5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid
Beschreibung
Eigenschaften
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-8-1-6(2-9(14)4-8)7-3-10(12(17)18)11(16)15-5-7/h1-5H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCOFVCHLDJVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687709 | |
| Record name | 5-(3-Chloro-5-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-82-3 | |
| Record name | 5-(3-Chloro-5-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide on the Putative Mechanism of Action of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid
Abstract: This technical guide delineates the putative mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, a novel synthetic compound. Based on structural analogy to known ligands, it is hypothesized that this molecule functions as an agonist for the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1). This document provides a comprehensive overview of the GPR81 signaling cascade, its physiological roles, and detailed experimental protocols for characterizing the activity of putative agonists like 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and G-protein coupled receptor pharmacology.
Introduction and Core Hypothesis
The compound 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is a synthetic molecule featuring a 2-hydroxynicotinic acid core. This scaffold is a key structural feature of endogenous and synthetic ligands for the hydroxycarboxylic acid (HCA) family of G-protein coupled receptors. While direct experimental evidence for the specific molecular target of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is not yet available in the public domain, its structure strongly suggests a high probability of activity at one of the HCA receptors.
This guide proceeds with the central hypothesis that 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is a selective agonist of the G-protein coupled receptor 81 (GPR81/HCA1) . GPR81 is the endogenous receptor for lactate, a key metabolic intermediate.[1][2] The activation of GPR81 is implicated in the regulation of lipolysis, neuronal activity, and inflammatory processes, making it an attractive target for therapeutic intervention in metabolic and neurological disorders.[1][3][4] This document will, therefore, detail the established mechanism of action for GPR81 agonists as a predictive framework for understanding the biological activity of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
The Molecular Target: G-Protein Coupled Receptor 81 (GPR81/HCA1)
GPR81 is a class A, rhodopsin-like G-protein coupled receptor (GPCR).[1] Like its cognate family members, HCA2 (GPR109A) and HCA3 (GPR109B), GPR81 primarily couples to inhibitory G-proteins of the Gαi/o family.[2][5] The primary endogenous agonist for GPR81 is L-lactate.[1][2]
Tissue Distribution: GPR81 is prominently expressed in adipose tissue, where it plays a crucial role in the regulation of lipid metabolism.[1][5] It is also found in a variety of other tissues, including the brain, skeletal muscle, liver, and kidney, suggesting a broader physiological role.[1][5]
The GPR81 Signaling Cascade: A Dual-Pronged Mechanism
Upon agonist binding, GPR81 undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gαi/o subunit. This activation event initiates two primary downstream signaling pathways:
3.1. The Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase
The activated Gαi subunit dissociates from the Gβγ dimer and directly inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). The reduction in intracellular cAMP levels leads to decreased activation of Protein Kinase A (PKA). In adipocytes, this cascade results in the inhibition of hormone-sensitive lipase, thereby suppressing the breakdown of triglycerides into free fatty acids and glycerol, a process known as lipolysis.[6] This anti-lipolytic effect is a hallmark of GPR81 activation.[6]
3.2. The Gβγ-Mediated Pathway: Activation of ERK1/2
The dissociated Gβγ subunit can independently activate downstream signaling cascades. A key pathway involves the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[5] This activation is often rapid, peaking within minutes of agonist stimulation.[5] The Gβγ-mediated activation of ERK1/2 can occur through at least two distinct mechanisms:
-
PKC-Dependent Pathway: The Gβγ dimer can activate Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG, in turn, activates Protein Kinase C (PKC), which can then phosphorylate and activate components of the MAPK cascade, ultimately leading to ERK1/2 phosphorylation.[5]
-
Receptor Tyrosine Kinase (RTK) Transactivation: The Gβγ subunit can also induce the transactivation of receptor tyrosine kinases, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R).[5] This transactivation initiates a separate signaling cascade that also converges on the activation of the ERK1/2 pathway.[5]
The activation of ERK1/2 by GPR81 agonists has been linked to various cellular responses, including potential roles in muscle metabolism and cell growth.[5][7]
Visualizing the GPR81 Signaling Pathway
Caption: Putative GPR81 signaling cascade.
Experimental Protocols for Mechanism of Action Studies
To validate the hypothesis that 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is a GPR81 agonist and to characterize its mechanism of action, a series of in vitro and cell-based assays are required. The following protocols are standard in the field for this purpose.
4.1. Protocol 1: In Vitro cAMP Accumulation Assay
This assay directly measures the functional consequence of Gαi activation.
Objective: To determine if the test compound inhibits adenylyl cyclase activity in a GPR81-dependent manner.
Methodology:
-
Cell Line: Use a stable cell line, such as CHO-K1 or HEK293, recombinantly expressing human GPR81.
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluency.
-
Assay Buffer: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid for 15-30 minutes.
-
Adenylyl Cyclase Stimulation: Add a known adenylyl cyclase activator, such as forskolin, to all wells except the negative control.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for cAMP Accumulation Assay
Caption: Workflow for cAMP accumulation assay.
4.2. Protocol 2: ERK1/2 Phosphorylation Assay
This assay investigates the Gβγ-mediated signaling arm.
Objective: To determine if the test compound induces the phosphorylation of ERK1/2 in a GPR81-dependent manner.
Methodology:
-
Cell Line: Use a GPR81-expressing cell line (e.g., CHO-K1-hGPR81 or L6 myotubes which endogenously express GPR81).
-
Serum Starvation: Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid for a short time course (e.g., 2, 5, 10, 30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with appropriate secondary antibodies.
-
Detect the signal using chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize to total ERK1/2. Plot the fold-change in phosphorylation relative to the vehicle control.
4.3. Protocol 3: Adipocyte Lipolysis Assay
This is a physiologically relevant assay to assess the primary metabolic function of GPR81 activation in fat cells.
Objective: To determine if the test compound inhibits lipolysis in adipocytes.
Methodology:
-
Cell Model: Use differentiated 3T3-L1 adipocytes or primary adipocytes.
-
Assay Medium: Prepare a suitable assay medium (e.g., Krebs-Ringer bicarbonate buffer) containing glucose and fatty acid-free BSA.
-
Compound Treatment: Pre-incubate the adipocytes with various concentrations of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
-
Lipolysis Stimulation: Stimulate lipolysis with a β-adrenergic agonist such as isoproterenol.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the assay medium.
-
Glycerol/Free Fatty Acid Measurement: Measure the concentration of glycerol or free fatty acids released into the medium using a colorimetric or fluorometric assay kit.
-
Data Analysis: Plot the glycerol/free fatty acid concentration against the log of the test compound concentration to determine the IC50 for lipolysis inhibition.
Quantitative Data Summary (Hypothetical)
As no experimental data for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is currently available, the following table presents typical potency values for known GPR81 agonists to provide a frame of reference for expected activity.
| Compound | Target | Assay Type | Potency (EC50/IC50) | Reference |
| L-Lactate | Human GPR81 | cAMP Inhibition | ~1-5 mM | [5] |
| 3,5-DHBA | Human GPR81 | cAMP Inhibition | ~100 µM | [5] |
| GPR81 agonist 1 | Human GPR81 | Not Specified | 58 nM | [8][9][10] |
| GPR81 agonist 1 | Mouse GPR81 | Not Specified | 50 nM | [8][9][10] |
Conclusion
The structural characteristics of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid strongly support the hypothesis that it acts as an agonist at the G-protein coupled receptor GPR81. If this hypothesis is confirmed, its mechanism of action would involve the activation of Gαi/o and Gβγ signaling pathways, leading to the inhibition of adenylyl cyclase and the activation of the ERK1/2 cascade. These signaling events are known to culminate in key physiological responses, most notably the inhibition of lipolysis in adipocytes. The experimental protocols detailed in this guide provide a robust framework for validating this putative mechanism and quantifying the potency and efficacy of this compound. Further investigation into the activity of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is warranted to elucidate its therapeutic potential in metabolic diseases.
References
-
Li, G., Wang, H., Wang, L., Chen, R., & Liu, J. (2014). Distinct Pathways of ERK1/2 Activation by Hydroxy-Carboxylic Acid Receptor-1. PLOS ONE, 9(3), e93041. [Link]
-
Sakurai, T., et al. (2014). Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing. European Journal of Pharmacology, 727, 1-7. [Link]
-
de Castro Abrantes, H., et al. (2019). The Lactate Receptor HCAR1 Modulates Neuronal Network Activity through the Activation of Gα and Gβγ Subunits. The Journal of Neuroscience, 39(23), 4422-4433. [Link]
- Ahmed, K., Tunaru, S., & Offermanns, S. (2009). GPR81, a lactate receptor, inhibits lipolysis in adipocytes. FEBS Letters, 583(8), 1335-1339.
-
Sakurai, T., et al. (2014). Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing. PubMed, 24508412. [Link]
-
Wikipedia. (2023). Hydroxycarboxylic acid receptor 1. Retrieved from [Link]
- Bozzo, L., et al. (2013). Lactate modulates the activity of primary cortical neurons through a receptor-mediated mechanism. Journal of Neurochemistry, 126(6), 753-761.
-
Reactome. (n.d.). Hydroxycarboxylic acid-binding receptors. Retrieved from [Link]
- Dvorak, C. A., et al. (2012). 3-Chloro-5-hydroxybenzoic acid is a potent and selective GPR81 agonist. Bioorganic & Medicinal Chemistry Letters, 22(19), 6170-6174.
-
Ohno, Y., et al. (2019). Activation of Lactate Receptor Positively Regulates Skeletal Muscle Mass in Mice. Journal of Cellular Physiology, 234(12), 22939-22947. [Link]
-
Morante-Redolat, J. M., et al. (2021). Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development. International Journal of Molecular Sciences, 22(13), 7075. [Link]
-
Trayhurn, P. (2011). Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise. British Journal of Nutrition, 106(9), 1310-1316. [Link]
Sources
- 1. The lactate sensor GPR81 regulates glycolysis and tumor growth of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]
- 3. Inhibition of G protein-coupled receptor 81 (GPR81) protects against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Federal Circuit Provides Further Guidance on Obvious Type Double Patenting For Patents Sharing Common Priority - Haug Partners [haugpartners.com]
- 8. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro binding affinity of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid
An In-Depth Technical Guide to Characterizing the In Vitro Binding Affinity of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the in vitro binding affinity of the novel compound, 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid. Given its structural similarity to nicotinic acid, the primary pharmacological target is hypothesized to be the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[1][2] This document will detail the underlying principles, experimental design, and step-by-step protocols for accurately quantifying the binding interaction of this compound with its putative target.
Introduction: The Scientific Rationale
5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is a synthetic small molecule with a nicotinic acid (niacin) scaffold. Nicotinic acid and its derivatives are known to exert significant physiological effects, primarily through the activation of GPR109A.[1][3] This receptor is predominantly expressed in adipocytes and various immune cells, and its activation leads to a reduction in free fatty acid mobilization from adipose tissue.[1] Consequently, GPR109A has been a target of interest for the treatment of dyslipidemia.[4]
The introduction of a substituted phenyl ring at the 5-position of the hydroxynicotinic acid core suggests a design strategy aimed at enhancing potency, selectivity, or pharmacokinetic properties compared to endogenous ligands. A precise and robust characterization of the compound's binding affinity is the foundational step in validating its potential as a GPR109A agonist and advancing it through the drug discovery pipeline.
This guide will focus on the most common and robust method for determining the binding affinity of a novel compound to a GPCR: the competitive radioligand binding assay.
Foundational Principles of Ligand Binding Assays
The interaction between a ligand (the test compound) and its receptor is a dynamic equilibrium. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
In a competitive binding assay, a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-nicotinic acid) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for the same binding site. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which provides an estimate of the test compound's affinity for the receptor.[5]
Causality in Experimental Design: Why a Competitive Radioligand Binding Assay?
While other techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can also determine binding affinity, the competitive radioligand binding assay is often the primary choice for initial GPCR screening for several reasons:
-
High Sensitivity: The use of radiolabeled ligands allows for the detection of very small amounts of bound ligand, making it suitable for receptors expressed at low levels in native tissues or cell lines.[5]
-
Robustness and Throughput: The assay format is well-established, highly reproducible, and can be adapted for higher throughput screening of multiple compounds.[6]
-
Direct Measurement of Binding Site Interaction: This assay directly probes the interaction at the orthosteric binding site (the site where the endogenous ligand binds), which is crucial for understanding the mechanism of action of a potential agonist.
Experimental Workflow and Protocols
A successful binding assay relies on meticulous preparation of reagents and careful execution of the experimental protocol. The following sections provide a detailed workflow and step-by-step instructions.
Diagram of the Experimental Workflow
Sources
- 1. Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of high affinity agonists of GPR109a with reduced serum shift and improved ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 6. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in preclinical models
An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid
Introduction: Bridging Chemistry and Clinical Success
In the journey of a novel chemical entity from laboratory bench to patient bedside, understanding its behavior within a living system is paramount. This guide provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) evaluation of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, a compound of interest in contemporary drug discovery. As researchers, scientists, and drug development professionals, our primary goal is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this molecule. A thorough understanding of these processes is not merely an academic exercise; it is the cornerstone of designing effective and safe therapeutic regimens. The data we generate in preclinical models will directly inform first-in-human dose selection and predict the clinical viability of this promising compound.
This document is structured to provide not just a series of protocols, but a strategic roadmap for the pharmacokinetic characterization of a novel small molecule. We will delve into the rationale behind the selection of specific assays, the design of robust in vivo studies, and the interpretation of the resulting data, all while adhering to the highest standards of scientific integrity.
Part 1: Foundational In Vitro ADME Profiling
Before committing to costly and time-consuming in vivo studies, a panel of in vitro assays is essential to predict the ADME properties of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid. These assays provide an early indication of potential liabilities and guide the design of subsequent preclinical studies.
Physicochemical Characterization
The intrinsic properties of the molecule are the foundation of its pharmacokinetic behavior.
-
Solubility: The solubility of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid should be determined at various physiologically relevant pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to anticipate its dissolution in the gastrointestinal tract. Poor solubility can be a significant impediment to oral absorption.
-
LogP/LogD: The lipophilicity of the compound, measured as the logarithm of its partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH, is a critical determinant of its ability to cross biological membranes.
Metabolic Stability Assessment
The susceptibility of our compound to metabolic enzymes will dictate its half-life and potential for drug-drug interactions.
-
Microsomal Stability: Incubation of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid with liver microsomes from various species (e.g., mouse, rat, dog, human) provides an initial assessment of its susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes. The rate of disappearance of the parent compound is used to calculate its intrinsic clearance.
-
Hepatocyte Stability: Utilizing cryopreserved hepatocytes offers a more comprehensive picture, as these cells contain both Phase I and Phase II metabolic enzymes, as well as active transporters. This assay provides a more clinically relevant prediction of hepatic clearance.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, is a critical factor influencing its distribution and availability to target tissues. Only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion. The standard method for this determination is equilibrium dialysis.
Transporter Interactions
Understanding whether 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein, BCRP, OATPs) is crucial for predicting its absorption, distribution, and potential for drug-drug interactions. This is typically assessed using cell-based assays expressing these transporters.
Part 2: In Vivo Pharmacokinetic Studies in Preclinical Models
Following promising in vitro data, the next critical step is to evaluate the pharmacokinetics of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in living organisms. The choice of species is typically driven by regulatory requirements and the species' metabolic similarity to humans. Rodents (e.g., Sprague-Dawley rats) are commonly used for initial studies, followed by a non-rodent species (e.g., Beagle dogs).
Study Design and Rationale
A well-designed in vivo PK study is essential for generating reliable data.
-
Dose Selection: At least two dose levels, one low and one high, are typically administered to assess dose proportionality. The doses are selected based on toxicology data and the anticipated therapeutic range.
-
Routes of Administration:
-
Intravenous (IV): An IV bolus or infusion is administered to a cohort of animals to determine the absolute bioavailability and key clearance parameters. The IV route bypasses absorption, providing a direct measure of the drug's disposition in the body.
-
Oral (PO): An oral gavage is administered to a separate cohort to assess oral absorption and bioavailability.
-
-
Blood Sampling Schedule: A sparse or serial blood sampling schedule is designed to capture the entire pharmacokinetic profile, including the absorption, distribution, and elimination phases. Frequent sampling is conducted at early time points to characterize the absorption phase, with less frequent sampling at later time points to define the terminal elimination phase.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Bioanalytical Method Development and Validation
The quantification of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in biological matrices (e.g., plasma) requires a highly sensitive, specific, and robust bioanalytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
A full validation of the bioanalytical method should be conducted in accordance with regulatory guidelines from the FDA and EMA.
-
Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components. This is achieved by analyzing blank plasma samples from at least six individual sources.
-
Calibration Curve: A calibration curve is constructed by spiking known concentrations of the analyte into blank plasma. The curve should have a minimum of six non-zero concentration levels and a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The accuracy and precision of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentration levels in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤ 15%.
-
Matrix Effect: Evaluate the suppressive or enhancing effect of the plasma matrix on the analyte's ionization. This is typically assessed by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid must be assessed under various conditions that mimic the sample handling and storage process, including:
-
Bench-top stability (at room temperature)
-
Freeze-thaw stability (multiple cycles)
-
Long-term storage stability (at -80°C)
-
Part 3: Pharmacokinetic Data Analysis and Interpretation
Once the plasma concentrations of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid have been determined at each time point, the data is subjected to pharmacokinetic analysis to derive key parameters. Non-compartmental analysis (NCA) is the most common approach for this.
Key Pharmacokinetic Parameters
The following table summarizes the essential PK parameters and their significance.
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Indicates the rate of drug absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over the measured time interval. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Represents the total drug exposure after a single dose. |
| t1/2 | Terminal elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. A measure of the body's efficiency in eliminating the drug. |
| Vd | Volume of distribution | The apparent volume into which the drug distributes in the body. Indicates the extent of drug distribution into tissues. |
| F% | Absolute bioavailability | The fraction of the orally administered dose that reaches the systemic circulation. Calculated as (AUCoral/AUCIV) * (DoseIV/Doseoral) * 100. |
Representative Pharmacokinetic Data
The following table presents hypothetical, yet realistic, pharmacokinetic data for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in Sprague-Dawley rats.
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-inf) (ng*h/mL) | 2500 | 12500 |
| t1/2 (h) | 4.5 | 4.7 |
| CL (mL/min/kg) | 6.7 | - |
| Vd (L/kg) | 2.6 | - |
| F% | - | 50% |
-
The moderate oral bioavailability (F=50%) suggests that a portion of the orally administered dose is either not absorbed from the gut or is metabolized before reaching the systemic circulation (first-pass metabolism).
-
The half-life of approximately 4.5 hours suggests that the drug would need to be administered two to three times daily to maintain therapeutic concentrations.
-
The volume of distribution (Vd > 1 L/kg) indicates that the drug distributes extensively into tissues outside of the plasma.
Conclusion: A Data-Driven Path Forward
The comprehensive preclinical pharmacokinetic profiling of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, as outlined in this guide, is a critical step in its development as a potential therapeutic agent. The integration of in vitro ADME data with in vivo pharmacokinetic studies provides a holistic understanding of the molecule's disposition. This knowledge is indispensable for making informed decisions, such as selecting appropriate doses for toxicology studies, predicting human pharmacokinetics, and ultimately, designing safe and effective clinical trials. The rigorous and systematic approach detailed herein ensures that the journey of this compound toward the clinic is built on a solid foundation of scientific evidence.
References
-
Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953–2994. [Link]
-
Zamek-Gliszczynski, M. J., Lee, C. A., Poirier, A., Bentz, J., Liederer, B.,... & Sugiyama, Y. (2013). ITC recommendations for transporter kinetic parameter estimation and translational modeling of transport-mediated disposition and drug-drug interactions in humans. Clinical Pharmacology & Therapeutics, 94(1), 64-79. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Rational Design and Structural Activity Relationship (SAR) of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid: A Next-Generation NAPRT Inhibitor
Executive Summary
The metabolic reprogramming of tumor cells often creates a hypersensitivity to fluctuations in the intracellular nicotinamide adenine dinucleotide (NAD+) pool. While targeting the nicotinamide salvage pathway via NAMPT inhibitors has shown preclinical promise, clinical efficacy is frequently undermined by tumor resistance mediated through the Preiss-Handler pathway. This whitepaper details the structural activity relationship (SAR), rational drug design, and experimental validation of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid , a highly potent, rationally designed inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT). By expanding the native 2-hydroxynicotinic acid scaffold, this compound represents a critical tool for achieving synthetic lethality in NAMPT-inhibited or NAPRT-amplified malignancies.
Biological Rationale: The NAD+ Salvage Pathways
In mammalian cells, NAD+ is primarily maintained through two distinct salvage pathways:
-
The NAMPT Pathway: Converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN).
-
The Preiss-Handler (NAPRT) Pathway: Converts nicotinic acid (NA) to nicotinic acid mononucleotide (NaMN).
Tumors frequently overexpress NAPRT to evade the cytotoxicity of NAMPT inhibitors (e.g., FK866)[1]. Consequently, dual inhibition of both NAMPT and NAPRT is required to fully collapse the NAD+ pool in these resistant phenotypes. Historically,[2]. However, its low binding affinity limits its clinical utility, necessitating the development of high-affinity analogs.
NAD+ salvage pathways illustrating synthetic lethality via dual NAMPT and NAPRT inhibition.
Rational Drug Design & SAR Analysis
The design of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid was driven by crystallographic insights into the NAPRT active site. The native substrate, nicotinic acid, binds deeply within a highly polar pocket. The 2-hydroxy and 3-carboxylate groups of 2-HNA act as essential pharmacophores, coordinating with active site arginine residues and the PRPP (5-phosphoribosyl-1-pyrophosphate) binding motif.
The C5 Biaryl Expansion
Structural modeling revealed an unoccupied, lipophilic transient pocket adjacent to the C5 position of the pyridine ring. Extending the scaffold at C5 with a phenyl ring allows the inhibitor to anchor into this hydrophobic sub-pocket, drastically reducing the off-rate ( koff ) of the compound.
The 3-Chloro-5-fluoro Substitution Strategy
The specific decoration of the C5-phenyl ring dictates both the potency and the pharmacokinetic viability of the molecule:
-
3-Chloro Group: Chlorine provides an optimal van der Waals radius to tightly pack against the hydrophobic residues of the transient pocket. Furthermore, the polarizability of the C-Cl bond enables orthogonal halogen bonding with the backbone carbonyl of a proximal leucine residue.
-
5-Fluoro Group: The addition of fluorine serves two mechanistic purposes. First, its strong electron-withdrawing nature modulates the pKa of the biaryl system, optimizing the ionization state of the 3-carboxylate at physiological pH. Second, it blocks CYP450-mediated oxidative metabolism at the metabolically vulnerable meta-position, significantly increasing the compound's half-life.
Quantitative SAR Data
The table below summarizes the structure-activity relationship progression from the parent 2-HNA scaffold to the optimized biaryl derivative.
| Compound | C5 Substitution | NAPRT IC 50 (µM) | NAPRT Ki (µM) | LogD (pH 7.4) | Metabolic Stability ( t1/2 , min) |
| 2-HNA | -H | > 500 | 348.0 | -1.2 | > 120 |
| Compound A | -Phenyl | 45.2 | 38.5 | 1.4 | 45 |
| Compound B | -3-Chlorophenyl | 12.4 | 9.8 | 2.1 | 60 |
| Target Compound | -3-Chloro-5-fluorophenyl | 1.8 | 1.2 | 2.4 | 115 |
Data demonstrates that the 3-chloro-5-fluoro substitution yields a >250-fold improvement in binding affinity over the parent 2-HNA while restoring metabolic stability.
Experimental Workflows & Protocols
To ensure rigorous scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biochemical evaluation of the target compound.
Workflow from Suzuki-Miyaura synthesis to biochemical evaluation of NAPRT inhibitors.
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis relies on a palladium-catalyzed cross-coupling. The causality behind the reagent selection is critical: Pd(dppf)Cl2 is utilized because its bidentate phosphine ligand provides a wider bite angle, which accelerates the reductive elimination step necessary for sterically hindered biaryl systems.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, combine 5-bromo-2-hydroxynicotinic acid (1.0 equiv, 0.5 mmol) and (3-chloro-5-fluorophenyl)boronic acid (1.2 equiv, 0.6 mmol).
-
Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) and anhydrous K2CO3 (3.0 equiv). Rationale: K2CO3 ensures the deprotonation of the boronic acid to form the reactive boronate complex, facilitating transmetalation.
-
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water (5 mL). The high dielectric constant of water is required to solubilize the polar 2-HNA scaffold.
-
Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor conversion via LC-MS.
-
Workup & Purification: Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the carboxylate), and extract with ethyl acetate (3 x 15 mL). Dry the organic layer over Na2SO4 , concentrate in vacuo, and purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the pure product.
Protocol B: HPLC-Based NAPRT Catalytic Activity Assay
To prevent false-positive artifacts common in UV-absorbance coupled assays (due to the intrinsic fluorescence/absorbance of biaryl compounds), [3].
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human NAPRT (10 nM final concentration) is pre-incubated in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2 , 2 mM ATP, 0.5 mg/mL BSA) at 37°C for 10 minutes.
-
Inhibitor Incubation: Add 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid at varying concentrations (0.1 µM to 100 µM, 1% DMSO final). Include a DMSO-only vehicle control (0% inhibition) and a no-enzyme control (background baseline).
-
Reaction Initiation: Initiate the reaction by adding the substrates: Nicotinic Acid (NA, 10 µM) and PRPP (100 µM).
-
Quenching: After 30 minutes of incubation at 37°C, quench the reaction by adding an equal volume of ice-cold 0.5 M perchloric acid. Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.
-
HPLC Quantification: Inject 20 µL of the neutralized supernatant onto a C18 reverse-phase HPLC column. Elute using a gradient of 0.1M potassium phosphate buffer (pH 6.0) and methanol.
-
Data Analysis: Integrate the NaMN peak area (eluting at approx. 4.2 mins). Calculate the IC 50 using non-linear regression (four-parameter logistic curve) in GraphPad Prism. Convert IC 50 to Ki using the Cheng-Prusoff equation, factoring in the Km of NA for NAPRT.
Conclusion
The rational design of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid successfully bridges the gap between the weak affinity of native 2-HNA and the clinical need for potent NAPRT inhibitors. By exploiting a hydrophobic sub-pocket and utilizing precise halogen substitutions for metabolic stability and target engagement, this compound provides a robust pharmacological tool. Future in vivo studies will focus on its synergistic application alongside NAMPT inhibitors to exploit the synthetic lethality of NAD+ depletion in oncology.
References
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy Frontiers in Pharmacology[Link]
-
Properly Substituted Benzimidazoles as a New Promising Class of Nicotinate Phosphoribosyltransferase (NAPRT) Modulators Pharmaceuticals (MDPI)[Link]
-
Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes Current Medicinal Chemistry (via NIH PMC)[Link]
Sources
An In-depth Technical Guide to the Safe Handling and Application of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid
Compound Identification and Scientific Context
5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is a substituted hydroxynicotinic acid derivative. The presence of the halogenated phenyl ring suggests its potential as a scaffold in medicinal chemistry. Structurally related compounds, such as those containing a 3-chloro-5-fluorophenyl moiety, have been investigated as potent and selective agonists for targets like the transient receptor potential cation channel subfamily M member 5 (TRPM5), indicating potential applications in developing treatments for gastrointestinal motility disorders.[1][2] The nicotinic acid core is a common feature in various bioactive molecules.[3] Given this context, 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid should be handled with the care afforded to a potentially bioactive and hazardous substance.
Caption: Chemical structure of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
Inferred Hazard Identification and Classification
Due to the absence of specific toxicological data for this compound, a hazard assessment must be inferred from structurally related molecules. Safety data for 5-Chloro-2-hydroxynicotinic acid[4], 2-Hydroxynicotinic acid[5], and 5-Chloronicotinic acid[6] consistently indicate risks of skin and eye irritation.
Table 1: Inferred GHS Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4] |
|
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[4] |
|
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[7] |
|
Signal Word: Warning
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[4]
Toxicological Profile and Safe Handling
The primary routes of occupational exposure are inhalation of dust particles, ingestion, and direct contact with skin and eyes. The toxicological properties have not been fully investigated, and therefore, the compound should be handled as a substance with unknown toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is to minimize exposure. All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[7]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn at all times.
Safe Handling Workflow
The following workflow is a self-validating system to ensure minimal exposure during handling.
Caption: Standard workflow for safely handling research compounds.
Emergency and First-Aid Procedures
In case of accidental exposure, immediate and appropriate action is critical.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[7]
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[7] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[7] If eye irritation persists, seek immediate medical attention.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
Fire-Fighting and Accidental Release
-
Fire-Fighting: Use dry chemical powder, carbon dioxide, or a water spray appropriate for the surrounding fire. Hazardous combustion products may include hydrogen chloride, hydrogen fluoride, and nitrogen oxides.
-
Accidental Release: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[6] Ensure the area is well-ventilated.
Analytical Characterization for Purity and Safety
Verifying the identity and purity of a research chemical is a crucial safety step to ensure that observed biological or chemical effects are due to the compound of interest and not to potentially more hazardous impurities.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is suitable for determining the purity of the compound. A C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer gradient is a common starting point for similar aromatic acids.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight and identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure.
Example RP-HPLC Protocol for Purity Assessment
This protocol is a general guideline and should be optimized for the specific compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[10]
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or DMSO) and dilute as necessary.
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste. It should be disposed of in a designated, sealed container and handled by a licensed disposal company in accordance with local, regional, and national regulations.[8]
Conclusion
While 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid holds potential as a valuable research compound, the lack of comprehensive toxicological data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the procedures outlined in this guide, researchers can work safely with this and other novel chemical entities. The responsibility for safety lies with the individual researcher, who must always treat unknown compounds as potentially hazardous.
References
- Toxicology Report No. S.0082642-20, October 2022 - DTIC.
- Safety D
- Analytical Methods - RSC Publishing.
- SAFETY D
- SAFETY D
- The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed.
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P
- SAFETY D
- The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile - Evotec.
- (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
- Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC.
- (PDF)
- 5-Chloronicotinic acid SDS, 22620-27-5 Safety D
Sources
- 1. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile - Evotec [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Toxicity Profile of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in Cell Lines: A Framework for In Vitro Assessment
An In-Depth Technical Guide:
Preamble: A Note on Novel Chemical Entities
Section 1: Foundational Principles of In Vitro Toxicity Profiling
The initial assessment of any new chemical entity (NCE) is to determine its fundamental impact on cell health.[3][4] This involves quantifying cell viability, proliferation, and cytotoxicity across a range of concentrations. We employ a multi-assay approach to build a holistic picture, as no single assay is definitive. A metabolic assay provides a measure of cellular health and proliferation, while a membrane integrity assay gives a direct indication of cytotoxic cell death.
Rationale for a Dual-Assay Approach
Relying solely on a metabolic assay like MTT can be misleading. A compound might be cytostatic (inhibit proliferation) without being cytotoxic (killing the cell), both of which would result in a lower MTT signal. Conversely, a compound could induce necrosis, leading to cell lysis and a clear cytotoxic effect. By running a metabolic assay and a membrane integrity assay in parallel, we can differentiate these outcomes. A decrease in metabolic activity without a corresponding increase in LDH release suggests a cytostatic effect, whereas a concurrent decrease in MTT and increase in LDH release points towards a cytotoxic mechanism.[5]
Selecting an Appropriate Cell Line Panel
To understand the compound's therapeutic window and potential for off-target toxicity, a diverse panel of cell lines is crucial.[6] This panel should ideally include:
-
Target-Relevant Cancer Cells: One or more cell lines representing the intended therapeutic target (e.g., lung, colon, pancreatic cancer cell lines).[7][8][9]
-
Non-Cancerous Human Cells: A cell line representing healthy tissue to assess general cytotoxicity and selectivity (e.g., human dermal fibroblasts (HDF), or non-cancerous epithelial lines like BEAS-2B).[10]
-
Cells for Specific Organ Toxicity: If there is a theoretical reason to suspect organ-specific toxicity (e.g., liver or kidney), relevant cell lines like HepG2 (hepatotoxicity) or HK-2 (nephrotoxicity) should be included.[6][11]
Section 2: Core Cytotoxicity Assessment Protocols
The following protocols form the bedrock of the initial toxicity screen.
Metabolic Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[13] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Compound Treatment: Prepare a serial dilution of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a "medium only" blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. Visually confirm the formation of purple precipitate in the viable cells.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[14]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Membrane Integrity Assessment: The LDH Release Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[15] The LDH assay measures the activity of this released enzyme, providing a quantitative measure of cytotoxicity.[16][17]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, setting up an identical parallel plate. It is critical to include three additional controls for each condition:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.
-
Background Control: Medium only.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation and Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction produces a colored formazan product. Stop the reaction with a stop solution if required by the kit manufacturer. Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the background control absorbance from all other values.
-
Calculate percent cytotoxicity using the following formula:
-
% Cytotoxicity = ((Compound_Treated_LDH_Activity - Spontaneous_LDH_Activity) / (Maximum_LDH_Activity - Spontaneous_LDH_Activity)) * 100
-
-
Section 3: Elucidating the Mechanism of Cell Death
Once the IC₅₀ (half-maximal inhibitory concentration) is determined, the next critical step is to understand how the compound induces cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[18]
Apoptosis vs. Necrosis: The Annexin V/PI Assay
This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cell populations.[19] The principle relies on two key events:
-
Phosphatidylserine (PS) Externalization: In early apoptosis, the membrane phospholipid PS flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues.[20][21]
-
Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised.[20]
This dual staining allows for the identification of four distinct cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (Primary): Annexin V-negative and PI-positive (less common).
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each well and centrifuge at ~300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of a 1 mg/mL PI solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
Section 4: Investigating Specific Toxicity Pathways
Oxidative Stress: Intracellular ROS Detection
Many small molecules exert their toxic effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[22] The ROS-Glo™ assay or similar assays using probes like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) can quantify this effect. DCFH-DA is a cell-permeable compound that, once inside the cell, is deacetylated and then oxidized by ROS into the highly fluorescent compound DCF.[23]
-
Cell Seeding and Treatment: Plate cells in a 96-well plate (black, clear bottom for microscopy or white for luminescence). Treat with the compound at various concentrations, including a vehicle control and a positive control for ROS induction (e.g., H₂O₂ or tert-Butyl Hydroperoxide).[23][24]
-
Probe Loading: Remove the treatment medium and wash cells with PBS. Add 100 µL of the DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C in the dark.[24]
-
Measurement: Remove the probe solution, wash with PBS, and add 100 µL of PBS back to each well. Immediately measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm).[23]
Potential Signaling Pathway Modulation
The "nicotinic acid" moiety of the compound suggests a potential interaction with pathways known to be modulated by nicotinic acid and its derivatives. These include:
-
GPR109A Receptor: Nicotinic acid is a known agonist for the G-protein coupled receptor GPR109A, which can modulate inflammatory responses, potentially through inhibition of the Akt/mTOR signaling pathway.[25]
-
SIRT1 Pathway: Nicotinic acid has been shown to upregulate SIRT1, a deacetylase involved in cellular stress response and inflammation.[26]
-
nAChR Signaling: While structurally distinct from nicotine, some nicotinic acid derivatives can influence nicotinic acetylcholine receptor (nAChR) signaling, which can impact major survival pathways like PI3K/Akt and MAPK/ERK.[27][28][29]
A logical follow-up experiment would be to treat cells with the compound and perform Western blotting to analyze the phosphorylation status of key proteins in these cascades, such as Akt (Ser473), mTOR (Ser2448), and ERK1/2 (Thr202/Tyr204). A change in phosphorylation would provide strong evidence for the compound's mechanism of action.
Section 5: Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data, particularly IC₅₀ values derived from dose-response curves, should be summarized in a table for clear comparison across different cell lines and time points.
| Cell Line | Type | Incubation Time (h) | IC₅₀ (µM) - MTT Assay | IC₅₀ (µM) - LDH Assay |
| HCT-116 | Human Colon Carcinoma | 48 | 5.2 ± 0.6 | 8.1 ± 0.9 |
| A549 | Human Lung Carcinoma | 48 | 12.8 ± 1.5 | 19.5 ± 2.2 |
| BEAS-2B | Non-cancerous Bronchial | 48 | > 50 | > 50 |
| HepG2 | Human Hepatoma | 48 | 25.4 ± 3.1 | 35.7 ± 4.0 |
Table 1: Hypothetical IC₅₀ values for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid across a panel of cell lines. Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Workflows and Pathways
Visual diagrams are essential for conveying complex workflows and biological relationships.
Caption: General experimental workflow for in vitro toxicity profiling.
Caption: Interpretation of Annexin V and Propidium Iodide staining results.
Sources
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. cytion.com [cytion.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Tri- and Pentacyclic Azaphenothiazine as Pro-Apoptotic Agents in Lung Carcinoma with a Protective Potential to Healthy Cell Lines [mdpi.com]
- 11. alanplewis.com [alanplewis.com]
- 12. clyte.tech [clyte.tech]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. bio-protocol.org [bio-protocol.org]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bmglabtech.com [bmglabtech.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Whitepaper: A Multi-Pronged Strategy for the Target Deconvolution of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid
Abstract: The identification of a small molecule's molecular target is a critical step in drug discovery, essential for understanding its mechanism of action, optimizing lead compounds, and predicting potential toxicities.[1][2] This guide presents a comprehensive, field-proven strategy for the target receptor identification of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid. The core of this molecule is a nicotinic acid scaffold, a well-known pharmacophore whose primary endogenous receptor is the G-protein coupled receptor GPR109A.[3][4][5] Our central hypothesis is that GPR109A is the principal target for this novel derivative. This document outlines an integrated workflow, commencing with computational validation of this hypothesis, followed by direct biochemical binding assays, cell-based functional confirmation, and concluding with unbiased proteomic approaches to ensure specificity and identify potential off-targets. Each experimental phase is designed to be self-validating, providing a robust and logical pathway from initial hypothesis to conclusive target identification.
Foundational Strategy and Initial Hypothesis
The journey to identify a drug's target begins with its structure. The compound, 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, is a derivative of nicotinic acid (niacin). Nicotinic acid's therapeutic effects on dyslipidemia are primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HM74A), which is predominantly expressed in adipocytes and immune cells.[4][5][6] Activation of this Gi-coupled receptor in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and a subsequent reduction in the hydrolysis of triglycerides.[3][5]
Therefore, the most logical and resource-efficient starting point is to hypothesize that GPR109A is the primary molecular target . Our strategy is built to rigorously test this hypothesis through a tiered approach, moving from computational modeling to direct biophysical interaction and finally to cellular function.
Caption: Overall workflow for target identification.
Phase 1: In Silico Target Validation
Before committing to resource-intensive wet-lab experiments, computational methods can provide strong evidence supporting or refuting the GPR109A hypothesis.
Rationale and Experimental Design
The goal is to computationally assess whether the compound can favorably bind to the known orthosteric site of GPR109A. We will use a high-resolution crystal structure of GPR109A (if available) or a validated homology model. The compound will be docked into the binding pocket, and its predicted interactions will be compared to those of known agonists like nicotinic acid.
Protocol: Molecular Docking
-
Receptor Preparation: Obtain the 3D structure of human GPR109A (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using a standard molecular modeling suite (e.g., Schrödinger Maestro, MOE).
-
Ligand Preparation: Generate a low-energy 3D conformation of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid. Assign appropriate protonation states and charges.
-
Grid Generation: Define the binding site based on the co-crystallized ligand or known binding residues for nicotinic acid.
-
Docking Execution: Perform molecular docking using a program like Glide or AutoDock Vina.
-
Analysis: Analyze the top-scoring poses. Look for key interactions characteristic of GPR109A agonists, such as hydrogen bonds with key residues. A favorable docking score and plausible binding pose strengthen the hypothesis.
Phase 2: Direct Target Engagement Assays
Positive in silico results must be confirmed by demonstrating direct physical interaction between the compound and the receptor protein. Radioligand binding assays are the gold standard for this purpose.
Rationale and Experimental Design
This experiment aims to quantify the compound's ability to displace a known high-affinity radiolabeled ligand from GPR109A. A successful displacement indicates that the test compound binds to the same site (or an allosterically coupled site) as the radioligand.
Protocol: Radioligand Displacement Assay
-
Materials:
-
Membranes from cells overexpressing human GPR109A.
-
Radioligand: e.g., [³H]-Nicotinic Acid.
-
Test Compound: 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, serially diluted.
-
Non-specific binding control: A high concentration of a known unlabeled GPR109A agonist (e.g., Acifran).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
In a 96-well plate, combine the GPR109A-expressing membranes, a fixed concentration of [³H]-Nicotinic Acid, and varying concentrations of the test compound.
-
For total binding wells, add only buffer. For non-specific binding wells, add the high-concentration unlabeled agonist.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly harvest the plate contents onto filter mats using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.
-
Allow filters to dry, then add scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
| Parameter | Expected Outcome | Interpretation |
| Docking Score | Favorable (e.g., < -7 kcal/mol) | Suggests stable binding pose in GPR109A active site. |
| IC₅₀ (Binding) | < 10 µM | Indicates potent displacement of the native ligand. |
| Ki (Binding) | < 10 µM | Confirms high-affinity binding to the receptor. |
Phase 3: Cellular Functional Assays
Demonstrating binding is necessary but not sufficient. We must prove that this binding event elicits a biological response consistent with the known signaling of the target receptor. For GPR109A, this involves measuring its canonical Gi signaling pathway.
Caption: Canonical Gi signaling pathway of the GPR109A receptor.
Rationale and Experimental Design
The primary signaling output of GPR109A activation is the inhibition of adenylyl cyclase, resulting in lower intracellular cAMP levels.[3] We will use a cell-based assay to measure the compound's ability to inhibit forskolin-stimulated cAMP production, which serves as a direct functional readout of Gi-coupled receptor activation.
Protocol: cAMP Inhibition Assay
-
Materials:
-
CHO or HEK293 cells stably expressing human GPR109A.
-
Assay medium (e.g., HBSS with IBMX, a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound, serially diluted.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Plate the GPR109A-expressing cells in a 96- or 384-well plate and grow overnight.
-
Replace the medium with assay medium containing the serially diluted test compound. Incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for another 15-30 minutes.
-
Lyse the cells and follow the manufacturer's protocol for the chosen cAMP detection kit to measure cAMP levels.
-
-
Data Analysis:
-
Normalize the data, setting the forskolin-only wells as 100% stimulation and basal (no forskolin) wells as 0%.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal inhibitory effect).
-
| Parameter | Expected Outcome | Interpretation |
| EC₅₀ (cAMP) | < 10 µM | Confirms potent functional activity at the receptor. |
| Emax (cAMP) | > 80% Inhibition | Indicates the compound is a full or strong partial agonist. |
Phase 4: Unbiased Target Identification
While all evidence may point to GPR109A, it is crucial in modern drug development to verify target engagement in an unbiased, proteome-wide manner. This step confirms the primary target and can reveal previously unknown off-targets that may be responsible for efficacy or toxicity. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.[1][7]
Caption: Workflow for affinity chromatography-mass spectrometry.
Rationale and Experimental Design
This method uses an immobilized version of the small molecule to "fish" for its binding partners from a complex protein mixture (cell lysate).[7] Proteins that specifically bind to the compound are isolated and subsequently identified by mass spectrometry.
Protocol: Affinity Chromatography-Mass Spectrometry (Affinity-MS)
-
Probe Synthesis: Synthesize a derivative of the compound with a linker arm terminating in an affinity tag (e.g., biotin). It is critical to choose a linker attachment point that does not disrupt the key binding interactions.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to create the affinity matrix.
-
Protein Extraction: Prepare a native protein lysate from cells known to express the target (e.g., GPR109A-expressing cells or a relevant cell line like adipocytes).
-
Affinity Capture: Incubate the cell lysate with the affinity matrix. As a crucial control, also incubate lysate with beads that have no probe and beads that have been pre-blocked with a high concentration of the original, non-biotinylated compound.
-
Washing: Vigorously wash the beads with buffer to remove proteins that are not specifically bound to the probe.[1]
-
Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of the free (non-immobilized) compound, which is the most specific method.
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the generated mass spectra against a protein database to identify the captured proteins.[1]
-
-
Data Analysis: The primary target, GPR109A, should be highly enriched in the sample eluted with the free compound compared to the control samples. Any other significantly enriched proteins are potential off-targets requiring further investigation.
Conclusion and Data Synthesis
The successful identification of a small molecule's target receptor requires a convergence of evidence from multiple orthogonal methodologies. This guide proposes a systematic, four-phase approach to robustly test the hypothesis that 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid acts on the GPR109A receptor. By integrating computational modeling, direct binding assays, functional cellular readouts, and unbiased proteomic profiling, researchers can build a conclusive and defensible case for the compound's mechanism of action. This foundational knowledge is indispensable for advancing a promising molecule through the drug development pipeline.
References
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]
-
Froh-Mader, L., et al. (2024). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Medicine. Available at: [Link]
-
Morgan, H., et al. (2016). Target deconvolution techniques in modern phenotypic profiling. MedChemComm. Available at: [Link]
-
Creative Biolabs. Target Deconvolution. Available at: [Link]
-
Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available at: [Link]
-
Drugs.com. List of Nicotinic acid derivatives. Available at: [Link]
-
Zhang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]
-
Lee, Y., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PharmaCompass.com. Nicotinic Acid | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
Offermanns, S. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Dr. G Bhanu Prakash. (2025). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. Available at: [Link]
-
ResearchGate. Structures of GPR109A agonists presented herein with compound.... Available at: [Link]
-
Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 3. Frontiers | Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects [frontiersin.org]
- 4. annualreviews.org [annualreviews.org]
- 5. JCI - GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. technologynetworks.com [technologynetworks.com]
HPLC method development for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid quantification
Application Note: HPLC Method Development and Validation for the Quantification of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid
Abstract
This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid. By addressing the specific physicochemical challenges of the molecule—namely its tautomerism, ionizable carboxylic acid moiety, and halogenated hydrophobicity—this guide provides a robust, self-validating protocol suitable for pharmaceutical quality control and drug development workflows.
Introduction & Chemical Profiling
5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is a highly functionalized synthetic intermediate. Developing a robust chromatographic method requires a deep understanding of its structural features:
-
Carboxylic Acid Moiety: Imparts a low pKa (~2.0–3.0). Failure to control the mobile phase pH leads to partial ionization, resulting in severe peak tailing and irreproducible retention times.
-
2-Hydroxypyridine Core: Exhibits tautomerism (2-hydroxypyridine ⇌ 2-pyridone). If the chromatographic conditions do not stabilize a single tautomeric state or accelerate their interconversion, the analyte may elute as a broadened or split peak.
-
Halogenated Phenyl Ring: The 3-chloro-5-fluorophenyl group provides significant hydrophobicity and distinct electron distribution, making the molecule highly retentive on reversed-phase (RP) columns but susceptible to co-elution with structurally similar des-halogenated impurities[1].
Method Development Rationale
As analytical scientists, we do not merely screen columns; we design separations based on physicochemical causality. The following parameters were chosen to create a thermodynamically stable environment for the analyte[2].
Stationary Phase Selection
While a standard C18 column provides excellent hydrophobic retention, the presence of the halogenated aromatic ring makes a Core-Shell Biphenyl or Phenyl-Hexyl stationary phase highly advantageous. These phases offer orthogonal selectivity via π−π and dipole-dipole interactions with the electronegative chlorine and fluorine atoms. This ensures superior resolution from closely related synthetic impurities compared to purely dispersive C18 interactions.
Mobile Phase & pH Optimization
To suppress the ionization of the nicotinic acid moiety and stabilize the tautomeric equilibrium, the mobile phase pH must be maintained at least 1.5 units below the compound's pKa . We utilize 0.1% Formic Acid (FA) in water (pH ~2.7) . While Trifluoroacetic Acid (TFA) acts as a stronger ion-pairing agent, Formic Acid is selected here to ensure the method remains fully compatible with downstream LC-MS characterization[2].
Temperature & Detection Strategy
Elevated column temperature (40°C) is not merely utilized for backpressure reduction; it thermodynamically accelerates the interconversion rate of the tautomers, coalescing potentially broadened peaks into a single, sharp Gaussian distribution. Detection is set at 254 nm to capture the strong aromatic π−π∗ transitions of the biphenyl-like system.
Fig 1. HPLC method development lifecycle driven by analyte physicochemical profiling.
Analytical Protocol
Reagents & Materials
-
HPLC Grade Acetonitrile (MeCN)
-
Milli-Q Water (18.2 M Ω⋅ cm)
-
LC-MS Grade Formic Acid (FA)
-
5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid Reference Standard
Chromatographic Conditions
| Parameter | Specification |
| Column | Core-Shell Biphenyl (100 x 4.6 mm, 2.6 μ m) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 μ L |
| Detection | UV at 254 nm (PDA/DAD preferred for peak purity) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Logic |
|---|---|---|---|
| 0.0 | 80 | 20 | Analyte focusing at column head |
| 1.0 | 80 | 20 | Isocratic hold to elute polar voids |
| 6.0 | 10 | 90 | Linear ramp to elute halogenated core |
| 8.0 | 10 | 90 | Column wash |
| 8.1 | 80 | 20 | Return to initial conditions |
| 12.0 | 80 | 20 | Column re-equilibration |
Sample Preparation
The choice of diluent is critical. Injecting a highly organic sample plug into a highly aqueous initial mobile phase causes localized precipitation or "solvent slug" effects, leading to peak fronting. Samples must be dissolved in a diluent that closely matches the initial gradient conditions (80:20 Water:MeCN) to ensure immediate focusing of the analyte at the column head.
Method Validation (ICH Q2(R2) Framework)
To ensure the method is "fit for purpose," it must be validated as a self-validating system according to the [3],[4].
Fig 2. ICH Q2(R2) analytical method validation workflow for quantitative procedures.
Validation Parameters & Acceptance Criteria
The following table summarizes the expected validation parameters for this assay[4],[5]:
| Validation Parameter | ICH Q2(R2) Methodology | Acceptance Criteria |
| Specificity | Injection of blank diluent and forced degradation samples to ensure no co-elution. | No interfering peaks at the retention time of the analyte. |
| Linearity | 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target limit. | Correlation coefficient ( R2 ) ≥0.999 . |
| Accuracy | Spike-recovery experiments at 80%, 100%, and 120% of the nominal concentration (n=3 per level). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability assessed by 6 replicate injections of the 100% nominal standard. | Relative Standard Deviation (RSD) ≤2.0% . |
| Sensitivity | Signal-to-Noise (S/N) ratio calculation for low-level injections. | LOD: S/N ≥3:1 LOQ: S/N ≥10:1 |
Troubleshooting & Critical Parameters
-
Peak Tailing: If tailing factor exceeds 1.5, it usually indicates secondary interactions with unendcapped silanols or insufficient acidic modifier. Ensure fresh mobile phase preparation, as Formic Acid can volatilize over time, causing the pH to drift upward and the carboxylic acid to ionize.
-
Retention Time Drift: The halogenated ring makes the compound highly sensitive to the organic modifier ratio. Ensure the binary pump is properly proportioning, and consider premixing mobile phases if using older instrumentation to eliminate pump-stroke ripple effects.
References
-
Validation of Analytical Procedures: Text and Methodology Q2(R2) , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
Practical HPLC Method Development, 2nd Edition , Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch. John Wiley & Sons.
Sources
Synthesis protocol for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid from precursors
As a building block in modern medicinal chemistry, the 2-hydroxynicotinic acid (2-oxo-1,2-dihydropyridine-3-carboxylic acid) scaffold is frequently utilized in the design of kinase inhibitors, allosteric modulators, and antibacterial agents. The introduction of a 3-chloro-5-fluorophenyl moiety at the C5 position significantly alters the lipophilicity and electrostatic potential of the molecule, enhancing its binding affinity to target proteins via halogen bonding and hydrophobic interactions.
This application note details a robust, self-validating, three-step synthetic protocol for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid starting from commercially available precursors.
Synthetic Strategy & Mechanistic Rationale
While a direct Suzuki-Miyaura cross-coupling on unprotected 5-bromo-2-hydroxynicotinic acid is theoretically possible, it often results in poor yields. The free carboxylic acid and the 2-hydroxy group (which exists in tautomeric equilibrium with its 2-pyridone form) create a highly polar, ambidentate system. Under basic coupling conditions, the resulting di-anion exhibits poor solubility in organic solvents and can competitively coordinate with the palladium catalyst, leading to catalyst poisoning and complex purification workflows.
To circumvent these issues, we employ a highly efficient three-step orthogonal sequence :
-
Esterification : Transient masking of the carboxylic acid as a methyl ester to improve solubility and prevent carboxylate-directed catalyst deactivation.
-
Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed C–C bond formation using a bidentate ligand (dppf) to stabilize the active Pd(0) species against pyridone coordination .
-
Saponification : Mild hydrolysis of the ester to reveal the target free acid .
Three-step synthetic workflow for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
Mechanistic Insights: The Suzuki-Miyaura Cycle
The critical step in this workflow is the Suzuki-Miyaura cross-coupling. We utilize Pd(dppf)Cl₂ as the catalyst. The bulky, bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium center during transmetalation, accelerating the subsequent reductive elimination step. Furthermore, the steric bulk of dppf prevents off-target coordination by the pyridone nitrogen/oxygen atoms of the substrate. Aqueous sodium carbonate (Na₂CO₃) is selected as the base because it efficiently quaternizes the boronic acid to form a reactive boronate complex without causing premature hydrolysis of the methyl ester.
Catalytic cycle of the Suzuki-Miyaura cross-coupling step.
Quantitative Data & Reaction Optimization
During the development of this protocol, several catalytic systems were evaluated for Step 2. The data below demonstrates the causality behind our final reagent selection. Monodentate ligands (Entry 1) resulted in sluggish kinetics due to catalyst deactivation, while stronger bases (Entry 4) induced unwanted dehalogenation of the fluorophenyl ring.
| Entry | Catalyst System | Solvent System | Base | Temp (°C) | Yield (%) | Observation |
| 1 | Pd(PPh₃)₄ (5 mol%) | Toluene/EtOH/H₂O | K₂CO₃ | 90 | 45% | Sluggish reaction; unreacted starting material. |
| 2 | Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | 90 | 68% | Moderate conversion; some ester hydrolysis. |
| 3 | Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane/H₂O (4:1) | Na₂CO₃ | 90 | 89% | Optimal; clean conversion, high purity. |
| 4 | Pd(OAc)₂ / SPhos | DMF/H₂O (5:1) | K₃PO₄ | 100 | 72% | Dehalogenation side-products observed via LC-MS. |
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 5-bromo-2-hydroxynicotinate
Objective: Mask the carboxylic acid to improve organic solubility and prevent Pd-catalyst poisoning.
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxynicotinic acid (10.0 g, 45.9 mmol).
-
Reagent Addition: Suspend the solid in anhydrous methanol (200 mL). Slowly add concentrated sulfuric acid (H₂SO₄, 2.5 mL) dropwise. Caution: Exothermic addition.
-
Reaction: Heat the reaction mixture to reflux (65 °C) and stir for 16 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS.
-
Workup (Self-Validation): Cool the mixture to room temperature. Concentrate the solvent in vacuo to approximately 50 mL. Pour the residue into ice-cold water (200 mL). Adjust the pH to 7.0 using saturated aqueous NaHCO₃. The product will precipitate as a white/pale yellow solid.
-
Isolation: Filter the solid, wash with cold water (2 × 50 mL), and dry under high vacuum at 45 °C overnight.
-
Expected Yield: ~9.8 g (92%). MS (ESI) m/z: 232.0[M+H]⁺.
-
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Form the C–C bond between the pyridine core and the 3-chloro-5-fluorophenyl ring.
-
Setup: In a 250 mL Schlenk flask, combine methyl 5-bromo-2-hydroxynicotinate (5.0 g, 21.5 mmol), (3-chloro-5-fluorophenyl)boronic acid (4.5 g, 25.8 mmol, 1.2 eq.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.88 g, 1.08 mmol, 5 mol%).
-
Solvent & Base: Add 1,4-dioxane (80 mL) and a 2.0 M aqueous solution of Na₂CO₃ (21.5 mL, 43.0 mmol, 2.0 eq.).
-
Degassing: Purge the system with Argon using standard Schlenk techniques (vacuum/Argon cycles × 3). Crucial step to prevent catalyst oxidation.
-
Reaction: Heat the vigorously stirring mixture to 90 °C for 12 hours. The solution will turn dark brown. Monitor completion by LC-MS (disappearance of the 232 m/z peak).
-
Workup: Cool to room temperature. Dilute with EtOAc (150 mL) and filter through a pad of Celite to remove palladium black. Wash the organic layer with water (100 mL) and brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 50:50).
-
Expected Yield: ~5.4 g (89%). MS (ESI) m/z: 282.0 [M+H]⁺.
-
Step 3: Saponification to Target Acid
Objective: Cleave the methyl ester under mild conditions to yield the final target.
-
Setup: Dissolve methyl 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinate (5.0 g, 17.7 mmol) in a mixture of THF (40 mL) and water (10 mL).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.2 g, 53.1 mmol, 3.0 eq.). Note: LiOH is preferred over NaOH as the lithium carboxylate intermediate maintains better solubility in the THF/water mixture, preventing premature precipitation.
-
Reaction: Stir at room temperature for 4 hours. Monitor by LC-MS for the complete disappearance of the ester.
-
Workup (Self-Validation): Concentrate the mixture in vacuo to remove the THF (do not evaporate to dryness). Dilute the remaining aqueous layer with water (30 mL) and extract with diethyl ether (20 mL) to remove any non-polar organic impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with 2.0 M HCl until the pH reaches 2.0–3.0. A thick white precipitate will form immediately. Self-Validation: If the precipitate is oily, trace THF remains; stir vigorously or apply a gentle vacuum to strip residual THF.
-
Isolation: Filter the solid, wash with ice-cold water (3 × 20 mL), and dry under high vacuum at 50 °C for 24 hours.
-
Expected Yield: ~4.5 g (95%). MS (ESI) m/z: 268.0 [M+H]⁺.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]
- Chen, G. et al. (2006). Substituted amine derivatives and methods of use.
LC-MS/MS characterization of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid
Application Note: LC-MS/MS Characterization of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid
Introduction & Pharmacological Context
In modern drug discovery, the rational design of targeted therapeutics often relies on privileged scaffolds. 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid (Molecular Formula: C12H7ClFNO3 ) represents a highly specialized intermediate and active pharmacophore. The molecule merges two critical structural motifs:
-
The 3-chloro-5-fluorophenyl group: A halogenated biaryl substituent frequently utilized to enhance metabolic stability, modulate lipophilicity, and drive target affinity, as demonstrated in the development of selective TRPM5 agonists[1].
-
The 2-hydroxynicotinic acid core: A well-documented metal-chelating scaffold and fragment hit used in the inhibition of metalloenzymes and methyltransferases, such as phenylethanolamine N-methyltransferase (PNMT)[2].
This application note provides an in-depth, self-validating LC-MS/MS methodology for the quantitative and qualitative characterization of this compound. We detail the causality behind the chromatographic and mass spectrometric conditions, ensuring robust analytical performance for pharmacokinetic (PK) and drug metabolism (DMPK) workflows.
Physicochemical Properties & Analytical Rationale
To design a robust LC-MS/MS method, the physicochemical behavior of the analyte must dictate the instrumental parameters.
Table 1: Quantitative Molecular Characteristics
| Parameter | Value | Analytical Implication |
|---|---|---|
| Monoisotopic Mass | 267.0098 Da | Requires high-resolution or well-calibrated unit-mass MS1 filtering. |
| Theoretical [M+H]+ | 268.0171 | Detectable in ESI+; driven by the pyridone nitrogen/oxygen. | | Theoretical [M−H]− | 266.0025 | Highly sensitive in ESI-; driven by the carboxylic acid moiety. | | Isotopic Signature | 35Cl / 37Cl (~3:1) | M+2 peak at m/z 270.01 (+)/ 268.00 (-) acts as a self-validating identifier. |
The Causality of Tautomerism: The 2-hydroxynicotinic acid core undergoes keto-enol tautomerism, existing in equilibrium between the 2-hydroxypyridine and 2-pyridone forms[3]. In neutral or basic aqueous solutions, this dynamic exchange can cause severe chromatographic peak tailing or peak splitting. To arrest this equilibrium and ensure sharp, Gaussian peak shapes, the mobile phase must be strictly acidified (e.g., 0.1% Formic Acid), locking the molecule into a predictable protonation state during reversed-phase retention.
Experimental Design & Workflow
The following workflow is designed as a self-validating system . By incorporating a dual-polarity MS approach and monitoring the natural chlorine isotope ratio, the protocol inherently cross-verifies the analyte's identity, eliminating false positives from isobaric matrix interferences.
Figure 1: High-throughput LC-MS/MS analytical workflow for biaryl nicotinic acid derivatives.
Step-by-Step Methodology
Step 1: Sample Preparation (Plasma/Serum) Causality: The lipophilic halogenated biaryl system and the acidic moiety result in high plasma protein binding (e.g., to human serum albumin).
-
Aliquot 50 µL of the biological sample into a microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate stable-isotope-labeled internal standard (SIL-IS). The 1:3 organic ratio aggressively denatures proteins, disrupting binding pockets and ensuring >95% analyte recovery.
-
Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.
Step 2: UHPLC Separation Parameters Table 2: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Superficially Porous C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-0.5 min) → 95% B (2.5 min) → 95% B (3.5 min) → 5% B (3.6-5.0 min) |
| Column Temp | 40°C (Reduces backpressure and improves mass transfer) |
Step 3: Mass Spectrometry (MRM) Parameters Table 3: Optimized MRM Transitions
| Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| ESI - | 266.00 | 222.01 | 18 | Primary Quantifier (High Sensitivity) |
| ESI - | 268.00 | 224.01 | 18 | Isotope Qualifier ( 37Cl validation) | | ESI + | 268.02 | 250.01 | 22 | Orthogonal Qualifier | | ESI + | 268.02 | 222.01 | 35 | Structural Confirmation |
Mechanistic Gas-Phase Fragmentation
Understanding the gas-phase fragmentation of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is critical for interpreting MS/MS spectra and troubleshooting matrix interferences.
-
Positive Ion Mode (ESI+): During collision-induced dissociation (CID), protonated 2-hydroxynicotinic acid derivatives characteristically undergo a sequential loss of water ( H2O , -18 Da) to form an acylium ion, followed by the expulsion of carbon monoxide ( CO , -28 Da) to yield a stable pyridyl cation[4].
-
Negative Ion Mode (ESI-): In negative mode, the deprotonated carboxylic acid functional group directs an immediate, low-energy decarboxylation ( −CO2 , -44 Da). This is a highly favorable and well-documented pathway for nicotinic acid analogs, yielding a stable enolate/phenoxide anion[5].
Figure 2: Mechanistic gas-phase fragmentation pathways in ESI+ and ESI- modes.
System Suitability and Trustworthiness
To guarantee the integrity of the generated data, the analytical run must include continuous self-validation checks:
-
Isotopic Ratio Monitoring: The ratio of the m/z 266.00 → 222.01 transition to the m/z 268.00 → 224.01 transition must remain at approximately 3:1 across all biological samples. A deviation >15% indicates a co-eluting isobaric matrix interference, triggering a requirement to adjust the chromatographic gradient.
-
Carryover Assessment: The lipophilic nature of the 3-chloro-5-fluorophenyl ring increases the risk of stationary phase adsorption. A double-blank injection (matrix without analyte or IS) must immediately follow the Upper Limit of Quantification (ULOQ) sample. The blank signal must be <20% of the Lower Limit of Quantification (LLOQ) signal.
References
-
Sabat, M., et al. "The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent." Bioorganic & Medicinal Chemistry, 76:117084 (2022).
-
Drinkwater, N., et al. "Fragment-based screening by X-ray crystallography, MS and isothermal titration calorimetry to identify PNMT (phenylethanolamine N-methyltransferase) inhibitors." Biochemical Journal, 431(1):51-61 (2010).
-
Martens, J. K., et al. "IRMPD and DFT study of the loss of water from protonated 2-hydroxynicotinic acid." International Journal of Mass Spectrometry, 330-332:134-143 (2012).
-
Goszczynska, T., et al. "Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry." Journal of Agricultural and Food Chemistry, 57(22):10523-10528 (2009).
Sources
- 1. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mbp.science.ru.nl [mbp.science.ru.nl]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Optimizing In Vitro Solubility for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid
Introduction and Structural Challenges
5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is a highly substituted, structurally complex small molecule. For researchers and drug development professionals, achieving stable, reproducible in vitro solutions of this compound is a primary hurdle. The molecule presents a classic solubility paradox: it possesses a highly polar, ionizable core (2-hydroxynicotinic acid) directly coupled to a highly lipophilic, halogenated tail (3-chloro-5-fluorophenyl).
In the solid state, the 2-hydroxypyridine core tautomerizes to a 2-pyridone, forming robust intermolecular hydrogen-bonded dimers[1][2]. Simultaneously, the halogenated phenyl ring significantly increases the compound's partition coefficient (LogP), making the formation of an aqueous hydration shell thermodynamically unfavorable[3]. Consequently, direct dissolution in neutral aqueous buffers often results in colloidal aggregation or complete precipitation. This guide details the physicochemical rationale and validated protocols required to successfully solvate this compound for biological assays.
Physicochemical Profiling & Causality
To design an effective solvation strategy, we must first deconstruct the quantitative and structural properties of the molecule. The table below summarizes the key physicochemical parameters that dictate solvent selection.
Table 1: Physicochemical Properties Dictating Solubility
| Property | Quantitative Value / Characteristic | Mechanistic Impact on Solubility |
| Molecular Weight | ~267.6 g/mol | Falls within the Lipinski Rule of 5 (<500 Da), which is generally favorable for solvation once the crystal lattice energy is overcome[3]. |
| LogP (Lipophilicity) | Elevated (>3.0 predicted) | The 3-chloro-5-fluorophenyl moiety is highly hydrophobic, driving the need for organic co-solvents to solvate the lipophilic tail[3]. |
| Ionizable Groups (pKa) | Carboxylic Acid: ~2.4 Pyridone NH: ~9.5 | Deprotonation of the carboxylic acid at physiological pH (7.4) or in 0.1 M NaOH yields a highly water-soluble carboxylate anion[4][5]. |
| Tautomeric Core | 2-Hydroxypyridine ⇌ 2-Pyridone | Forms strong intermolecular hydrogen bonds in the solid state, requiring high-dielectric aprotic solvents (like DMSO) to disrupt the lattice[1][2]. |
The Causality of Solvent Selection
Based on the profile above, pure water at neutral or acidic pH is an ineffective primary solvent. The optimal strategy relies on two distinct approaches:
-
Aprotic Polar Solvation (The Gold Standard): 100% Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor, efficiently breaking the pyridone dimers while its non-polar methyl groups accommodate the halogenated phenyl ring[6][7].
-
pH-Driven Ionization (The Organic-Free Alternative): For assays strictly intolerant to DMSO, dissolving the compound in a mild base (e.g., 0.1 M NaOH) forces the deprotonation of the carboxylic acid (pKa ~2.4), converting the lipophilic acid into a highly soluble sodium salt[5][8].
Mechanistic pathways for solvating 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific quality control (QC) checkpoints to verify that the compound remains in solution rather than forming invisible micro-precipitates.
Protocol A: Preparation of a 10 mM Master Stock in DMSO
Use anhydrous, sterile-filtered DMSO (≥99.9% purity) to prevent moisture-induced degradation or precipitation.
-
Equilibration: Remove the lyophilized compound from cold storage and allow it to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes. Causality: Opening cold vials introduces atmospheric condensation, which drastically reduces DMSO's solvating power.
-
Weighing: Accurately weigh the required mass using a calibrated microanalytical balance. Transfer to a sterile, amber microcentrifuge tube (the compound may exhibit mild photosensitivity over prolonged periods).
-
Primary Dissolution: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Agitation & Lattice Disruption: Vortex the tube at medium speed for 60 seconds. If the solution is not optically clear, sonicate in a room-temperature water bath for 2–5 minutes. Avoid prolonged sonication, which can generate localized heat and degrade the compound.
-
QC Validation (Self-Validating Step): Hold the tube against a strong light source. The solution must be perfectly clear with no visible particulate matter.
-
Storage: Aliquot the master stock into 10–50 µL volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C[6].
Protocol B: Stepwise Aqueous Dilution for Cell-Based Assays
Directly injecting a high-concentration DMSO stock into an aqueous buffer causes a rapid shift in solvent polarity, often forcing lipophilic compounds to "crash out"[9][10]. This protocol utilizes a stepwise dilution gradient.
-
Intermediate Stock Preparation: Dilute the 10 mM master stock in 100% DMSO to create an intermediate stock that is exactly 200x your final desired assay concentration. Causality: Serial dilution in pure DMSO ensures the compound remains fully solvated before introducing water.
-
Buffer Temperature Alignment: Pre-warm your target aqueous assay buffer (e.g., PBS or cell culture media) to 37°C. Causality: Warmer temperatures increase the kinetic energy of the solvent, improving the thermodynamic solubility limit.
-
Vortex-Assisted Dropwise Addition: Place the warmed assay buffer on a vortex mixer at low speed. Slowly add the intermediate DMSO stock dropwise into the center of the vortex.
-
Final Concentration Verification: The final DMSO concentration must be ≤0.5% (v/v) to prevent solvent-induced cytotoxicity or interference with assay components[6][9].
-
QC Validation (Self-Validating Step): Measure the optical density (OD) of the final working solution at 600 nm using a spectrophotometer. An OD600>0.01 compared to a vehicle-only control indicates colloidal aggregation. If aggregation is detected, proceed to the troubleshooting section.
Step-by-step workflow for the aqueous dilution of lipophilic DMSO stocks.
Troubleshooting & Optimization
If the self-validation steps reveal precipitation or colloidal aggregation, consult the following optimization matrix.
Table 2: Troubleshooting Precipitation in Aqueous Media
| Observation | Mechanistic Cause | Recommended Solution |
| Immediate cloudiness upon adding to buffer | "Solvent shock"; the sudden drop in dielectric constant forces the lipophilic tail out of solution[9]. | 1. Ensure the buffer is pre-warmed to 37°C.2. Add a biocompatible surfactant (e.g., 0.05% Tween-20 or Pluronic F-68) to the aqueous buffer prior to adding the DMSO stock[10]. |
| Delayed precipitation (crystals forming after 1-2 hours) | The compound has exceeded its thermodynamic solubility limit in the final aqueous matrix[7]. | 1. Lower the final assay concentration.2. Supplement the media with a carrier protein like Bovine Serum Albumin (BSA, 0.1% - 1%) to bind and stabilize the lipophilic tail. |
| Incomplete dissolution in 100% DMSO | Moisture contamination in the DMSO, or the compound's lattice energy is exceptionally high. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Sonicate in a water bath for up to 5 minutes at 37°C. |
References
-
BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.[6]
-
MedChemExpress. Compound Handling Instructions.[9]
-
Cytiva Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO.[10]
-
ChemicalBook. 2-Hydroxynicotinic acid CAS#: 609-71-2.[5]
-
MDPI - Pharmaceutics. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide.[3]
-
National Institutes of Health (NIH) / PMC. DMSO Solubility Assessment for Fragment-Based Screening.[7]
Sources
- 1. CAS 609-71-2: 2-Hydroxynicotinic acid | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fast Delivery 2-Hydroxynicotinic acid - Global Stock [ar-reagent.com]
- 5. 2-Hydroxynicotinic acid CAS#: 609-71-2 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxynicotinic acid, CAS No. 609-71-2 - iChemical [ichemical.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols for the Crystallization and Purification of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid
Abstract
This technical guide provides a comprehensive framework for the crystallization and purification of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, a key intermediate in pharmaceutical and materials science research. The purity of this compound is paramount for the integrity of downstream applications and the validity of research outcomes. This document moves beyond rote protocols to explain the underlying principles of crystallization, enabling researchers to troubleshoot and optimize the process for achieving high-purity crystalline material. We detail methodologies for solvent screening, method selection (cooling, anti-solvent, and evaporative crystallization), and subsequent analytical validation.
Introduction: The Imperative for Purity
5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is a substituted hydroxynicotinic acid derivative. Compounds of this class are of significant interest in drug development and medicinal chemistry. The presence of impurities, even in small amounts, can drastically alter the compound's physical properties, biological activity, and safety profile. Therefore, robust and reproducible purification methods are not just a matter of procedural formality but a cornerstone of scientific rigor.
Crystallization is one of the most powerful techniques for purifying solid organic compounds, capable of yielding material with exceptionally high purity.[1][2] The process leverages differences in solubility between the target compound and its impurities under a specific set of conditions.[3] A successful crystallization protocol is a self-validating system, where the formation of a well-defined crystalline lattice inherently excludes foreign molecules.[2] This guide provides the strategic and practical steps to develop such a protocol.
Foundational Principles of Crystallization
The journey from a crude solid to a high-purity crystal involves the controlled transition of the target molecule from a dissolved state to a highly ordered solid state. This is governed by the principle of supersaturation. A supersaturated solution holds more solute than it can thermodynamically maintain at a given temperature, creating the driving force for crystallization.[4]
The primary methods to achieve supersaturation for a compound like 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid are:
-
Cooling Crystallization: Ideal for compounds that are significantly more soluble in a given solvent at higher temperatures than at lower temperatures.[2][3]
-
Anti-Solvent Crystallization: Involves adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent, reducing the overall solubility and inducing precipitation.[5][6][7]
-
Evaporative Crystallization: Achieved by slowly removing the solvent, thereby increasing the concentration of the solute until it exceeds its solubility limit.[4]
The choice of method is dictated by the compound's specific solubility characteristics, which must be determined experimentally.
Workflow for Developing a Purification Strategy
The following workflow provides a systematic approach to purifying 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, from initial solvent selection to the final pure product.
Caption: Overall workflow for crystallization and purification.
Step 1 (Protocol): Systematic Solvent Screening
The selection of an appropriate solvent system is the most critical step in developing a crystallization process.[1][3] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures. Additionally, it should not react with the compound.
Methodology:
-
Place approximately 10-20 mg of the crude 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid into several separate small test tubes or vials.
-
To each vial, add a different solvent from the list below in a dropwise manner (e.g., 0.1 mL increments).
-
After each addition, stir or vortex the mixture to observe solubility at room temperature.
-
If the compound does not dissolve in ~1-2 mL of solvent at room temperature, gently heat the vial while stirring and observe.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form upon cooling.
-
Record all observations systematically.
Data Presentation: Hypothetical Solvent Screening Results
| Solvent | Polarity Index | Solubility at 25°C | Solubility at 78°C (Ethanol) / 100°C (Water) | Observations on Cooling | Suitability |
| Water | 10.2 | Poor | Moderate | Fine needles form | Possible, but recovery may be low |
| Ethanol | 4.3 | Sparingly Soluble | Very Soluble | Good yield of well-defined crystals | Excellent for Cooling Crystallization |
| Acetone | 5.1 | Soluble | Very Soluble | Significant material remains in solution | Poor recovery |
| Ethyl Acetate | 4.4 | Moderately Soluble | Very Soluble | Good crystal formation | Good for Cooling Crystallization |
| Toluene | 2.4 | Poor | Sparingly Soluble | - | Poor solvent |
| Heptane | 0.1 | Insoluble | Insoluble | - | Excellent as an Anti-solvent |
| Methanol | 5.1 | Soluble | Very Soluble | Significant material remains in solution | Poor recovery |
Step 2: Selecting the Optimal Crystallization Method
The data from the solvent screen directly informs the choice of crystallization technique.
Caption: Decision tree for selecting the crystallization method.
Step 3 (Protocol): Detailed Crystallization Methodologies
Protocol A: Cooling Crystallization from Ethanol
This method is preferred for its simplicity and effectiveness when a suitable solvent is identified.
-
Dissolution: Place the crude 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is best done by adding small portions of the hot solvent to the solid while heating on a hot plate.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is crucial to prevent premature crystallization and impurity contamination.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][3]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.[1]
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol B: Anti-Solvent Crystallization (Acetone/Heptane System)
This technique is valuable when the compound is too soluble in common solvents even at low temperatures.
-
Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., acetone) at room temperature to create a concentrated solution.
-
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., heptane) in a dropwise manner. The anti-solvent must be miscible with the primary solvent.[7]
-
Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.
-
Crystal Growth: Allow the mixture to stir for a period (e.g., 1-2 hours) to permit full crystal growth. If necessary, cool the mixture in an ice bath to maximize the yield.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol A, using the anti-solvent (heptane) or a mixture of the two solvents for the washing step.
A Note on pH: For hydroxynicotinic acids, the pH of the crystallization medium can significantly impact the final crystal form obtained.[8][9][10] For reproducible results, it is advisable to maintain a consistent pH, or to intentionally vary it as part of a polymorph screen.
Step 4: Purity and Structural Analysis
The success of the purification must be verified using appropriate analytical techniques.
Data Presentation: Purity Analysis Before and After Crystallization
| Analytical Technique | Result for Crude Material | Result for Purified Material | Purpose of Test |
| HPLC (UV Detection) | Purity: 94.5% (multiple impurity peaks) | Purity: >99.8% (single sharp peak) | Quantifies purity and detects impurities.[11] |
| Melting Point | 185-190°C (broad range) | 194-195°C (sharp, well-defined) | A sharp melting point indicates high purity. |
| ¹H NMR | Spectrum shows small, unassigned peaks | Clean spectrum consistent with structure | Confirms chemical identity and structural integrity. |
| PXRD | Broad or poorly defined peaks | Sharp, well-defined diffraction pattern | Confirms the crystalline nature of the solid. |
Analytical Methodologies:
-
High-Performance Liquid Chromatography (HPLC): A standard method for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection around 260-270 nm is a typical starting point.[11]
-
Melting Point: Performed using a calibrated melting point apparatus. A narrow range (<2°C) is indicative of a pure substance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can detect impurities that are structurally different from the main compound.
-
Powder X-Ray Diffraction (PXRD): Essential for characterizing the solid-state form of the material. Different crystalline forms (polymorphs) will produce distinct diffraction patterns.[8][9][12] The existence of polymorphs is a critical consideration in drug development as different forms can have different solubilities and bioavailabilities.[13]
Conclusion
This application note has outlined a systematic and scientifically grounded approach to the crystallization and purification of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid. By understanding the core principles of solubility and supersaturation, researchers can move from a trial-and-error approach to a rational design of purification protocols. The detailed methodologies for solvent screening, method selection, and execution, coupled with robust analytical validation, provide a complete framework for obtaining this valuable compound in a highly pure crystalline form, suitable for the most demanding research and development applications.
References
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. (2023, February 15). Longdom Publishing SL. [Link]
-
SOP: CRYSTALLIZATION. University of Wisconsin-Madison. [Link]
-
Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]
-
More, M., S. R. Mirfeizi, and A. S. Myerson. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1891-1913. [Link]
-
Singh, G., and S. S. P. Kumar. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3326-3335. [Link]
- Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor.
-
Using AntiSolvent for Crystallization. Mettler Toledo. [Link]
-
“Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
- Process for the purification of nicotinic acid amide I.
-
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. [Link]
-
Special Issue : Anti-Solvent Crystallization. MDPI. [Link]
-
Chemical determination of nicotinic acid and nicotinamide. SciSpace. [Link]
-
Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
-
Nicotinic Acid / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]
- Purification of nicotinic acid.
-
DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Googleapis.com. [Link]
-
Determination of Nicotinic Acid in Pharmaceutical Products†. ResearchGate. [Link]
-
Johnson, A. V., M. F. M. Piedade, and C. V. Esteves. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]
-
Zhou, P. P., X. B. Sun, and W. Y. Qiu. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97-108. [Link]
-
Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. ACS Omega. [Link]
-
(PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]
- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. PMC. [Link]
-
Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI. [Link]
-
Process for producing chloronicotinic acid compounds. European Patent Office. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. RUN. [Link]
-
2-[(3R,5R,6S)-5-(3-chloro-5-fluorophenyl)-6-(4-chlorophenyl)-3-methyl-2-oxo-1-[(2S)-1-propan-2-ylsulfonylbutan-2-yl]piperidin-3-yl]acetic acid. PubChem. [Link]
- Method for synthesizing 2-chloronicotinic acid.
-
2-Chloro-5-fluoronicotinic acid. PubChem. [Link]
-
Long, S., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(2), 297-307. [Link]
-
Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & medicinal chemistry, 76, 117084. [Link]
- Polymorphic forms of (R)-oxybutynin hydrochloride.
-
Simultaneous separation and purification of chlorogenic acid, epicatechin, hyperoside and phlorizin from thinned young Qinguan apples by successive use of polyethylene and polyamide resins. ResearchGate. [Link]
- Clean production process for producing 2-amino-3-chloro-5-trifluoromethylpyridine.
-
Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. MDPI. [Link]
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. longdom.org [longdom.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Crystals | Free Full-Text | pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. storage.googleapis.com [storage.googleapis.com]
- 12. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo dosing protocols for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in mice
Application Note: In Vivo Dosing and Pharmacodynamic Profiling of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid
Molecular Rationale & Target Engagement
The compound 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid represents a highly potent, lipophilic derivative within the class of metalloenzyme inhibitors. The 2-hydroxypyridine-3-carboxylic acid (2-hydroxynicotinic acid) scaffold is a privileged, field-proven pharmacophore for the bidentate chelation of the active-site Fe(II) in1[1].
Causality of Structural Design: The addition of the 3-chloro-5-fluorophenyl moiety at the 5-position serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability compared to the unsubstituted acid. Second, the halogenated ring is designed to occupy the deep hydrophobic pocket of the PHD2 isoform, competitively blocking the entry of the HIF-1α substrate. By inhibiting PHD activity, the compound prevents the hydroxylation and subsequent VHL-mediated proteasomal degradation of HIF-1α, leading to its stabilization, nuclear translocation, and the2[2]. This mechanism is critical for downstream target gene expression, including EPO and VEGF, and has profound implications for 3[3].
Caption: Mechanism of action: HIF-PHD inhibition leading to HIF-1α stabilization and gene transcription.
Physicochemical Profiling & Vehicle Selection
The presence of the carboxylic acid moiety (pKa ~4.5) means the compound remains predominantly unionized in the acidic environment of the murine stomach (pH ~3.0-4.0).
Causality-Driven Formulation: Attempting to dissolve this compound in an aqueous buffer (e.g., PBS) will result in immediate precipitation upon oral gavage, leading to erratic absorption and high inter-subject variability. To ensure a predictable pharmacokinetic (PK) profile and avoid a Cmax spike that could trigger off-target toxicity, we utilize a homogeneous suspension vehicle: 0.5% Carboxymethylcellulose (CMC) supplemented with 0.1% Tween-80 in Deionized Water .
-
Tween-80 acts as a critical surfactant, reducing the surface tension of the hydrophobic halogenated biphenyl-like structure and preventing particle agglomeration.
-
CMC increases the viscosity of the vehicle, physically trapping the wetted particles in a stable suspension during the dosing window.
Self-Validating In Vivo Dosing Protocol
This protocol is designed for 8-10 week old male C57BL/6 mice. C57BL/6 is the standard inbred strain for hematopoietic and metabolic baseline studies, providing tighter error bars for downstream EPO ELISA assays compared to outbred strains.
Phase I: Preparation & Quality Control
-
Milling: Weigh the required amount of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid. Gently triturate the powder in an agate mortar to ensure a uniform, fine particle size (<10 µm).
-
Wetting: Add the 0.1% Tween-80 dropwise to the powder, grinding continuously until a smooth, clump-free paste is formed.
-
Suspension: Gradually add the 0.5% CMC solution while stirring continuously until the target concentration (e.g., 10 mg/mL for a 100 mg/kg dose at 10 mL/kg volume) is reached.
-
Self-Validation Checkpoint: Centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis. Trustworthiness metric: If the supernatant contains >5% of the theoretical compound concentration, the compound has partially dissolved (indicating an incorrect vehicle pH). Discard and remake to ensure true suspension kinetics.
Phase II: Administration (Oral Gavage)
-
Briefly vortex the suspension immediately prior to drawing it into the syringe to ensure absolute homogeneity.
-
Using a 20G reusable stainless-steel gavage needle, administer the suspension at a standard dose volume of 10 mL/kg body weight.
-
Dosing Cohorts: Vehicle Control, 10 mg/kg, 30 mg/kg, and 100 mg/kg (n=6 per group).
Phase III: Temporal Biosampling
Causality of Timepoints: EPO transcription requires time post-HIF stabilization. Therefore, PK and PD sampling must be temporally uncoupled.
-
PK Sampling (Blood): Collect 50 µL of blood via submandibular bleed at 0.5, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. The 2h mark captures the suspension Tmax , while the 24h mark confirms clearance for once-daily (QD) dosing suitability.
-
PD Sampling (Blood & Tissue): At exactly 12 hours post-dose (the physiological peak of EPO translation), collect terminal blood for serum EPO ELISA. Harvest the kidneys, snap-freeze in liquid nitrogen, and store at -80°C for HIF-1α Western blot analysis.
Caption: Step-by-step in vivo experimental workflow for pharmacokinetic and pharmacodynamic evaluation.
Quantitative Analytics: PK/PD Benchmarks
To validate the success of the in vivo protocol, the resulting data should be benchmarked against the expected quantitative ranges for this class of halogenated PHD inhibitors.
| Parameter | Expected Measurement (30 mg/kg PO) | Biological & Experimental Significance |
| Cmax | 3.8 – 4.5 µg/mL | Peak systemic exposure; correlates with acute PHD active-site saturation. |
| Tmax | 1.5 – 2.5 h | Absorption rate; confirms the dissolution kinetics of the CMC suspension. |
| Half-life ( t1/2 ) | 4.0 – 6.0 h | Clearance rate; dictates whether QD or BID dosing is required for chronic studies. |
| EPO Fold Change | 12x – 18x (at 12h) | Primary PD marker; confirms successful downstream HIF-1α stabilization and gene transcription. |
| Reticulocyte % | +4.0% to +6.0% (Day 4) | Functional physiological response; verifies that elevated EPO successfully stimulated erythropoiesis. |
References
-
Jiang, Y., et al. Metabolic reprogramming and immune regulation in acute myeloid leukemia. PMC - NIH.[Link]
-
Wang, H., et al. NAD+ Metabolism Maintains Inducible PD-L1 Expression to Drive Tumor Immune Evasion. ResearchGate.[Link]
Sources
Application Notes and Protocols for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in Cell Culture Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in cell culture assays. This document outlines the scientific background, key signaling pathways, and detailed protocols for investigating the cellular effects of this compound, a presumed agonist of the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).
Introduction: The Significance of Targeting the Lactate Receptor GPR81
Altered metabolism is a hallmark of cancer, with many tumor cells exhibiting a phenomenon known as the Warburg effect, characterized by increased glucose uptake and lactate production even in the presence of oxygen.[1][2] For a long time, lactate was considered a mere waste product of glycolysis. However, emerging evidence has recast lactate as a crucial signaling molecule in the tumor microenvironment, influencing cancer progression, angiogenesis, and immune evasion.[3][4]
The biological effects of lactate are, in part, mediated by the G-protein coupled receptor 81 (GPR81 or HCAR1), for which lactate is the endogenous ligand.[5][6] GPR81 is highly expressed in various cancer cell types, including pancreatic, breast, lung, and colon cancers, and its activation has been linked to cancer cell survival, proliferation, and metastasis.[7][8][9] Upon lactate binding, GPR81, a Gi-coupled receptor, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This signaling cascade can influence various downstream pathways, including the PI3K/Akt and CREB pathways, ultimately promoting pro-tumorigenic cellular responses.[12]
5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is a synthetic compound structurally related to known GPR81 agonists. While direct experimental data for this specific compound is not widely available, its structural features suggest it likely functions as a GPR81 agonist. These protocols are therefore designed based on the established understanding of GPR81 signaling and provide a framework for characterizing the effects of this compound on cancer cells in vitro.
Key Signaling Pathway: GPR81-Mediated Signaling
The activation of GPR81 by its agonists, such as lactate or synthetic compounds like 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, initiates a signaling cascade that can be dissected through various cell-based assays.
Caption: GPR81 Signaling Pathway.
Experimental Protocols
The following protocols are designed to assess the impact of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid on key cellular processes relevant to cancer biology. It is crucial to first determine the optimal concentration range of the compound for your specific cell line through a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14][15]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, breast, or colon cancer cells known to express GPR81)
-
Complete cell culture medium
-
5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[16][17][18]
Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Treat cells with various concentrations of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Extracellular Lactate Measurement
This assay measures the concentration of lactate in the cell culture medium, which can provide insights into the metabolic state of the cells and the potential for autocrine GPR81 signaling.[19]
Principle: Lactate is oxidized by lactate dehydrogenase to produce NADH, which then reduces a probe to generate a colorimetric or fluorometric signal.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid at various concentrations.
-
At different time points (e.g., 6, 12, 24 hours), collect a small aliquot (e.g., 10-20 µL) of the cell culture supernatant.
-
Follow the manufacturer's instructions for the lactate assay kit to measure the lactate concentration in the collected supernatants.
-
Create a standard curve using the provided lactate standards.
Data Analysis: Determine the lactate concentration in each sample using the standard curve. Analyze the changes in extracellular lactate levels in response to treatment with the compound.
Data Presentation
| Assay | Endpoint Measured | Expected Outcome with GPR81 Agonist |
| Cell Proliferation (MTT) | Metabolic Activity/Cell Viability | Increased proliferation (in some cancers) |
| Apoptosis (Caspase-3/7) | Caspase-3/7 Activity | Decreased apoptosis (pro-survival) |
| Lactate Measurement | Extracellular Lactate | May be altered due to metabolic reprogramming |
Experimental Workflow
Caption: General Experimental Workflow.
References
-
Roland, C. L., et al. (2014). Cell Surface Lactate Receptor GPR81 is Crucial for Cancer Cell Survival. Cancer Research, 74(18), 5301-5310. [Link]
-
Brown, T. P., et al. (2020). The lactate receptor GPR81 promotes breast cancer growth via a paracrine mechanism involving antigen-presenting cells in the tumor microenvironment. Oncogene, 39(16), 3292-3304. [Link]
-
Kocianova, E., Piatrikova, V., & Golias, T. (2022). Revisiting the Warburg Effect with Focus on Lactate. Cancers, 14(24), 6028. [Link]
-
Yang, H., et al. (2022). GPR81 nuclear transportation is critical for cancer growth and progression in lung and other solid cancers. World Journal of Gastrointestinal Oncology, 14(11), 2139-2153. [Link]
-
Roland, C. L., et al. (2014). Cell Surface Lactate Receptor GPR81 is Crucial for Cancer Cell Survival. Cancer Research, 74(18), 5301-5310. [Link]
-
Hurtado-Bagès, S., et al. (2022). L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay. PLoS ONE, 17(7), e0271818. [Link]
-
Yang, H., et al. (2025). GPR81 nuclear transportation is critical for cancer growth: Interaction of lactate receptor signaling and cell-extracellular matrix mechanotransduction. World Journal of Gastrointestinal Oncology, 17(11), 2139-2153. [Link]
-
San-Millán, I., & Brooks, G. A. (2017). Lactate and Cancer: Revisiting the Warburg Effect in an Era of Lactate Shuttling. Frontiers in Nutrition, 4, 21. [Link]
-
Liberti, M. V., & Locasale, J. W. (2019). The Warburg Effect, Lactate, and Nearly a Century of Trying to Cure Cancer. Cancer & Metabolism, 7, 10. [Link]
-
ResearchGate. (n.d.). The signaling pathway of GPR81 and its mechanism of action. [Link]
-
Yang, H., et al. (2025). GPR81 nuclear transportation is critical for cancer growth: Interaction of lactate receptor signaling and cell-extracellular matrix mechanotransduction. World Journal of Gastrointestinal Oncology, 17(11), 2139-2153. [Link]
-
Berthet, C., et al. (2012). Hydroxycarboxylic Acid Receptor 1 and Neuroprotection in a Mouse Model of Cerebral Ischemia-Reperfusion. Frontiers in Neurology, 3, 115. [Link]
-
Lee, Y., et al. (2015). G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion. Oncotarget, 6(26), 22535-22546. [Link]
-
Agilent. (n.d.). Manual: Cell Proliferation Assay Kit. [Link]
-
Nielsen, R. H., et al. (2023). The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling. American Journal of Physiology-Cell Physiology, 324(4), C921-C934. [Link]
-
baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications. [Link]
-
Ganapathy, V., et al. (2020). Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon. Pharmacology & Therapeutics, 206, 107451. [Link]
-
ScienCell Research Laboratories. (n.d.). L-Lactate Assay (LAC). [Link]
-
Kocianova, E., Piatrikova, V., & Golias, T. (2022). Revisiting the Warburg Effect with Focus on Lactate. Cancers, 14(24), 6028. [Link]
-
Wikipedia. (n.d.). Hydroxycarboxylic acid receptor 1. [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 NucView 488 Assay Kits. [Link]
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]
-
Pan, X., et al. (2025). Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity. PLOS Biology, 23(4), e3003126. [Link]
-
HUGO Gene Nomenclature Committee. (2011, June 15). Gene group: Hydroxycarboxylic acid receptors (HCAR). [Link]
-
Reactome Pathway Database. (n.d.). Hydroxycarboxylic acid-binding receptors. [Link]
-
Liu, C., et al. (2009). Lactate Inhibits Lipolysis in Fat Cells through Activation of an Orphan G-protein-coupled Receptor, GPR81. Journal of Biological Chemistry, 284(5), 2811-2822. [Link]
-
Wallenius, K., et al. (2017). Involvement of the metabolic sensor GPR81 in cardiovascular control. JCI Insight, 2(19), e94980. [Link]
-
Ranganathan, P., et al. (2019). GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis. The Journal of Immunology, 202(6), 1781-1789. [Link]
-
Wallenius, K., et al. (2017). Involvement of the metabolic sensor GPR81 in cardiovascular control. JCI Insight, 2(19), e94980. [Link]
-
Crown Bioscience. (n.d.). Cell-based Assay Services. [Link]
-
PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. [Link]
-
Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084. [Link]
-
Lo, Y.-H., et al. (2025). Development of 3D Cell-Based Fluorescent Reporter Assay for Screening of Drugs Downregulating Telomerase Reverse Transcriptase. International Journal of Molecular Sciences, 26(6), 3349. [Link]
-
Ichor Life Sciences. (n.d.). Cell Based Assays Services. [Link]
-
O'Boyle, N. M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5485. [Link]
-
Royal Society of Chemistry. (n.d.). Cholecystokinin-1 receptor antagonists: 5-hydroxy-5-aryl-pyrrol-2-ones as anticancer agents. [Link]
- (2026, March 16).
-
National Center for Biotechnology Information. (n.d.). View MeSH Trace. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Lactate and Cancer: Revisiting the Warburg Effect in an Era of Lactate Shuttling [frontiersin.org]
- 4. Revisiting the Warburg Effect with Focus on Lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxycarboxylic acid receptor 1 - Wikipedia [en.wikipedia.org]
- 6. Reactome | Hydroxycarboxylic acid-binding receptors [reactome.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. atcc.org [atcc.org]
- 15. CellTiter 96® Non-Radioactive Cell Proliferation Assay Protocol [worldwide.promega.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 18. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Aqueous Solubility of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and foundational knowledge for enhancing the aqueous solubility of the compound 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid. We will explore the physicochemical rationale behind its poor solubility and detail a series of methodologies, from fundamental adjustments to advanced formulation techniques, to overcome this critical challenge.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility characteristics of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
Q1: Why is 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid expected to have poor aqueous solubility?
A1: The limited aqueous solubility of this compound is a direct result of its molecular structure. It possesses a combination of hydrophilic (water-loving) and hydrophobic (water-fearing) features:
-
Hydrophilic Groups: The molecule contains a carboxylic acid group (-COOH) and a hydroxyl group (-OH) on a pyridine ring.[1][2] These groups can ionize and participate in hydrogen bonding with water, which contributes positively to solubility.
-
Hydrophobic Group: The dominant feature is the large, rigid 3-Chloro-5-fluorophenyl substituent. This aromatic ring with halogen atoms is highly lipophilic and non-polar, leading to unfavorable interactions with water molecules and driving the compound's tendency to remain in a solid, crystalline state rather than dissolve. The poor solubility of many new chemical entities is a significant hurdle in drug development.[3][4][5]
Q2: What are the primary strategic approaches to improve the solubility of this compound?
A2: There are several well-established strategies, which can be broadly categorized as follows:
-
pH Adjustment: Leveraging the acidic nature of the molecule to increase ionization.[6][7]
-
Salt Formation: Converting the acidic parent molecule into a more soluble salt form by reacting it with a base.[8][9][10]
-
Co-solvency: Using a mixture of water and one or more water-miscible organic solvents to reduce the overall polarity of the solvent system.[7][11][12]
-
Formulation Technologies: Employing advanced methods like amorphous solid dispersions or nanotechnology to alter the physical state of the compound.[13][14]
Q3: How does the pKa of the molecule influence its solubility?
A3: The pKa is the pH at which 50% of an ionizable group is in its neutral form and 50% is in its ionized (charged) form.[15] This compound has two acidic protons: one on the carboxylic acid and one on the hydroxyl group.
-
As the pH of the aqueous solution rises above the pKa of the carboxylic acid, this group deprotonates to form a negatively charged carboxylate ion (-COO⁻).
-
This ionization dramatically increases the molecule's polarity, leading to stronger interactions with water molecules and a significant increase in solubility.[16][17] The Henderson-Hasselbalch equation provides the theoretical framework for predicting this pH-dependent solubility.[18][19] Therefore, controlling the pH is the most direct and fundamental way to manipulate the solubility of this compound.[20]
Troubleshooting Guide: Experimental Issues & Solutions
This section provides practical, step-by-step solutions to common experimental problems encountered when working with 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
Q4: My compound immediately precipitates when I add it to a neutral buffer (e.g., PBS pH 7.4). What is the first thing I should try?
A4: This is expected behavior for a poorly soluble weak acid. The first and most critical step is to determine the compound's pH-solubility profile. By systematically increasing the pH, you can ionize the molecule and enhance its solubility.
Protocol 1: Generating a pH-Solubility Profile
-
Preparation: Prepare a series of buffers with pH values ranging from 6.0 to 10.0 (e.g., phosphate and borate buffers).
-
Equilibration: Add an excess amount of the solid compound to a small volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved.
-
Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtration through a 0.22 µm syringe filter is recommended to obtain a clear, saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in each filtered sample using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the corresponding pH of each buffer. This plot will reveal the pH at which you achieve the desired concentration. For many weak acids, solubility increases significantly as the pH moves above the pKa.[21][22][23]
Caption: Relationship between pH, ionization state, and solubility.
Q5: I have increased the pH, but the solubility is still insufficient for my assay's required concentration. What should I try next?
A5: If pH adjustment alone is insufficient, the next logical steps are to explore salt formation or the use of co-solvents.
Option A: Salt Formation
Converting the parent acid into a salt can provide a significant boost in both solubility and the rate of dissolution.[8][9][16] Salt formation is a widely used and effective method for acidic and basic drugs.[10]
Protocol 2: Exploratory Salt Screening
-
Solubilize: Dissolve the parent compound in a suitable organic solvent (e.g., ethanol or acetone).
-
Add Base: Add a stoichiometric equivalent (1.0 eq) of a base (counterion). Common choices include sodium hydroxide, potassium hydroxide, or organic bases like tromethamine.
-
Isolate Solid: Remove the solvent under reduced pressure (rotary evaporation) or by adding an anti-solvent to precipitate the newly formed salt.
-
Dry: Dry the isolated solid thoroughly under a vacuum.
-
Test Solubility: Measure the aqueous solubility of the new salt form using the method described in Protocol 1 (at a fixed, relevant pH, e.g., 7.4) and compare it to the parent compound. Different counterions can yield salts with vastly different properties.[24]
Caption: Experimental workflow for salt formation and screening.
Option B: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[6]
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 5-40% | Commonly used, but can have biological effects. |
| Propylene Glycol (PG) | 10-60% | Good solubilizer, often used in parenteral formulations.[3] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Low toxicity, effective for many compounds.[25] |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Very strong solubilizer, but primarily for in vitro use due to toxicity.[11] |
Protocol 3: Co-solvent Screening
-
Prepare Blends: Create a series of solvent systems by mixing a co-solvent with your aqueous buffer at different ratios (e.g., 10%, 20%, 30% v/v co-solvent).
-
Determine Solubility: Measure the solubility of your compound in each co-solvent blend using the equilibrium method described in Protocol 1.
-
Evaluate: Identify the co-solvent and concentration that provides the required solubility while minimizing the co-solvent percentage to avoid potential assay interference or toxicity.
Q6: I need to prepare a high-concentration stock for an in vivo study, and the previous methods are not sufficient. What advanced strategies can I consider?
A6: For demanding applications requiring high drug loading, advanced formulation technologies that alter the solid-state properties of the drug are necessary. The two most prominent approaches are Amorphous Solid Dispersions (ASDs) and Nanotechnology.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug at a molecular level within a polymer matrix in an amorphous (non-crystalline) state.[13][26] The amorphous form has a higher energy state than the stable crystalline form, which leads to a significant increase in apparent solubility and dissolution rate.[27][28] This approach is a leading strategy for improving the bioavailability of poorly soluble drugs.[14][29]
-
How it's made: Common methods include spray drying and hot-melt extrusion, where the drug and a polymer (like PVP or HPMC) are dissolved or melted together and then rapidly solidified.[4][30]
-
Why it works: The polymer stabilizes the drug in its high-energy amorphous form, preventing it from recrystallizing during storage and dissolution.[26]
-
-
Nanotechnology (Nanosuspensions): This strategy focuses on reducing the particle size of the drug down to the sub-micron (nanometer) range.[31][32][33] According to the Noyes-Whitney equation, reducing particle size increases the surface area available for dissolution, leading to a much faster dissolution rate.[34][35]
Caption: High-level overview of advanced solubility enhancement strategies.
References
-
Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions. (n.d.). Ascendia Pharma. [Link]
-
Enhancing Solubility and Bioavailability with Nanotechnology - Pharmaceutical Technology. (2025, April 7). Pharmaceutical Technology. [Link]
-
Nanotechnology in Pharmaceutical Research: Opportunities for Drug Solubility and Bioavailability | Walsh Medical Media. (2025, July 7). Walsh Medical Media. [Link]
-
Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (2024, October 13). MDPI. [Link]
-
Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). RJPDT. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI. (2023, April 27). MDPI. [Link]
-
Salt formation to improve drug solubility. (n.d.). ScienceDirect. [Link]
-
Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (2025, March 12). Pharmaceutical Technology. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). IJMDR. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Aston University. [Link]
-
Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development - MDPI. (2021, October 14). MDPI. [Link]
-
Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023, February 8). ResearchGate. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews. [Link]
-
Salt formation to improve drug solubility - PubMed. (2007, July 30). National Center for Biotechnology Information. [Link]
-
Principles of Drug Dissolution and Absorption Related to Bioavailability - Karger Publishers. (n.d.). Karger. [Link]
-
Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules - ACS Publications. (2006, November 7). American Chemical Society. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology. [Link]
-
A Review: Solubility Enhancement of Poorly Water Soluble Drug - International Journal of Pharmaceutical Research and Applications (IJPRA). (2024, January 5). IJPRA. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. (n.d.). JP Negatives. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. (n.d.). McGraw Hill Medical. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024, August 27). Microbe Notes. [Link]
-
The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Review: Drug Dissolution and Solubility. (n.d.). Journal of Pharmaceutical Research & Reports. [Link]
-
Drug Dissolution: A Beginner's Guide to Testing, Apparatus, and Release Profiles. (2025, June 30). LinkedIn. [Link]
-
Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Course Hero. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). University of Alberta. [Link]
-
Reviewing the Basic Principles of Dissolution Testing | Pharmaceutical Technology. (2019, October 15). Pharmaceutical Technology. [Link]
-
8.11 pH and Solubility | AP Chemistry. (n.d.). Fiveable. [Link]
-
DISSOLUTION (Noyes-Whitney's Dissolution rate law,Approaches to improve dissolution of poorly soluble drug.). (n.d.). SlideShare. [Link]
-
pH effect on solubility - General Chemistry II - Fiveable. (2025, August 15). Fiveable. [Link]
-
Effect of pH on Solubility — Overview & Examples - Expii. (n.d.). Expii. [Link]
-
CompoundingToday.com | pH Adjusting Database. (n.d.). IJPC. [Link]
-
2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
2-Chloro-5-fluoronicotinic acid | C6H3ClFNO2 | CID 11435243 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol - CAS Common Chemistry. (n.d.). CAS. [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. rjpdft.com [rjpdft.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 16. researchgate.net [researchgate.net]
- 17. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. microbenotes.com [microbenotes.com]
- 20. chemistrystudent.com [chemistrystudent.com]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
- 22. fiveable.me [fiveable.me]
- 23. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 24. research.aston.ac.uk [research.aston.ac.uk]
- 25. pnrjournal.com [pnrjournal.com]
- 26. seppic.com [seppic.com]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. ascendiacdmo.com [ascendiacdmo.com]
- 29. pharmtech.com [pharmtech.com]
- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 31. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 34. humapub.com [humapub.com]
- 35. sips.org.in [sips.org.in]
- 36. Nanotechnology in Drug Delivery | LGC Standards [lgcstandards.com]
- 37. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting degradation of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid during storage
Welcome to the Technical Support Center for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid . This compound is a highly functionalized pharmaceutical intermediate characterized by a halogenated phenyl ring and a tautomeric 2-hydroxynicotinic acid core. Due to its structural complexity, it is highly susceptible to specific degradation pathways under suboptimal storage conditions.
This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, causality analyses, and validated protocols to ensure compound integrity.
Part 1: Frequently Asked Questions (Troubleshooting Degradation)
Q1: Why does 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid degrade into a des-carboxy byproduct during ambient storage?
Causality & Mechanism: The primary thermal degradation pathway for this compound is decarboxylation (loss of CO₂), resulting in the formation of 5-(3-chloro-5-fluorophenyl)-2-hydroxypyridine [1]. This occurs because the carboxylic acid group is situated ortho to the hydroxyl group (which exists in tautomeric equilibrium with a 2-pyridone carbonyl). This structural proximity lowers the activation energy required for decarboxylation by facilitating a quasi-six-membered cyclic transition state. Elevated temperatures (>25°C) or the presence of trace acidic/basic impurities significantly accelerate this process. Solution: Long-term stability is strictly dependent on temperature control. While ambient storage (15–25°C) may suffice for short-term handling, long-term storage must be maintained under refrigerated conditions (2–8°C) in tightly sealed, chemically resistant containers to prevent thermal decomposition [1].
Q2: We observe a secondary degradant when the compound is handled on the benchtop under ambient laboratory lighting. What is driving this?
Causality & Mechanism: You are likely observing a combination of photodehalogenation and photo-decarboxylation . The 3-chloro-5-fluorophenyl moiety is sensitive to UV/Visible light. The carbon-chlorine (C-Cl) bond has a lower dissociation energy than the carbon-fluorine (C-F) bond, making it the primary site for homolytic cleavage and radical formation under photon excitation. Furthermore, nicotinic acid derivatives are documented to undergo photo-decarboxylation and photo-hydroxylation, particularly when exposed to light in varying pH environments [2]. Solution: All handling must be performed under amber lighting or in low-light environments. The compound must be stored in opaque or amber glass vials.
Q3: How does humidity affect the stability of this compound?
Causality & Mechanism: The 2-hydroxypyridine/2-pyridone ring is susceptible to oxidative degradation, which is heavily catalyzed by the presence of moisture and trace transition metals. Moisture facilitates the formation of reactive oxygen species (ROS) that can attack the electron-rich pyridone ring, leading to N-oxide formation or ring-opening events. Solution: Store the compound in a desiccator or backfill the storage containers with an inert gas (Argon or Nitrogen) prior to sealing. Avoid using hygroscopic excipients if formulating this intermediate.
Part 2: Quantitative Data on Degradation Dynamics
To assist in predictive stability modeling, the following table summarizes the quantitative degradation behavior of 2-hydroxynicotinic acid derivatives under various ICH Q1A(R2) storage conditions [1][2].
| Storage Condition | Environment | Primary Degradation Pathway | Estimated Degradation Rate (%/month) | Recommended Action |
| 2–8°C (Refrigerated) | Dark, Sealed | None (Stable) | < 0.1% | Optimal for long-term storage. |
| 25°C / 60% RH | Dark, Sealed | Thermal Decarboxylation | 0.5% - 1.2% | Acceptable for short-term handling (< 3 months). |
| 40°C / 75% RH | Dark, Sealed | Decarboxylation & Oxidation | 4.5% - 8.0% | Avoid. Requires inert atmosphere backfilling. |
| 25°C / Ambient Light | Clear Glass | Photodehalogenation | > 15.0% (within 7 days) | Critical Failure. Use amber vials only. |
Part 3: Mechanistic & Workflow Visualizations
Degradation Pathways
The following diagram maps the causal relationships between environmental stressors and the specific chemical degradation pathways of the compound.
Fig 1: Environmental stressors and corresponding degradation mechanisms of the target compound.
Self-Validating Stability Testing Workflow
To ensure trustworthiness in your internal data, utilize this self-validating workflow for forced degradation studies.
Fig 2: Step-by-step analytical workflow for validating storage conditions and mass balance.
Part 4: Experimental Protocol for Forced Degradation Profiling
To validate the storage conditions of your specific batch of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, execute the following self-validating forced degradation protocol. This protocol is designed to force the specific degradation pathways mentioned above while ensuring mass balance via HPLC-MS.
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the compound into four separate 10 mL volumetric flasks.
-
Dissolve the compound in 5 mL of HPLC-grade Acetonitrile (ACN). Ensure complete dissolution via sonication (max 5 minutes to avoid thermal degradation).
-
Dilute to volume with MS-grade water to achieve a 1.0 mg/mL stock solution.
Step 2: Stress Condition Application Apply the following conditions to the respective aliquots:
-
Control: Store at 2–8°C in an amber vial, wrapped in aluminum foil.
-
Thermal Stress: Place the sealed vial in an oven at 60°C for 48 hours. (Targets the ortho-decarboxylation pathway).
-
Photolytic Stress: Expose a clear glass vial to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B standard). (Targets C-Cl bond cleavage and photo-decarboxylation) [2].
-
Oxidative Stress: Add 1 mL of 3% H₂O₂ to the aliquot and stir at room temperature for 24 hours in the dark.
Step 3: Quenching and Preparation for Analysis
-
Remove samples from stress conditions.
-
For the oxidative stress sample, quench the residual peroxide using a 10 mM sodium thiosulfate solution.
-
Dilute all samples 1:10 with the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid) to achieve a final concentration of 0.1 mg/mL. Keep samples on an autosampler cooled to 4°C.
Step 4: HPLC-PDA-MS Analysis
-
Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).
-
Detection: PDA scanning from 200–400 nm; ESI-MS in both positive and negative ion modes.
-
Self-Validation Check: Calculate the mass balance. The sum of the peak areas of the parent compound and all identified degradants (corrected for relative response factors) must equal 98-102% of the control sample's peak area. If mass balance is not achieved, it indicates the formation of highly volatile degradants (e.g., complete loss of CO₂) or insoluble polymers. Look specifically for the [M-H-44]⁻ ion in negative mode, which confirms thermal decarboxylation.
References
- Guidechem. "2-Hydroxynicotinic acid 609-71-2 wiki". Guidechem Chemical Database.
- Bulletin of the Chemical Society of Japan. "Photoreactions of Nicotinic Acid and its Derivatives". Oxford University Press.
Technical Support Center: Synthesis & Optimization of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with optimizing the synthesis of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid .
The standard synthetic route relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-hydroxynicotinic acid and (3-chloro-5-fluorophenyl)boronic acid. While conceptually straightforward, this specific coupling is notoriously challenging due to the amphoteric nature of the nicotinic acid precursor, catalyst poisoning via tautomerization, and the high susceptibility of the electron-deficient boronic acid to protodeboronation[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol to maximize your reaction yield.
Synthetic Workflow & Optimization Nodes
Figure 1: Synthetic workflow highlighting key failure modes and the optimized pathway.
Troubleshooting Guide & FAQs
Q1: My palladium catalyst is deactivating rapidly (black precipitate forming), and I am observing low conversion of the 5-bromo-2-hydroxynicotinic acid. Why is this happening? Causality & Solution: 2-Hydroxypyridines exist in a tautomeric equilibrium with their 2-pyridone lactam forms. The nitrogen and oxygen atoms of the 2-pyridone motif act as a bidentate ligand, coordinating strongly to the electrophilic Palladium(II) intermediate formed after oxidative addition. This chelation creates a highly stable, off-cycle complex that halts transmetalation and ultimately leads to catalyst aggregation (palladium black)[2].
-
Optimization: You must sterically shield the palladium center. Standard ligands like PPh₃ are insufficient. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos . These ligands promote rapid oxidative addition while their extreme steric bulk prevents the 2-pyridone from chelating the metal center, forcing the catalytic cycle forward[3].
Q2: LC-MS analysis shows complete consumption of the (3-chloro-5-fluorophenyl)boronic acid, but only 20% product formation. Where is my boronic acid going? Causality & Solution: You are experiencing protodeboronation . The 3-chloro-5-fluorophenyl group is highly electron-deficient. Under standard basic, aqueous Suzuki conditions (e.g., Na₂CO₃ at 100 °C), the boronate intermediate undergoes rapid base-mediated C–B bond cleavage, yielding 1-chloro-3-fluorobenzene as a volatile byproduct[4].
-
Optimization: Protodeboronation is highly pH- and temperature-dependent. To suppress this, lower the reaction temperature to 80 °C and switch to a milder base such as K₃PO₄ or CsF . If protodeboronation persists, convert the boronic acid to its corresponding pinacol ester (BPin) or MIDA boronate, which act as "slow-release" mechanisms for the active boronic acid species, keeping its steady-state concentration low[1].
Q3: The starting 5-bromo-2-hydroxynicotinic acid is completely insoluble in standard cross-coupling solvents like Toluene or THF. How do I achieve a homogeneous reaction? Causality & Solution: The substrate contains both a carboxylic acid and a hydroxyl/pyridone group, making it highly polar and prone to forming strong intermolecular hydrogen bond networks.
-
Optimization: You must use a polar aprotic solvent system, such as a 1,4-Dioxane/H₂O (4:1 v/v) mixture. More importantly, you must use a minimum of 3.0 equivalents of base . The first two equivalents are consumed deprotonating the carboxylic acid and the hydroxyl group to form a soluble dianion, and the third equivalent is required to activate the boronic acid for transmetalation.
Q4: I am seeing significant amounts of a biaryl byproduct. How do I minimize homocoupling? Causality & Solution: Homocoupling of the boronic acid is an oxidative process promoted by the presence of dissolved oxygen, which acts as an oxidant to regenerate Pd(II) without the aryl halide.
-
Optimization: Strict anaerobic conditions are mandatory. Degas your solvent mixture thoroughly using the freeze-pump-thaw method (at least 3 cycles) or sparge with ultra-pure Argon for 30 minutes prior to adding the catalyst.
Mechanistic Bottlenecks in the Catalytic Cycle
Figure 2: The Suzuki-Miyaura catalytic cycle illustrating the off-cycle deactivation pathways.
Quantitative Data: Reaction Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and the isolated yield of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
| Entry | Catalyst / Ligand | Base (Eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 15% | Severe protodeboronation; poor substrate solubility. |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 90 | 35% | Substrate dissolved, but rapid catalyst poisoning observed. |
| 3 | Pd(dppf)Cl₂ | CsF (3.0) | DMF | 90 | 62% | Moderate yield; fluoride base suppressed protodeboronation. |
| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 80 | 88% | Optimal. SPhos prevents chelation; K₃PO₄ balances activation. |
Optimized Experimental Protocol
This self-validating protocol utilizes the optimized conditions from Entry 4. The workup procedure is specifically designed to isolate the amphoteric product without the need for complex chromatography.
Materials Required:
-
5-Bromo-2-hydroxynicotinic acid (1.0 mmol, 218 mg)
-
(3-Chloro-5-fluorophenyl)boronic acid (1.5 mmol, 261 mg)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 636 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%, 16.4 mg)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-hydroxynicotinic acid, (3-chloro-5-fluorophenyl)boronic acid, and K₃PO₄.
-
Catalyst Loading: Add Pd(OAc)₂ and SPhos to the solid mixture. Seal the tube with a rubber septum.
-
Atmosphere Exchange: Evacuate the Schlenk tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times to ensure strict anaerobic conditions.
-
Solvent Addition: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and water. Degas the solvent by sparging with Argon for 30 minutes. Add 5.0 mL of the degassed solvent to the Schlenk tube via syringe.
-
Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 80 °C with vigorous stirring for 12 hours. The mixture should transition from a suspension to a homogeneous, dark-amber solution.
-
Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate and 10 mL of water. Filter the biphasic mixture through a short pad of Celite to remove palladium black, rinsing with additional water.
-
pH-Driven Isolation (Critical Step): Separate the layers. Discard the organic layer (which contains phosphine oxides and homocoupled byproducts). Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches ~3.0.
-
Self-Validation Check: Because the product contains a carboxylic acid (pKa ~3-4) and a pyridone, it will precipitate out of the aqueous solution exclusively at its isoelectric point. If no precipitate forms, verify the pH.
-
-
Filtration: Collect the resulting white-to-off-white precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 5 mL) and cold diethyl ether (5 mL) to remove residual moisture and organic impurities.
-
Drying: Dry the solid under high vacuum at 50 °C for 4 hours to afford pure 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
References
-
Cox, P. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, ACS Publications.[Link]
-
Thomas, A. A., et al. (2010). Discovery of 1,5-Disubstituted Pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor. ACS Chemical Neuroscience.[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, RSC Publishing.[Link]
-
Thomas, S. P., et al. (2022). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC, National Institutes of Health.[Link]
Sources
Technical Support Center: Overcoming Matrix Effects in 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid Plasma Analysis
Welcome to the Bioanalytical Technical Support Center. This hub is dedicated to troubleshooting and optimizing the LC-MS/MS quantification of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in human and animal plasma.
Because this analyte features a highly lipophilic halogenated biphenyl-like system coupled with an acidic carboxylic acid moiety, it is notoriously susceptible to ionization anomalies caused by endogenous plasma components. Below, our Senior Application Scientists provide mechanistic explanations, self-validating protocols, and data-driven troubleshooting strategies to ensure your assays meet stringent regulatory guidelines.
Part 1: Understanding the Analyte and the Root Cause of Matrix Effects
Q: Why is 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid particularly prone to matrix effects in plasma?
A: The susceptibility lies in the intersection of the compound's physicochemical properties and the mechanism of Electrospray Ionization (ESI).
-
Ionization Mode: The molecule contains a carboxylic acid group on the nicotinic acid core (pKa ~3.5–4.5), making negative ion mode ESI ([M-H]-) the most sensitive detection strategy.
-
Charge Competition: In plasma, the most abundant endogenous interferences are phospholipids (e.g., phosphatidylcholines and lysophosphatidylcholines)[1]. During the ESI droplet desolvation process, these highly surface-active lipids migrate to the droplet surface. If they co-elute with your analyte, they outcompete it for available charge, leading to severe ion suppression [2].
-
Chromatographic Overlap: The lipophilic 3-chloro-5-fluorophenyl substituent causes the analyte to retain strongly on standard C18 reversed-phase columns, often eluting in the exact retention window where strongly retained phospholipids wash off the column[1].
Q: How can I definitively diagnose if phospholipids are causing my signal suppression?
A: You must perform a post-column infusion experiment combined with phospholipid monitoring. While infusing a neat solution of your analyte post-column, inject a blank plasma extract. A drop in the baseline MS signal indicates the exact retention time of matrix suppression[3]. To confirm lipids are the culprit, simultaneously monitor the phospholipid transitions: use a precursor ion scan of m/z 184 (for positive mode) or m/z 153 (for negative mode)[4].
Diagnostic workflow for identifying and resolving phospholipid-induced matrix effects.
Part 2: Sample Preparation Workflows & Protocols
Q: I am currently using Protein Precipitation (PPT) with acetonitrile, but my Matrix Factor is 0.45 (55% ion suppression). How can I fix this?
A: PPT is insufficient for this analyte. While PPT effectively denatures and removes proteins, it leaves over 90% of endogenous phospholipids in the supernatant[1]. Because 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is an acidic compound, you should transition to Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) [5].
MAX SPE utilizes a sorbent with both reversed-phase (lipophilic) and strong anion-exchange (quaternary amine) properties. At a neutral pH, the analyte's carboxylic acid is deprotonated (COO-) and binds ionically to the sorbent. This allows you to aggressively wash the sorbent with 100% organic solvents to strip away neutral lipids and phospholipids before eluting the analyte.
Quantitative Comparison of Sample Preparation Methods
| Sample Prep Method | Absolute Recovery (%) | Matrix Factor (MF)* | Phospholipid Removal (%) | %CV (n=6) |
| Protein Precipitation (PPT) | 92% | 0.45 (Severe Suppression) | < 5% | 22.4% |
| Liquid-Liquid Extraction (LLE) | 78% | 0.75 (Moderate Suppression) | ~ 60% | 14.1% |
| Phospholipid Removal Plate (PLR) | 88% | 0.92 (Minimal Suppression) | > 95% | 6.5% |
| MAX SPE (Recommended) | 85% | 0.98 (No Suppression) | > 99% | 3.2% |
*A Matrix Factor of 1.0 indicates zero matrix effect. FDA guidelines recommend matrix effect variability not exceed ±15%.
Self-Validating Protocol: MAX SPE for Acidic Analytes
Follow this step-by-step methodology using a 30 mg MAX 96-well plate.
-
Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% H3PO4 in water.
-
Causality: Disrupts protein-binding, ensuring the analyte is free in solution.
-
-
Condition & Equilibrate: Pass 500 µL Methanol, followed by 500 µL Water through the sorbent.
-
Load: Apply the pre-treated sample.
-
Validation Checkpoint: Collect the flow-through. Inject it into the LC-MS/MS. If the analyte is present, your loading pH is too low, preventing ionic binding.
-
-
Wash 1 (Aqueous): Pass 500 µL of 5% NH4OH in water.
-
Causality: Removes polar neutrals and basic interferences. The high pH ensures the analyte remains negatively charged and ionically bound.
-
-
Wash 2 (Organic): Pass 500 µL of 100% Methanol.
-
Causality: This is the critical step. The 100% organic wash strips away hydrophobic phospholipids[5]. The analyte remains locked to the sorbent via ionic bonds.
-
-
Elution: Elute with 2 x 125 µL of 2% Formic Acid in Methanol.
-
Causality: The acidic environment protonates the analyte's carboxylic acid (COOH), neutralizing its charge and breaking the ionic bond, allowing the methanol to elute it.
-
-
Reconstitution: Evaporate under nitrogen and reconstitute in your initial mobile phase.
Mechanistic stages of Mixed-Mode Anion Exchange (MAX) SPE for acidic analytes.
Part 3: Chromatographic Optimization
Q: Due to budget constraints, I must stick to Protein Precipitation. Can I resolve the matrix effects chromatographically?
A: Yes, but it requires orthogonal chromatographic selectivity. If you are using a standard C18 column, the lipophilic 3-chloro-5-fluorophenyl ring causes the analyte to co-elute with aliphatic lipid tails.
To resolve this, switch to a Biphenyl or Pentafluorophenyl (PFP) column.
-
Mechanistic Causality: Biphenyl and PFP stationary phases offer strong π−π and dipole-dipole interactions. Because your analyte contains two aromatic rings (a pyridine and a halogenated phenyl ring), it will interact strongly with these phases. Conversely, endogenous aliphatic phospholipids lack aromaticity and will not experience these π−π interactions. This differential retention mechanism selectively shifts your analyte's retention time away from the phospholipid suppression zones[6].
Chromatographic Best Practices:
-
Use a shallow gradient (e.g., 2% organic increase per minute) through the critical elution window.
-
Ensure a high-organic column wash (95% Acetonitrile/Isopropanol) at the end of every gradient to flush late-eluting strongly bound lipids, preventing them from bleeding into subsequent injections and causing ghost suppression[1].
Part 4: Internal Standard Selection
Q: Even with optimized SPE and chromatography, I see a 10% variance in matrix factor across different patient lots. How do I correct for this?
A: To correct for lot-to-lot matrix variability, you must employ a Stable Isotope-Labeled Internal Standard (SIL-IS) . For 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, a 13C or 2H (Deuterium) labeled analog is required. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it will co-elute perfectly. Any residual ion suppression occurring in the ESI source will affect the analyte and the SIL-IS equally. By quantifying the ratio of the Analyte peak area to the SIL-IS peak area, the matrix effect mathematically cancels out, ensuring absolute quantitative accuracy.
References
-
Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. PubMed. Available at:[Link]
-
Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. Waters Corporation. Available at: [Link]
-
Ionization Polarity as a Cause of Matrix Effects, its Removal and Estimation in ESI-LC-MS/MS Bio-analysis. OMICS International. Available at:[Link]
-
A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Waters. Available at:[Link]
-
Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. Available at:[Link]
Sources
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Technical Support Center: pH Adjustment for Stabilizing 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid Solutions
Welcome to the technical support guide for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the preparation and stabilization of solutions containing this compound. As a substituted hydroxynicotinic acid, its behavior in aqueous solutions is critically dependent on pH. This guide provides in-depth, experience-driven advice to help you navigate these challenges and ensure the integrity of your experiments.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in solution. Understanding these concepts is the first step in effective troubleshooting.
Q1: Why is pH control so critical for solutions of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid?
A: The molecular structure of this compound contains functional groups whose ionization state is highly sensitive to pH, which in turn dictates its solubility and stability.
-
pH-Dependent Solubility: The molecule has a carboxylic acid group, which is an acidic functional group. At a pH below its acid dissociation constant (pKa), the group will be predominantly in its neutral, protonated form (-COOH). In this state, the molecule is less polar and often exhibits lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid is deprotonated to its carboxylate form (-COO⁻), creating a more polar, charged species that is generally much more soluble in water. Precipitation often occurs if the solution pH is inadvertently adjusted to a value near or below the pKa.
-
Tautomerism: The 2-hydroxynicotinic acid moiety can exist in equilibrium with its tautomeric form, 2-oxo-1,2-dihydropyridine-3-carboxylic acid (a 2-pyridone).[1][2] This equilibrium can be influenced by pH and solvent polarity, potentially affecting the compound's conformation, receptor binding, and stability. Maintaining a consistent pH ensures a stable and predictable equilibrium between these forms.
-
Chemical Stability: Like many aromatic carboxylic acids, this compound can be susceptible to degradation.[3][4] Significant deviations from the optimal pH range can catalyze degradative processes such as decarboxylation or oxidative reactions, especially under harsh conditions (e.g., elevated temperature or exposure to light).[5] Proper pH control is a primary defense against such chemical degradation. The crystallization of related hydroxynicotinic acids has been shown to be highly dependent on pH, indicating that solution-state behavior is also critically linked to pH.[6][7]
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A: While specific degradation pathways for this exact molecule are not extensively published, we can infer likely routes based on its structural class. Aromatic carboxylic acids can degrade via several mechanisms.[3][8] The primary concerns are oxidative degradation, which can lead to hydroxylation of the aromatic rings, followed by potential ring-opening to form smaller aldehydes and carboxylic acids.[3][4][5] Maintaining the solution at an appropriate pH, protecting it from light, and using degassed solvents can mitigate these risks.
Section 2: Troubleshooting Guide
This section provides direct answers and actionable steps for common problems encountered during experiments.
Q3: My compound is precipitating out of solution after preparation. What are the immediate troubleshooting steps?
A: This is the most common issue and is almost always pH-related. Follow this logical workflow to diagnose and solve the problem.
Caption: Workflow for troubleshooting compound precipitation.
Detailed Steps:
-
Measure the pH: Immediately and accurately measure the pH of your solution.
-
Compare to pKa: The carboxylic acid pKa of similar nicotinic acids is typically in the 2-4 range. If your solution's pH is in or below this range, you are likely observing the less soluble, protonated form of the molecule.
-
Adjust pH: Carefully add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to raise the pH. For most applications, a target pH of 7.0-7.4 is a good starting point as it ensures the carboxylic acid is fully deprotonated and is compatible with many biological systems.[9][10] The precipitate should redissolve as the pH increases.
-
Buffer the Solution: Once the compound is fully dissolved at the target pH, add a suitable buffer to maintain this pH throughout your experiment and storage.[10][11]
Q4: I've dissolved my compound, but I'm concerned about its stability over the course of a multi-day experiment. What should I do?
A: Long-term stability requires preventing fluctuations in pH and protecting the molecule from other environmental stressors.
Caption: Key factors in compound degradation and corresponding preventative measures.
Detailed Steps:
-
Buffering is Essential: The single most important step is to use a buffer. A buffer resists changes in pH that can occur from the addition of other reagents or absorption of atmospheric CO₂.[11] The goal is to maintain the pH where the molecule is most stable, which is typically in the neutral to slightly basic range for this class of compounds.
-
Buffer Selection: Choose a buffer with a pKa value close to your target pH.[11] For a target pH of 7.4, a phosphate buffer is an excellent choice.[10] See the table in Section 3 for more options.
-
Protect from Light and Air: Store stock solutions in amber vials or wrap vials in foil to protect against photodegradation. If you suspect oxidative instability, preparing your buffer with water that has been degassed (by sparging with nitrogen or argon) can be beneficial.
-
Storage Conditions: For long-term storage, aliquot your buffered stock solution and store it frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Section 3: Experimental Protocols & Data
This section provides standardized procedures and reference data to guide your experimental setup.
Protocol 1: Preparation of a 10 mM Buffered Stock Solution
This protocol describes a general method for preparing a stable, buffered stock solution.
-
Calculate Required Mass: Determine the mass of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid needed for your desired volume and a final concentration of 10 mM.
-
Initial Dissolution: Add approximately 80% of the final volume of high-purity water to a sterile container with a magnetic stir bar. Add the weighed compound to the water. It will likely not dissolve completely at this stage.
-
pH Adjustment for Solubilization: While stirring, slowly add 1 M NaOH dropwise until the solid material is completely dissolved. Monitor the pH and stop adding base once dissolution is complete.
-
Buffer Addition: Add the concentrated buffer stock to achieve the desired final buffer concentration (e.g., for a final concentration of 20 mM phosphate buffer, add the appropriate volume of a 1 M phosphate buffer stock).
-
Final pH Adjustment: Carefully adjust the solution to the final target pH (e.g., 7.4) using dilute HCl or NaOH as needed. The buffer will make this adjustment more gradual.[12]
-
Final Volume: Add water to reach the final desired volume.
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterile-filter the final solution through a 0.22 µm filter.
-
Storage: Store in appropriate light-protected, airtight containers at 4°C for short-term use or frozen for long-term storage.
Data Table 1: Recommended Buffer Systems for Pharmaceutical Formulations
Choosing the right buffer is critical. The buffer's pKa should be within approximately +/- 1 pH unit of the desired final pH for effective buffering.[11]
| Buffer System | pKa(s) | Effective pH Range | Key Considerations |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 6.5 | Can chelate divalent metal cations (e.g., Ca²⁺, Mg²⁺). May cause pain on injection at higher concentrations.[10] |
| Acetate | 4.76 | 3.8 - 5.8 | Commonly used in oral and topical formulations.[10] Volatile, so not ideal for lyophilization. |
| Phosphate (PBS) | 2.15, 7.20, 12.35 | 6.0 - 8.0 | Excellent choice for physiological pH.[10] Can precipitate with some APIs or excipients (e.g., calcium salts). |
| Tris | 8.06 | 7.5 - 9.0 | Commonly used in biological applications. pH is temperature-dependent. Can interact with some enzymes.[12] |
| HEPES | 7.48 | 6.8 - 8.2 | Good for cell culture applications. More expensive than phosphate buffers. |
This table provides a general guide. Compatibility of the buffer with 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid and other formulation components must be experimentally verified.
References
-
Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]
-
Zhong, X., Cui, C., & Yu, S. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. RSC Publishing. Retrieved from [Link]
-
Group107. (2025). 10 Essential API Development Best Practices for Scalable Systems in 2025. Retrieved from [Link]
-
Zhong, X., Cui, C., & Yu, S. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. RSC Publishing. Retrieved from [Link]
-
PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. Retrieved from [Link]
-
Zhong, X., Cui, C., & Yu, S. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. SciSpace. Retrieved from [Link]
-
Horvat, M., et al. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]
-
BioProcess International. (2017). Buffers in Biologics Manufacturing. Retrieved from [Link]
-
Johnson, A. V., Piedade, M. F. M., & Esteves, C. V. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. Retrieved from [Link]
-
Johnson, A. V., Piedade, M. F. M., & Esteves, C. V. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Retrieved from [Link]
-
Chen, J., et al. (n.d.). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. RSC Publishing. Retrieved from [Link]
Sources
- 1. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]
- 3. Exploring the pathways of aromatic carboxylic acids in ozone solutions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03039H [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the pathways of aromatic carboxylic acids in ozone solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 10. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 11. Your guide to select the buffer in HPLC development part 1 | PharmaCores [pharmacores.com]
- 12. bioprocessintl.com [bioprocessintl.com]
Troubleshooting false positives in 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid assays
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve false-positive results encountered in assays involving 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid. Our approach is to empower you with the scientific rationale behind each troubleshooting step, enabling you to identify the root cause of assay artifacts and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: We are seeing a signal in our "no-analyte" control wells. What is the most likely cause?
A signal in your negative controls is a classic sign of a false positive and points to a component in your assay system other than the target analyte generating the signal. The primary suspects are either intrinsic properties of the test compound itself (like autofluorescence), contamination, or interference from the sample matrix.[1][2] A logical first step is to measure the signal from a solution containing only the compound in the assay buffer, without any other biological components (e.g., enzymes, cells, or antibodies).
Q2: Our dose-response curve looks unusually steep and non-sigmoidal. Could this be a false positive?
Yes, an abnormally steep, non-sigmoidal curve is a red flag for non-specific assay interference, often caused by the formation of colloidal aggregates by the small molecule at higher concentrations.[3][4] These aggregates can sequester and denature proteins non-specifically, leading to what appears to be potent inhibition. This mechanism is distinct from the specific binding to a biological target that produces a standard sigmoidal curve.
Q3: What is a "matrix effect" and how can it cause false positives?
A matrix effect is any influence on the analytical signal caused by components in the sample other than the analyte of interest.[5][6] In biological samples, substances like proteins, salts, and phospholipids can either enhance or suppress the signal, leading to an over- or underestimation of the analyte's concentration.[7][8] For instance, in mass spectrometry, matrix components can interfere with the ionization of the target analyte, altering its measured quantity.[6] This can create the appearance of a signal where there is none or inflate a baseline signal, registering as a false positive.
Q4: How can we definitively confirm that the signal we are measuring is from our target compound?
The gold standard for confirming the identity of an analyte in a complex mixture is to use an orthogonal method, which relies on a different scientific principle for detection.[9] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most powerful technique for this purpose.[10][11] It provides two layers of confirmation: the retention time from the HPLC and the specific mass-to-charge ratio and fragmentation pattern from the mass spectrometer.[9][10] This allows for unambiguous identification and differentiation from structurally similar compounds, metabolites, or impurities.[12]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving the root causes of false positives.
Scenario 1: Signal Detected in Blank or No-Analyte Controls
This issue points to a fundamental interference with the detection method itself. The troubleshooting workflow below helps isolate the source.
dot
Caption: Troubleshooting workflow for signal in no-analyte controls.
1. Potential Cause: Autofluorescence or Compound-Mediated Signal Generation The chemical structure of 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid, containing an aromatic system, has the potential to fluoresce at wavelengths used in common fluorescence-based assays, leading to a false-positive signal.[4]
-
Diagnostic Protocol:
-
Prepare a serial dilution of the compound in the assay buffer.
-
Include wells with only the assay buffer as a blank control.
-
Read the plate using the exact same instrument settings (e.g., excitation/emission wavelengths) as the main experiment.
-
-
Mitigation Strategy:
-
If autofluorescence is confirmed, determine if an alternative filter set on the plate reader can be used to separate the compound's fluorescence from the assay fluorophore.
-
Switch to a non-fluorescence-based detection method, such as an absorbance-based or luminescence-based assay, if possible.
-
2. Potential Cause: Sample Matrix Interference If the compound alone does not generate a signal, components within your sample matrix (e.g., plasma, serum, cell lysate) may be the source of interference.[13] This is particularly common in LC-MS assays where matrix components can cause ion suppression or enhancement.[6][8]
-
Diagnostic Protocol:
-
Prepare three sample sets: (A) Analyte spiked into the clean assay buffer, (B) Analyte spiked into the biological matrix, and (C) The biological matrix alone (blank matrix).
-
Process and analyze all three sets.
-
A signal in set C indicates a direct contribution from the matrix. A significant difference in the signal-to-noise ratio between sets A and B points to matrix-induced enhancement or suppression.[5]
-
-
Mitigation Strategy:
-
Optimize Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering components before analysis.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and samples are affected by the matrix in the same way.[7]
-
Scenario 2: Inconsistent or Non-Specific Inhibition
This scenario manifests as poor reproducibility or unusual dose-response curves, suggesting a non-specific mechanism of action.
1. Potential Cause: Compound Aggregation Many small molecules, particularly those with hydrophobic regions, can form colloidal aggregates in aqueous solutions, especially at higher concentrations. These aggregates can non-specifically adsorb and denature proteins, leading to inhibition that is not due to specific binding at an active site.[3][4]
-
Diagnostic Protocol: Detergent Assay
-
Repeat your primary assay with two sets of conditions: one with the standard assay buffer and another with the assay buffer supplemented with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.
-
Compare the dose-response curves. A significant rightward shift or complete loss of activity in the presence of the detergent strongly indicates that the original result was due to aggregation.[3]
-
-
Mitigation Strategy:
-
Routinely include a non-ionic detergent in the assay buffer to prevent aggregate formation.
-
If the compound is a true "hit," its activity should be largely unaffected by the presence of the detergent.
-
dot
Caption: Mechanism of aggregation-based false positives.
2. Potential Cause: Cross-Reactivity with Structurally Similar Compounds The assay may be detecting not only the parent compound but also related impurities, precursors from synthesis, or metabolites.[14][15] This lack of specificity can lead to an overestimation of the concentration.[16]
-
Diagnostic Protocol: HPLC-UV Specificity Test This protocol is essential for demonstrating that the analytical method can accurately measure the analyte without interference from other components.[16][17]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a solution of your 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid reference standard.
-
Prepare individual solutions of all known potential interferents (e.g., synthesis precursors like 2-hydroxynicotinic acid, related halogenated compounds).[18]
-
Prepare a "spiked" sample by mixing the reference standard with all potential interferents.
-
Prepare a placebo sample containing all matrix components without the analyte.
-
-
Chromatographic Analysis:
-
Inject each solution onto a validated HPLC-UV system.
-
Analyze the resulting chromatograms.
-
-
Evaluation:
-
| Sample | Expected Outcome for a Specific Method |
| Reference Standard | A single, sharp peak at a specific retention time (t_R). |
| Placebo/Blank | No peak at or near the analyte's t_R. |
| Spiked Sample | Multiple peaks, with the analyte peak baseline-resolved from all others. |
-
Mitigation Strategy:
-
If co-elution occurs, optimize the HPLC method. This can involve changing the mobile phase composition, gradient, column type, or temperature to improve separation.[19]
-
Definitive Confirmation: Orthogonal Method Validation
When lower-level troubleshooting fails to resolve ambiguity, an orthogonal method is required for definitive confirmation.
Protocol: Identity Confirmation by LC-MS/MS
This method provides the highest confidence in compound identification by combining physical separation with mass-based detection.[9][11]
Step-by-Step Methodology:
-
Sample Preparation: Extract the analyte from the sample matrix, often using the same methods (e.g., SPE) as the primary assay. Reconstitute in a solvent compatible with the LC mobile phase.
-
Liquid Chromatography (LC):
-
Inject the sample into an HPLC or UHPLC system. The chromatographic separation should be optimized to resolve the target analyte from isomers and other matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI), in both positive and negative modes to determine which provides the best signal for the analyte.
-
Full Scan (MS1): Acquire a full scan spectrum to determine the accurate mass-to-charge ratio (m/z) of the parent ion. High-resolution mass spectrometry (HR-MS) can provide a molecular formula.[12][21]
-
Tandem MS (MS/MS or MS2): Select the parent ion and subject it to fragmentation. The resulting fragmentation pattern is a unique "fingerprint" for the molecule.[10]
-
-
Data Analysis & Confirmation:
-
The identity of 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid is confirmed if and only if the unknown sample exhibits all three of the following characteristics, identical to a certified reference standard analyzed under the same conditions:
-
References
-
Arnold, S. L., Stevison, F., & Isoherranen, N. (n.d.). Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation. PMC. Available at: [Link]
-
Arnold, S. L., Stevison, F., & Isoherranen, N. (2016). Impact of Sample Matrix on Accuracy of Peptide Quantification: Assessment of Calibrator and Internal Standard Selection and Method Validation. Analytical Chemistry, 88(10), 5488-5495. Available at: [Link]
-
Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Available at: [Link]
-
Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Available at: [Link]
-
Longdom Publishing. (2024, January 24). Keys to Precise Compound Identification in Mass Spectrometry Techniques. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Available at: [Link]
-
Sisu@UT. (n.d.). 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available at: [Link]
-
GlycoMScan. (2025). Compound mass identification. Available at: [Link]
-
Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. Available at: [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Available at: [Link]
-
Kwiecień, A., et al. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ACS Omega. Available at: [Link]
-
NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. Available at: [Link]
-
da Silva, A. C. A., et al. (2024). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. Pharmaceutics, 16(2), 253. Available at: [Link]
-
Fruh, V., et al. (2012). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry, 55(17), 7386-7400. Available at: [Link]
-
Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1, 164-173. Available at: [Link]
-
SID.ir. (2020). Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. Available at: [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]
-
Knopp, E., & Knopp, G. (1979). Nicotinic acid and its derivatives: a short survey. PubMed. Available at: [Link]
-
Lab Tests Online. (n.d.). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Available at: [Link]
-
Bluth Bio Industries. (n.d.). Common Interferences in Drug Testing. Available at: [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND ANTICANCER ACTIVITY TEST OF 2-HYDROXY-N-PHENYLNICOTINAMIDE. Available at: [Link]
-
Li, Y., et al. (2025). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. PMC. Available at: [Link]
-
Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Available at: [Link]
- Google Patents. (n.d.). US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
-
MDPI. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Available at: [Link]
-
ResearchGate. (n.d.). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Available at: [Link]
-
MDPI. (2026). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Available at: [Link]
Sources
- 1. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 5. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. longdom.org [longdom.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. bluthbio.com [bluthbio.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 19. nebiolab.com [nebiolab.com]
- 20. mdpi.com [mdpi.com]
- 21. glycomscan.com [glycomscan.com]
Enhancing extraction recovery of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid from biological samples
Answering the call of bioanalytical challenges, this Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the extraction recovery of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid from complex biological samples. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering in-depth troubleshooting and a rationale-driven approach to method development.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the analyte and general extraction principles.
Q1: What are the key physicochemical properties of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid that influence its extraction?
A1: Understanding the molecule's properties is the cornerstone of developing a robust extraction method. While specific experimental data for this exact molecule is not publicly available, we can infer its characteristics based on its structural motifs:
-
Acidic Nature : The primary functional group is the carboxylic acid on the pyridine ring, making it an acidic compound. The pKa of the parent nicotinic acid is approximately 4.2.[1] The 2-hydroxy group also contributes to its acidic nature, with the pKa of 2-hydroxynicotinic acid being around 2.4.[2][3] For efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to at least 1.5-2 units below the lowest pKa to ensure the molecule is in its neutral, protonated form.
-
Hydrophobicity (logP) : The presence of the halogenated phenyl ring (3-Chloro-5-fluorophenyl) significantly increases the molecule's hydrophobicity compared to unsubstituted nicotinic acid (logP ~0.3-0.4).[4][5][6] Halogenation generally increases logP and the stability of the carbon-halogen bond can make the compound more resistant to degradation.[7] This higher hydrophobicity favors partitioning into organic solvents during Liquid-Liquid Extraction (LLE) and retention on reversed-phase Solid-Phase Extraction (SPE) sorbents.
-
Solubility : As a substituted nicotinic acid, it is expected to have moderate solubility in polar organic solvents and low solubility in water, especially at an acidic pH where it is uncharged. It will be soluble in aqueous bases due to salt formation.[8]
| Property | Estimated Value/Characteristic | Implication for Extraction |
| Molecular Class | Acidic Drug | pH adjustment is critical for controlling ionization and extraction efficiency. |
| pKa (Carboxylic Acid) | ~2.5 - 4.5 | Sample pH must be acidified (pH < 2) to neutralize the molecule for LLE or reversed-phase SPE. |
| logP (Octanol-Water) | Moderately High (Est. > 2.5) | Favorable for partitioning into water-immiscible organic solvents and retention on hydrophobic SPE sorbents. |
| Key Functional Groups | Carboxylic acid, Hydroxyl, Pyridine Ring, Halogenated Phenyl Ring | Multiple sites for interaction; enables mixed-mode SPE (anion-exchange + reversed-phase). |
Q2: What are the most common reasons for low extraction recovery of this analyte?
A2: Low recovery is a frequent issue in bioanalysis and can stem from multiple factors throughout the sample preparation workflow.[9] Key causes include:
-
Incorrect Sample pH : If the sample pH is not sufficiently acidic, the analyte will be ionized (deprotonated), making it highly water-soluble and preventing its extraction into an organic solvent or retention on a reversed-phase SPE column.[10]
-
Inappropriate Solvent/Sorbent Choice : The polarity of the LLE solvent or the chemistry of the SPE sorbent may not be optimized for the analyte's properties, leading to poor partitioning or retention.[10][11]
-
Analyte Instability : Certain compounds can degrade during the extraction process due to exposure to harsh pH, light, or heat.[11] The halogenated aromatic structure of this analyte suggests it is likely stable, but this should always be experimentally verified.[12][13]
-
Matrix Effects : Components of the biological matrix (e.g., proteins, phospholipids) can interfere with the extraction process or, more commonly, suppress the analyte's signal during LC-MS/MS analysis, which can be misinterpreted as low recovery.[14][15][16][17]
Q3: How do I choose the right extraction technique: Protein Precipitation, LLE, or SPE?
A3: The choice depends on the goals of your analysis, such as required sensitivity, sample throughput, and the complexity of the biological matrix.
-
Protein Precipitation (PPT) : Fastest and simplest . Best for early discovery or high-throughput screens where speed is prioritized over sample cleanliness. Prone to significant matrix effects.[18][19]
-
Liquid-Liquid Extraction (LLE) : Good balance of cleanliness and simplicity . Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[20][21]
-
Solid-Phase Extraction (SPE) : Provides the cleanest extracts . Ideal for regulated bioanalysis or when high sensitivity is required, as it offers the most effective removal of interfering matrix components like phospholipids.[22][23]
Below is a decision-making workflow to guide your selection.
Caption: Extraction method selection guide.
Troubleshooting Guide: Protein Precipitation (PPT)
Problem: Low recovery or high signal variability after PPT.
-
Probable Cause 1: Incomplete Protein Precipitation.
-
Rationale : If proteins are not fully removed, they can interfere with chromatographic analysis or even cause the analyte to remain in the supernatant, leading to inconsistent results.[24]
-
Solution :
-
Optimize Solvent-to-Sample Ratio : Increase the ratio of organic solvent (e.g., acetonitrile or methanol) to the biological sample. A 3:1 or 4:1 ratio is typically more effective than 2:1.
-
Use a Colder Solvent : Performing the precipitation with solvent chilled to -20°C can enhance the efficiency of protein removal.[25]
-
Increase Vortexing Time/Intensity : Ensure thorough mixing to allow the solvent to fully interact with and denature the proteins.
-
Consider Acidification : Adding a small amount of acid (e.g., 1% formic acid or trichloroacetic acid) to the precipitation solvent can aid in protein denaturation and keep the analyte protonated.[19]
-
-
-
Probable Cause 2: Analyte Co-precipitation.
-
Rationale : The analyte may get trapped within the precipitated protein pellet, especially if it has a high affinity for plasma proteins. Some precipitation agents, like zinc hydroxide, have been shown to co-precipitate acidic molecules.[18][26]
-
Solution :
-
Change the Precipitating Agent : Switch from acetonitrile to methanol, or vice versa. Acetonitrile generally precipitates more proteins but may have a higher risk of co-precipitation for some analytes.
-
Optimize pH : Ensure the sample is acidified before adding the organic solvent. This ensures the analyte is in its neutral form and less likely to bind ionically to proteins.
-
Re-extract the Pellet : After the initial centrifugation and removal of the supernatant, re-suspend the protein pellet in a small volume of fresh precipitation solvent, vortex, and centrifuge again. Combine the supernatants to recover any trapped analyte.
-
-
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
Problem: Consistently low recovery (<70%) with LLE.
-
Probable Cause 1: Sub-optimal pH of the Aqueous Phase.
-
Rationale : For an acidic compound like 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid, it must be in its neutral (protonated) form to partition into an immiscible organic solvent. If the pH is too high, the analyte remains in its ionized, water-soluble form.[27]
-
Solution :
-
Verify Sample pH : Before adding the extraction solvent, measure and adjust the pH of the biological sample (e.g., plasma, urine).
-
Adjust pH : Add a suitable acid (e.g., formic acid, phosphoric acid, or HCl) to lower the sample pH to ≤ 2.0. This is well below the estimated pKa of the carboxylic acid group, ensuring complete protonation.
-
-
-
Probable Cause 2: Incorrect Choice of Extraction Solvent.
-
Rationale : The polarity of the extraction solvent must be well-matched to the analyte. A solvent that is too non-polar may not efficiently extract a molecule with some polar functional groups, while a solvent that is too polar may be miscible with the aqueous sample.[11][28]
-
Solution :
-
Test Different Solvents : Evaluate a panel of common LLE solvents. Start with a moderately polar, water-immiscible solvent and adjust as needed.
-
Add a Modifier : If recovery is low with a non-polar solvent like hexane or methyl tert-butyl ether (MTBE), add a small percentage (2-10%) of a more polar modifier like isopropanol (IPA) or ethyl acetate to improve the extraction of the analyte.[21]
-
-
| Solvent | Polarity Index | Density (g/mL) | Comments |
| Hexane | 0.1 | 0.66 | Very non-polar. May require a modifier. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.74 | Good general-purpose solvent, less prone to emulsions. |
| Dichloromethane (DCM) | 3.1 | 1.33 | Denser than water (bottom layer). Can form emulsions. |
| Ethyl Acetate | 4.4 | 0.90 | Good choice for moderately polar analytes. High purity is needed. |
Problem: Emulsion formation during LLE.
-
Probable Cause: High concentration of lipids and proteins.
-
Rationale : Biological matrices, especially plasma, are rich in components that act as surfactants, preventing the clean separation of the aqueous and organic layers.
-
Solution :
-
Gentle Mixing : Instead of vigorous vortexing, use gentle rocking or end-over-end mixing.
-
Centrifugation : Increase the speed and/or duration of the centrifugation step.
-
"Salting Out" : Add a small amount of a neutral salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase. This increases the polarity of the aqueous layer and helps to break the emulsion.
-
Change Solvent : Switch to a solvent less prone to emulsion formation, such as MTBE.
-
-
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Caption: A typical reversed-phase SPE workflow.
Problem: Low recovery during SPE.
-
Probable Cause 1: Analyte Breakthrough during Sample Loading.
-
Rationale : The analyte is not being retained by the sorbent. This can happen if the sorbent is not properly conditioned, the sample pH is incorrect, or the sample is loaded too quickly.
-
Solution :
-
Ensure Proper Conditioning : The sorbent must be wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to the sample matrix (e.g., acidified water) before loading. Crucially, do not let the sorbent bed go dry after conditioning. [29]
-
Verify Sample pH : As with LLE, the sample must be acidified to pH < 2 to ensure the analyte is neutral and can be retained by a reversed-phase (e.g., C18) sorbent.
-
Control Flow Rate : Load the sample slowly and consistently, typically at a rate of ~1 mL/min, to allow adequate interaction time between the analyte and the sorbent.
-
-
-
Probable Cause 2: Analyte Loss during the Wash Step.
-
Rationale : The wash solvent is too strong (contains too much organic solvent) and is prematurely eluting the analyte along with the interferences.[10]
-
Solution :
-
Decrease Organic Content : Reduce the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try 5% or 10% methanol in acidified water.
-
Analyze the Wash Eluate : Collect and analyze the fraction from the wash step to confirm if the analyte is being lost at this stage.
-
-
-
Probable Cause 3: Incomplete Elution.
-
Rationale : The elution solvent is not strong enough to desorb the analyte from the sorbent.[11][29]
-
Solution :
-
Increase Elution Solvent Strength : Increase the percentage of organic solvent in the elution buffer (e.g., from 70% methanol to 90% or 100% methanol).
-
Change Organic Solvent : Switch to a stronger elution solvent. Acetonitrile is generally a stronger solvent than methanol in reversed-phase systems.
-
Modify Elution Solvent pH : For this acidic analyte, adding a small amount of base (e.g., 2-5% ammonium hydroxide in methanol) to the elution solvent will ionize the analyte, disrupting its hydrophobic interaction with the sorbent and dramatically improving elution. This is a key step for acidic compounds.
-
Use a Second Elution : Perform a second elution with fresh solvent and combine the eluates to ensure all the analyte has been recovered.
-
-
Detailed Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
-
Sample Preparation : To 200 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Acidification : Add 20 µL of 2 M phosphoric acid to the sample. Vortex for 10 seconds. Verify pH is ≤ 2.0.
-
Extraction : Add 1 mL of methyl tert-butyl ether (MTBE).
-
Mixing : Cap the tube and mix on a rocker for 15 minutes.
-
Phase Separation : Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection : Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds before injection.
Protocol 2: Optimized Mixed-Mode Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode sorbent that combines reversed-phase and anion-exchange properties for superior cleanup.[22][30]
-
Condition : Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate : Pass 1 mL of deionized water through the cartridge, followed by 1 mL of 100 mM ammonium acetate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Load : Dilute the biological sample 1:1 with 100 mM ammonium acetate buffer (pH 6.0) and load it onto the cartridge. At this pH, the analyte will be ionized and retained by the anion-exchanger.
-
Wash 1 (Polar Interferences) : Wash the cartridge with 1 mL of 100 mM ammonium acetate buffer.
-
Wash 2 (Non-polar Interferences) : Wash the cartridge with 1 mL of methanol.
-
Elute : Elute the analyte with 1 mL of methanol containing 5% formic acid. The acid neutralizes the analyte, releasing it from the anion-exchanger.
-
Evaporate & Reconstitute : Evaporate the eluate and reconstitute as described in the LLE protocol.
References
-
Gao, H., et al. (2020). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]
-
Li, W., & Cohen, L. H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Ask, K. S., et al. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. PubMed. [Link]
-
Melwanki, M. B., et al. (2001). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. ResearchGate. [Link]
-
Licea-Perez, H., & Wang, S. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Melwanki, M. B., et al. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed. [Link]
-
Spaggiari, D., et al. (2024). Chapter 20 Protein Precipitation Techniques. ResearchGate. [Link]
-
Spaggiari, D., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. [Link]
-
An, E., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Publications. [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]
-
Phenomenex. (2025). Protein Precipitation Method. [Link]
-
Li, W., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. [Link]
-
Es-haghi, A., et al. (2024). Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Bioanalysis. [Link]
-
Biotage. High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. [Link]
-
Rieders, F., & Jento, T. (1981). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. [Link]
-
Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. [Link]
-
Science.gov. halogenated aromatic compounds: Topics by Science.gov. [Link]
-
Al-Masoudi, N. A., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. [Link]
-
Li, W., et al. (2017). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC. [Link]
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
FooDB. (2010). Showing Compound Nicotinic acid (FDB001014). [Link]
-
SIELC Technologies. (2005). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]
-
Auffinger, P., et al. (2004). Halogen bonds in biological molecules. PNAS. [Link]
-
PubChem. Nicotinic Acid. [Link]
-
ALWSCI. (2025). Why Is Your SPE Recovery So Low?. [Link]
-
Learn Science. (2025). How Does the Degree of Halogenation Affect the Persistence of a Chemical?. [Link]
-
Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. ResearchGate. [Link]
-
Patel, D. S., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. [Link]
-
Chemdad. 2-Hydroxynicotinic acid. [Link]
-
PubChem. 2-Chloro-5-fluoronicotinic acid. [Link]
-
de Oliveira, A. C. S., et al. (2022). Molecular Physicochemical Properties of Selected Pesticides as Predictive Factors for Oxidative Stress and Apoptosis-Dependent Cell Death in Caco-2 and HepG2 Cells. MDPI. [Link]
-
Autechem. Exploring the Chemical Properties and Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine. [Link]
Sources
- 1. Showing Compound Nicotinic acid (FDB001014) - FooDB [foodb.ca]
- 2. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]
- 3. 2-Hydroxynicotinic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) | SIELC Technologies [sielc.com]
- 5. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 6. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 8. echemi.com [echemi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 11. welchlab.com [welchlab.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. nebiolab.com [nebiolab.com]
- 16. longdom.org [longdom.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. data.biotage.co.jp [data.biotage.co.jp]
- 22. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Parallel artificial liquid membrane extraction of acidic drugs from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Process Optimization for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid .
The manufacturing of this critical biaryl intermediate relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-hydroxynicotinic acid and (3-chloro-5-fluorophenyl)boronic acid. While highly efficient at the bench scale, transitioning this reaction to pilot-plant or commercial multi-kilogram scales introduces severe challenges regarding catalyst purging, byproduct formation, and phase separation.
Mechanistic Pathway & Process Workflow
Understanding the catalytic cycle is essential for diagnosing scale-up failures. The diagram below illustrates the fundamental organometallic steps, highlighting where specific process deviations (like protodeboronation or catalyst deactivation) occur.
Suzuki-Miyaura Catalytic Cycle for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid synthesis.
Troubleshooting & Process FAQs
Q1: Why is the residual Palladium (Pd) level consistently >1,000 ppm in the isolated product, and how can we reliably reduce it to <10 ppm? Causality & Solution: The target molecule, 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid, contains a carboxylic acid adjacent to a hydroxyl group. This structural motif acts as a potent bidentate chelator for Pd(II), effectively trapping the transition metal within the product matrix during crystallization. Standard aqueous workups are thermodynamically insufficient to break this chelation. Actionable Step: Implement a chemical scavenging step using 20% aqueous sodium bisulfite (NaHSO3) at elevated temperatures (60 °C) during the organic phase extraction. NaHSO3 forms highly water-soluble Pd-bisulfite complexes, outcompeting the chelation of the nicotinic acid derivative[1]. If levels remain slightly above the 10 ppm API threshold, a secondary treatment with functionalized silica (e.g., polystyrene-bound 2,4,6-trimercapto-s-triazine, or TMT-resin) is highly effective at scavenging the remaining trace metals[2].
Q2: We are observing significant levels (15–20%) of the protodeboronation byproduct (1-chloro-3-fluorobenzene) during scale-up. How do we suppress this? Causality & Solution: Electron-deficient boronic acids, such as (3-chloro-5-fluorophenyl)boronic acid, are highly susceptible to protodeboronation under basic, aqueous conditions[3]. A common scale-up error is batching all reagents at room temperature and applying a slow heating ramp. This prolonged ramp-up exposes the boronic acid to basic conditions for extended periods before the optimal catalytic temperature is reached, leading to rapid degradation[4]. Actionable Step: Alter the reactor dosing strategy. Pre-heat the aryl bromide, palladium catalyst, base, and solvent to the target reaction temperature (e.g., 70 °C). Once the system has reached thermal equilibrium, perform a rapid addition (within 5–10 minutes) of the boronic acid solution[4]. This ensures that the transmetalation rate vastly outcompetes the protodeboronation degradation pathway.
Q3: During the post-reaction aqueous workup, we encounter severe emulsions and poor phase separation. What is causing this? Causality & Solution: The target molecule is amphoteric and highly polar. At near-neutral pH (pH 6–8), it acts as a surfactant, stabilizing emulsions between the organic extraction solvent (e.g., 2-MeTHF) and the aqueous phase. Actionable Step: Strictly control the pH during the phase separation. Acidify the aqueous layer to pH < 2 using 2 M HCl to fully protonate both the carboxylic acid and hydroxyl groups. This eliminates the surfactant effect, driving the product entirely into the organic phase and instantly breaking the emulsion.
Scale-Up Experimental Protocol (20-L Pilot Scale)
This protocol is designed as a self-validating system to ensure reproducibility, integrating the rapid-dosing and Pd-scavenging strategies discussed above.
Step 1: Reactor Preparation & Pre-heating
-
Charge a 20-L jacketed reactor with 5-bromo-2-hydroxynicotinic acid (1.00 kg, 1.0 equiv), K2CO3 (1.58 kg, 2.5 equiv), and Pd(dppf)Cl2 (33.5 g, 0.01 equiv) under a strict N2 atmosphere.
-
Add degassed 2-Methyltetrahydrofuran (2-MeTHF) (10 L) and deionized H2O (3 L).
-
Initiate stirring at 250 RPM and heat the biphasic mixture to an internal temperature of 70 °C.
Step 2: Rapid Dosing (Protodeboronation Control) 4. In a separate vessel, dissolve (3-chloro-5-fluorophenyl)boronic acid (880 g, 1.1 equiv) in 2-MeTHF (2 L). 5. Once the main reactor stabilizes at 70 °C, rapidly dose the boronic acid solution into the reactor over exactly 10 minutes [4]. 6. Stir for 2 hours at 70 °C. Validation Check: Perform an In-Process Control (IPC) via HPLC. The reaction is deemed complete when <1% of 5-bromo-2-hydroxynicotinic acid remains.
Step 3: Quench & Phase Separation 7. Cool the reactor to 50 °C. 8. Slowly add 2 M HCl until the aqueous phase reaches pH 1.5 (monitor via calibrated inline pH probe). Validation Check: Observe the phase boundary. The emulsion should break within 5 minutes of reaching pH 1.5. 9. Separate the layers and discard the lower aqueous phase.
Step 4: Palladium Scavenging 10. To the retained organic phase, add 20% aqueous NaHSO3 (5 L)[1]. 11. Stir vigorously (350 RPM) at 60 °C for 2 hours. Stop stirring, allow phases to settle, and discard the lower aqueous layer. Repeat this NaHSO3 wash one additional time. 12. Optional (If targeting <10 ppm): Add 100 g of polystyrene-bound TMT resin to the organic phase and stir for 4 hours at 50 °C[2]. Filter the organic phase through a Celite pad to remove the resin.
Step 5: Crystallization & Isolation 13. Concentrate the organic layer to approximately 3 volumes (3 L) under reduced pressure. 14. Slowly add heptane (10 L) at 60 °C over 1 hour. 15. Initiate a controlled cooling ramp to 5 °C at a rate of 10 °C/hour to promote uniform crystal growth. 16. Filter the resulting crystals, wash with cold heptane (2 L), and dry under vacuum at 50 °C to constant weight.
Quantitative Data Summary
The following table summarizes the process optimization parameters, demonstrating the causal relationship between the dosing strategy, scavenging method, and final API purity.
| Process Variation | Dosing Strategy | Scavenger Used | Yield (%) | Protodeboronation (%) | Residual Pd (ppm) |
| Baseline (Batch) | All reagents at t=0, slow ramp | None (H2O wash) | 68% | 18.7% | 1,850 |
| Optimized Dosing | Rapid addition at 70 °C | None (H2O wash) | 92% | < 2.0% | 1,720 |
| Dosing + Scavenger | Rapid addition at 70 °C | 20% aq. NaHSO3 | 90% | < 2.0% | 85 |
| Full Optimization | Rapid addition at 70 °C | NaHSO3 + TMT Resin | 88% | < 2.0% | < 5 |
References
- Source: Organic Process Research & Development (ACS Publications)
- Source: Organic Process Research & Development (ACS Publications)
- Source: Chemical.
- Title: An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)
Sources
Validating In Vivo Efficacy of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo efficacy of the novel compound 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid. As a nicotinic acid derivative, this molecule is presumed to target the G protein-coupled receptor 81 (GPR81), a promising target for the management of dyslipidemia. This document will delve into the mechanistic rationale, comparative analysis with existing therapies, and detailed experimental protocols to rigorously assess its therapeutic potential. Our approach is grounded in scientific integrity, ensuring that the described methodologies provide a self-validating system for generating robust and reliable data.
Mechanistic Rationale: Targeting GPR81 for Dyslipidemia
5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid belongs to a class of compounds that are structurally related to nicotinic acid. The primary mechanism of action for such compounds in the context of lipid metabolism is the activation of GPR81, a lactate receptor predominantly expressed in adipocytes.[1][2][3]
Activation of GPR81 by an agonist initiates a signaling cascade through a Gi protein-coupled pathway.[1][4] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent dephosphorylation of hormone-sensitive lipase. The ultimate effect is the suppression of lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[1][4] By reducing the release of FFAs from adipose tissue, GPR81 agonists can lower the substrate available for triglyceride synthesis in the liver, thereby potentially improving the lipid profile.[2]
Caption: GPR81 signaling pathway in adipocytes.
Comparative Landscape: Positioning Against Current Dyslipidemia Therapies
A thorough evaluation of a novel therapeutic agent requires a clear understanding of its potential advantages and disadvantages relative to the current standard of care.
Comparison with Other GPR81 Agonists
While specific in vivo data for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is not yet publicly available, studies on other novel GPR81 agonists provide valuable insights into the expected pharmacological profile.
| Compound | Key In Vivo Findings | Potential Advantages | Potential Disadvantages |
| AZ1 & AZ2 | Suppressed fasting plasma free fatty acid levels in rodents. Improved insulin sensitivity in mouse models of insulin resistance and diabetes.[2][4] | Demonstrated proof-of-concept for FFA lowering and improved insulin sensitivity. | Induced hypertension in rodents and dogs, potentially mediated by the endothelin system.[2][4] |
| 3-chloro-5-hydroxybenzoic acid (CHBA) | A selective GPR81 agonist that exhibited favorable in vivo effects on lipolysis in a mouse model of obesity.[5] | Early lead compound demonstrating in vivo efficacy. | Weaker potency compared to newer compounds. |
| Novel Aminothiazole Derivatives | A lead compound with improved potency inhibited lipolysis in differentiated 3T3-L1 adipocytes and suppressed lipolysis in mice in vivo without causing cutaneous flushing.[3] | High potency and selectivity, avoiding the flushing side effect common to nicotinic acid.[3] | Further long-term safety and efficacy data in multiple species are needed. |
Comparison with Standard-of-Care Dyslipidemia Treatments
The primary clinical utility of a GPR81 agonist would be in the management of dyslipidemia. Therefore, its efficacy must be benchmarked against established therapies.
| Therapeutic Class | Mechanism of Action | Primary Efficacy | Key Limitations |
| Statins | HMG-CoA reductase inhibitors, reducing cholesterol synthesis. | Gold standard for lowering LDL-C.[6] | Muscle-related side effects, risk of new-onset diabetes. |
| Ezetimibe | Inhibits cholesterol absorption in the small intestine. | Moderate LDL-C lowering, often used in combination with statins.[7] | Less potent than statins as monotherapy. |
| PCSK9 Inhibitors | Monoclonal antibodies that increase LDL receptor recycling. | Potent LDL-C reduction, particularly for high-risk patients.[8] | High cost, injectable administration. |
| Fibrates | PPARα agonists that primarily lower triglycerides.[7] | Effective for hypertriglyceridemia. | Modest effects on LDL-C, potential for drug-drug interactions. |
| Niacin (Nicotinic Acid) | Multiple mechanisms, including inhibition of DGAT2. | Broad-spectrum lipid-modifying effects. | Cutaneous flushing is a major side effect limiting compliance.[3][7] |
The key theoretical advantage of a selective GPR81 agonist like 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is the potential to achieve the anti-lipolytic effects of nicotinic acid without the flushing side effect, which is mediated by the GPR109A receptor.[3]
Experimental Protocols for In Vivo Validation
To validate the in vivo efficacy of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, a tiered approach is recommended, starting with acute pharmacodynamic studies and progressing to chronic efficacy studies in relevant disease models.
Acute Pharmacodynamic and Target Engagement Studies
Objective: To confirm target engagement by assessing the acute effects on plasma free fatty acids.
Experimental Workflow:
Caption: Workflow for acute in vivo pharmacodynamic studies.
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are a suitable initial model.
-
Acclimatization: Animals should be acclimated for at least one week prior to the experiment.
-
Fasting: Fast animals for 4-6 hours to establish a stable baseline of lipolysis.
-
Dosing:
-
Prepare a formulation of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound via oral gavage or intraperitoneal injection at a range of doses (e.g., 1, 3, 10, 30 mg/kg).
-
A vehicle control group is essential.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline (pre-dose) and at multiple time points post-dose (e.g., 30, 60, 120, 240 minutes).
-
Sample Processing: Centrifuge blood to obtain plasma and store at -80°C until analysis.
-
Analysis:
-
Quantify plasma free fatty acid levels using a commercial enzymatic colorimetric assay kit.
-
Determine the plasma concentration of the test compound at each time point using a validated LC-MS/MS method to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Expected Outcome: A dose-dependent reduction in plasma FFA levels, demonstrating target engagement and in vivo activity.
Chronic Efficacy Studies in a Dyslipidemia Model
Objective: To evaluate the long-term effects on the lipid profile and other metabolic parameters in a relevant disease model.
Experimental Workflow:
Caption: Workflow for chronic in vivo efficacy studies.
Detailed Protocol:
-
Animal Model:
-
Diet-induced obesity (DIO) mice: C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.
-
Genetic models: Zucker diabetic fatty (ZDF) rats or db/db mice, which spontaneously develop obesity, hyperglycemia, and dyslipidemia.
-
-
Study Groups:
-
Vehicle control
-
5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid (multiple dose levels)
-
Positive control (e.g., a clinically relevant statin or fibrate, depending on the primary endpoint)
-
-
Treatment: Administer the test compound and controls daily via oral gavage for a period of 4 to 8 weeks.
-
In-life Assessments:
-
Monitor body weight and food intake weekly.
-
Perform interim blood collections (e.g., every 2 weeks) to assess changes in plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides).
-
-
Terminal Procedures:
-
At the end of the treatment period, perform a terminal blood collection for final lipid analysis.
-
Conduct an oral glucose tolerance test (OGTT) to assess effects on glucose homeostasis and insulin sensitivity.
-
Collect tissues (liver, adipose tissue) for histological analysis (e.g., hepatic steatosis) and gene expression analysis (e.g., markers of lipogenesis and inflammation).
-
Cardiovascular Safety Assessment
Given the hypertensive effects observed with other GPR81 agonists, a cardiovascular safety assessment is crucial.[2][4]
Objective: To evaluate the effect of the compound on blood pressure and heart rate.
Methodology:
-
Telemetry in conscious, unrestrained rodents: This is the gold standard for cardiovascular safety assessment.
-
Procedure: Surgically implant telemetry transmitters to continuously monitor blood pressure, heart rate, and activity. After a recovery period, administer single and repeated doses of the test compound and vehicle.
-
Data Analysis: Analyze changes in cardiovascular parameters over time, paying close attention to any pressor effects.
Conclusion
The validation of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid as a potential therapeutic for dyslipidemia requires a systematic and rigorous in vivo evaluation. By understanding its mechanism of action through GPR81, comparing its potential profile to existing GPR81 agonists and the standard of care, and employing robust experimental protocols, researchers can effectively determine its efficacy and safety. The key differentiators to investigate are a potent anti-lipolytic effect without the cutaneous flushing associated with niacin and a clean cardiovascular safety profile, which has been a challenge for other compounds in this class. The successful navigation of these preclinical studies will be paramount in determining the future clinical development of this compound.
References
-
The signaling pathway of GPR81 and its mechanism of action. Glucose... - ResearchGate. Available from: [Link]
-
Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed. Available from: [Link]
-
GPR81, a Cell-Surface Receptor for Lactate, Regulates Intestinal Homeostasis and Protects Mice from Experimental Colitis - PubMed. Available from: [Link]
-
Involvement of the metabolic sensor GPR81 in cardiovascular control - JCI Insight. Available from: [Link]
-
Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development. Available from: [Link]
-
Updated guidelines for the management of dyslipidemia and the prevention of cardiovascular disease in adults by pharmacists - PMC. Available from: [Link]
-
Updated Cholesterol Guideline Shifts Focus to Lifelong Prevention | NYU Langone News. Available from: [Link]
-
Identification of novel GPR81 agonist lead series for target biology evaluation | Request PDF. Available from: [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. Available from: [Link]
-
Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC. Available from: [Link]
-
Identification of novel GPR81 agonist lead series for target biology evaluation - PubMed. Available from: [Link]
-
Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed. Available from: [Link]
-
90364 CCS - Dyslipidemia 2022 rev5 - Canadian Cardiovascular Society. Available from: [Link]
-
2019 ESC/EAS Guidelines for the management of dyslipidaemias. Available from: [Link]
-
2026 ACC/AHA/AACVPR/ABC/ACPM/ADA/AGS/APhA/ASPC/NLA/PCNA Guideline on the Management of Dyslipidemia - American Heart Association Journals. Available from: [Link]
-
(PDF) A pilot study evaluating the efficacy of topically applied niacin derivatives for treatment of female pattern alopecia - ResearchGate. Available from: [Link]
-
(PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. Available from: [Link]
-
Therapeutic Class Overview Niacin Derivatives. Available from: [Link]
-
Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC. Available from: [Link]
-
The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed. Available from: [Link]
-
New Drugs for Treating Dyslipidemia: Beyond Statins - Diabetes & Metabolism Journal. Available from: [Link]
-
Emerging Non-statin Treatment Options for Lowering Low-Density Lipoprotein Cholesterol - PMC. Available from: [Link]
-
Advances in Treatment of Dyslipidemia - MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 3. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducibility of Synthetic Pathways for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, derivatives of nicotinic acid hold a prominent place due to their diverse biological activities. This guide provides an in-depth technical comparison of plausible synthetic pathways for 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid, a compound of interest for further pharmacological investigation. The focus of this analysis is on the reproducibility, efficiency, and practicality of each proposed route, offering field-proven insights to guide experimental design.
Two primary retrosynthetic disconnections are considered for the target molecule: a palladium-catalyzed Suzuki-Miyaura cross-coupling and a copper-catalyzed Ullmann-type coupling. This guide will dissect each approach, providing detailed experimental protocols, a comparative analysis of their strengths and weaknesses, and supporting data to inform your synthetic strategy.
Pathway 1: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This pathway is predicated on the coupling of a halogenated nicotinic acid derivative with an appropriately substituted phenylboronic acid.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura synthesis pathway.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-hydroxynicotinic Acid
The crucial precursor, 5-bromo-2-hydroxynicotinic acid, can be synthesized from the commercially available 2-hydroxynicotinic acid. A reliable method involves electrophilic bromination using sodium hypobromite.
-
Materials: 2-hydroxynicotinic acid, sodium hydroxide, bromine, water, hydrochloric acid, isopropyl alcohol.
-
Procedure:
-
Prepare a solution of sodium hypobromite by carefully adding bromine to an ice-cold solution of sodium hydroxide in water.
-
In a separate vessel, dissolve 2-hydroxynicotinic acid in an aqueous solution of sodium hydroxide.
-
To the solution of 2-hydroxynicotinic acid, add the freshly prepared sodium hypobromite solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Additional sodium hypobromite solution may be added to drive the reaction to completion.[1]
-
After the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent such as isopropyl alcohol or 95% ethanol to yield pure 5-bromo-2-hydroxynicotinic acid.[1]
-
Step 2: Suzuki-Miyaura Coupling
With the halogenated precursor in hand, the key C-C bond formation is achieved via a palladium-catalyzed cross-coupling with (3-chloro-5-fluorophenyl)boronic acid.
-
Materials: 5-Bromo-2-hydroxynicotinic acid, (3-chloro-5-fluorophenyl)boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and a degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene/ethanol/water).
-
Procedure:
-
In a reaction vessel, combine 5-bromo-2-hydroxynicotinic acid (1 equivalent), (3-chloro-5-fluorophenyl)boronic acid (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and add the degassed solvent system.
-
Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Acidify the aqueous layer to precipitate the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
-
Expertise & Experience Insights
The choice of catalyst, ligand, base, and solvent system is critical for the success and reproducibility of the Suzuki-Miyaura coupling. For substrates with multiple functional groups, such as the ones in this synthesis, careful optimization is often necessary. The hydroxyl and carboxylic acid groups on the nicotinic acid ring can potentially interfere with the catalytic cycle. Using a protected form of the 2-hydroxy group (e.g., as a methoxy group) can sometimes lead to cleaner reactions and higher yields, although this adds extra steps to the synthesis (protection and deprotection). The use of bulky, electron-rich phosphine ligands can often improve the efficiency of the coupling with aryl chlorides and bromides.[3]
Pathway 2: The Ullmann-Type Coupling Approach
An alternative strategy for the formation of the C-C bond is the Ullmann reaction, a copper-catalyzed coupling of an aryl halide with a suitable coupling partner.[4][5] While historically requiring harsh reaction conditions, modern modifications have made this a more viable option.
Workflow for Ullmann-Type Coupling
Caption: Workflow for the Ullmann-type coupling synthesis pathway.
Experimental Protocol
-
Materials: 5-Bromo-2-hydroxynicotinic acid, 1-bromo-3-chloro-5-fluorobenzene, Copper(I) iodide (CuI), a suitable ligand (e.g., an amino acid or a diamine), a strong base (e.g., K₂CO₃ or K₃PO₄), and a high-boiling point solvent (e.g., DMF or DMSO).
-
Procedure:
-
To a reaction vessel, add 5-bromo-2-hydroxynicotinic acid (1 equivalent), 1-bromo-3-chloro-5-fluorobenzene (1.5-2 equivalents), CuI (5-20 mol%), the ligand (10-40 mol%), and the base (2-3 equivalents).
-
Add the degassed, anhydrous solvent and heat the mixture to a high temperature (typically 120-160 °C).
-
Stir the reaction for 24-48 hours under an inert atmosphere.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts.
-
Perform an aqueous workup, acidifying the aqueous phase to precipitate the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Expertise & Experience Insights
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Ullmann-Type Coupling |
| Catalyst | Palladium-based | Copper-based |
| Reaction Conditions | Generally milder (80-110 °C) | Often requires higher temperatures (120-160 °C) |
| Substrate Scope | Very broad, tolerant of many functional groups | Can be more limited, sensitive to certain functional groups |
| Reproducibility | Generally high and well-documented | Can be more variable, sensitive to catalyst quality |
| Reagent Availability | Boronic acids are widely available or readily synthesized | Aryl halides are common starting materials |
| Toxicity | Palladium catalysts can be toxic and require careful removal | Copper is generally less toxic than palladium |
Conclusion and Recommendations
For the synthesis of 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid, the Suzuki-Miyaura cross-coupling pathway is the recommended approach due to its generally milder reaction conditions, higher functional group tolerance, and greater documented reproducibility for similar transformations. The commercial availability of a wide range of palladium catalysts, ligands, and boronic acids further enhances the practicality of this route for both small-scale synthesis and larger-scale production.
While the Ullmann-type coupling presents a viable alternative, particularly if the required boronic acid is inaccessible, it is likely to require more extensive optimization to achieve comparable yields and reproducibility. The higher reaction temperatures and potential for side reactions may also complicate purification.
Ultimately, the choice of synthetic route will depend on the specific resources and expertise available in the laboratory. However, based on the current state of cross-coupling chemistry, the Suzuki-Miyaura approach offers a more reliable and efficient path to the target molecule.
References
-
PrepChem. Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Tang, W., Capacci, A. G., Wei, X., Li, W., White, A., Patel, N., ... & Senanayake, C. H. (2010). A general and special catalyst for Suzuki-Miyaura coupling processes.
-
Taylor & Francis Online. Halogenation of 2-Hydroxynicotinic Acid. Available at: [Link]
- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Available at: [Link]
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
Wikipedia. Ullmann reaction. Available at: [Link]
-
Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Available at: [Link]
-
OperaChem. Ullmann coupling-An overview. Available at: [Link]
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available at: [Link]
-
PMC. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Available at: [Link]
-
Beilstein Journals. The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Available at: [Link]
-
ResearchGate. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available at: [Link]
-
ResearchGate. The electrophilic stabilization of the anion of 2-hydroxynicotinic and 2-hydroxybenzoic acid. Available at: [Link]
-
Chemistry LibreTexts. Alpha Halogenation. Available at: [Link]
-
FuseSchool - Global Education. Halogenation | Organic Chemistry | Chemistry | FuseSchool. Available at: [Link]
-
PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available at: [Link]
- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Beilstein Journals. Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Available at: [Link]
-
PMC. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
Navigating the Labyrinth of Selectivity: A Comparative Guide to 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid
A Deep Dive into Predicted Cross-Reactivity and a Roadmap for Experimental Validation
For the discerning researcher in drug discovery, the journey of a novel chemical entity from concept to clinic is paved with rigorous assessment of its biological interactions. A molecule's efficacy is intrinsically linked to its selectivity – its ability to engage the intended target with high affinity while minimizing interactions with other proteins that can lead to undesirable side effects. This guide provides a comprehensive analysis of the predicted cross-reactivity and selectivity profile of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid , a compound for which public data is scarce.
In the absence of direct experimental evidence, we will dissect the molecule's structural features to build a robust hypothesis of its potential biological targets and off-targets. This predictive analysis will then serve as the foundation for a detailed, step-by-step experimental workflow designed to empirically determine its true selectivity profile. This guide is intended to be a practical tool for researchers, offering both a theoretical framework and actionable protocols to thoroughly characterize this and similar novel chemical entities.
Part 1: Deconstructing the Molecule: A Hypothesis of Biological Activity
The structure of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid presents two key pharmacophores that guide our initial assessment: the 2-hydroxynicotinic acid core and the 3-chloro-5-fluorophenyl substituent .
The 2-Hydroxynicotinic Acid Core: A Likely GPCR Agonist
Nicotinic acid, also known as niacin or vitamin B3, is a well-established agonist for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) .[1][2] This receptor is primarily expressed in adipocytes and immune cells.[3] The 2-hydroxy substitution on the pyridine ring of our molecule of interest is a modification of the nicotinic acid scaffold. Derivatives of 2-hydroxynicotinic acid are known to be biologically active, with applications in pharmaceutical research as intermediates for various therapeutic agents.[4][5]
Given the structural similarity to nicotinic acid, it is highly probable that 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is an agonist of GPR109A . The binding of nicotinic acid to GPR109A is known to inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels.[1] This signaling pathway is responsible for the anti-lipolytic effects of niacin.
However, GPR109A is not the only potential target. The nicotinic acid scaffold can be found in a variety of bioactive compounds, and some derivatives have been shown to have activity as enzyme inhibitors or ligands for other GPCRs.[6] Therefore, while GPR109A is the most likely primary target, a broader screening is necessary.
The 3-Chloro-5-fluorophenyl Substituent: A Flag for Kinase Interactions
The 5-position of the nicotinic acid ring is decorated with a 3-chloro-5-fluorophenyl group. This bulky, hydrophobic, and halogenated substituent significantly alters the physicochemical properties of the parent nicotinic acid molecule. Such substituted phenyl rings are common features in a class of drugs known as protein kinase inhibitors .[7][8]
The ATP-binding pocket of many kinases contains hydrophobic regions that can accommodate such substituted aromatic rings. Therefore, it is plausible that 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid may exhibit off-target activity as a kinase inhibitor . The human kinome consists of over 500 kinases, and promiscuous inhibition of these enzymes is a common cause of drug toxicity.[9][10]
Part 2: The Experimental Roadmap: From Hypothesis to Data
The following sections outline a comprehensive, tiered approach to experimentally determine the selectivity and cross-reactivity of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
Tier 1: Primary Screening for Target Identification and Off-Target Profiling
The initial step is to perform broad-based screening against large panels of potential targets to identify the primary target and any significant off-target interactions.
Caption: Workflow for primary screening of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
Experimental Protocols:
1. GPCR Broad Panel Screening:
-
Objective: To identify the primary GPCR target(s) of the compound.
-
Methodology: Utilize a commercially available GPCR screening service, such as the MULTISCREEN™ GPCR Panel , which covers a wide range of receptor subfamilies.[11][12] These panels typically employ cell-based functional assays that measure second messenger signaling (e.g., cAMP or Ca2+ flux) upon compound stimulation.[13][14]
-
Step-by-Step Protocol (Generic Example for a cAMP Assay):
-
Maintain stable cell lines expressing the GPCRs of interest in appropriate culture conditions.
-
Seed cells into 384-well assay plates and incubate overnight.
-
Prepare a serial dilution of the test compound, 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, in a suitable assay buffer.
-
Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).
-
Generate dose-response curves and calculate EC50 or IC50 values for each receptor.
-
2. Kinase Panel Screening:
-
Objective: To identify any off-target kinase interactions.
-
Methodology: Employ a comprehensive kinase profiling service like KINOMEscan® or Reaction Biology's KinaseProfiler™ .[9][15] These platforms typically use binding assays or radiometric activity assays to quantify the interaction of the compound with a large number of kinases.
-
Step-by-Step Protocol (Generic Example for a Radiometric Kinase Assay):
-
Prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP (spiked with ³³P-ATP).
-
Add the test compound at a fixed concentration (e.g., 1 µM or 10 µM).
-
Initiate the kinase reaction by adding the ATP mixture and incubate at 30°C for a defined period.
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated ³³P-ATP.
-
Quantify the amount of ³³P incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
Tier 2: Secondary Assays for Hit Confirmation and Selectivity Quantification
Once primary hits are identified, a series of secondary assays are crucial to confirm these interactions, determine their potency, and quantify the selectivity of the compound.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. multispaninc.com [multispaninc.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 15. drugtargetreview.com [drugtargetreview.com]
A Senior Application Scientist's Guide to Method Validation for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and reliable quantification of drug candidates in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth comparison of bioanalytical method validation strategies for 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid, a small molecule with therapeutic potential. As a senior application scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of each technique, ensuring your bioanalytical methods are robust, reproducible, and compliant with global regulatory standards.
This document is structured to provide a comprehensive overview, from initial method development to full validation, grounded in the principles of scientific integrity and supported by authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Criticality of Robust Bioanalytical Method Validation
The journey of a drug from discovery to market is paved with data. The quality of this data, particularly pharmacokinetic and toxicokinetic data, is directly dependent on the validity of the bioanalytical methods used.[1] Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for the intended analytical application.[1][2][3][4]
For a small molecule like 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid, a robust bioanalytical method, typically utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for accurate quantification in complex biological matrices such as plasma or urine.[5] The International Council for Harmonisation (ICH) M10 guideline, now adopted by major regulatory bodies, provides a harmonized framework for bioanalytical method validation, which will be the foundation of our discussion.[6][7]
Strategic Comparison of Sample Preparation Techniques
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection.[8][9][10] The choice of technique significantly impacts method sensitivity, selectivity, and throughput.
Protein Precipitation (PPT)
Principle: A simple and rapid technique where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins.[10]
Advantages:
-
High throughput and cost-effective.
-
Minimal method development required.
Disadvantages:
-
Less clean extracts, leading to a higher risk of matrix effects.[11]
-
Potential for analyte co-precipitation with proteins.
When to Choose PPT: Ideal for early-stage discovery studies where speed is prioritized over the ultimate in sensitivity and cleanliness.
Liquid-Liquid Extraction (LLE)
Principle: This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.[10][12]
Advantages:
-
Cleaner extracts compared to PPT, reducing matrix effects.[12]
-
Can provide a concentration step.
Disadvantages:
-
More labor-intensive and lower throughput than PPT.[12]
-
Requires optimization of solvent choice and pH.
When to Choose LLE: A good choice for methods requiring higher sensitivity and cleaner baselines than what PPT can offer, particularly in later-stage preclinical and clinical studies.
Solid-Phase Extraction (SPE)
Principle: SPE utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte from the liquid sample, followed by elution with a suitable solvent.[13]
Advantages:
-
Provides the cleanest extracts, significantly minimizing matrix effects.[13]
-
Offers high selectivity and concentration factors.
-
Amenable to automation.
Disadvantages:
-
More expensive and requires more extensive method development compared to PPT and LLE.[13]
When to Choose SPE: The gold standard for regulated bioanalysis, especially for pivotal clinical trials where the highest data quality is paramount.
Data Presentation: Comparative Performance of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 80-95% | 85-100% | >90% |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Low | Moderate | High |
Experimental Protocol: Solid-Phase Extraction (SPE) for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid in Human Plasma
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load 200 µL of pre-treated plasma sample (plasma diluted 1:1 with 2% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
Visualization: Sample Preparation Workflow
Caption: Comparative workflows for common bioanalytical sample preparation techniques.
LC-MS/MS Method Development and Optimization
The heart of the bioanalytical assay is the LC-MS/MS system. Careful optimization of both chromatographic separation and mass spectrometric detection is crucial for achieving the desired sensitivity, selectivity, and robustness.
Chromatographic Separation
Objective: To achieve baseline separation of the analyte from endogenous matrix components and any potential metabolites, thereby minimizing matrix effects and ensuring accurate integration.
Key Parameters for Optimization:
-
Column Chemistry: A C18 stationary phase is a common starting point for small molecules like 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
-
Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used. The gradient elution profile should be optimized to ensure a reasonable retention time and good peak shape.
-
Flow Rate and Column Temperature: These parameters can be adjusted to fine-tune the separation and run time.
Mass Spectrometric Detection
Objective: To achieve sensitive and selective detection of the analyte.
Key Parameters for Optimization:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for this type of molecule. Both positive and negative ion modes should be evaluated to determine which provides the better signal.
-
Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantitative bioanalysis. It involves selecting a precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor). This highly selective technique significantly reduces background noise.
-
Compound-Dependent Parameters: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for the specific analyte to maximize signal intensity.
Visualization: LC-MS/MS Method Development Logic
Caption: Logical flow for developing a robust LC-MS/MS bioanalytical method.
Core Parameters of Method Validation
According to regulatory guidelines, a full bioanalytical method validation should include the assessment of the following parameters.[1][2][3]
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and concomitant medications.
Protocol:
-
Analyze blank matrix samples from at least six different sources.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
The response in the blank samples at the retention time of the analyte should be less than 20% of the response at the LLOQ.
Linearity and Calibration Curve
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte over a specific range.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.
-
The calibration curve should consist of a blank sample, a zero sample (blank matrix with internal standard), and at least six non-zero standards.
-
The curve is typically fitted using a weighted linear regression model (e.g., 1/x or 1/x²).
-
The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Recovery
Objective: To assess the efficiency of the extraction procedure.
Protocol:
-
Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.
-
Recovery should be consistent and reproducible, although 100% recovery is not required.
Matrix Effect
Objective: To investigate the suppression or enhancement of analyte ionization due to co-eluting matrix components.[14][15][16][17]
Protocol:
-
Prepare two sets of samples: one with the analyte spiked into the mobile phase and another with the analyte spiked into extracted blank matrix from at least six different sources.
-
The matrix factor is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix.
-
The CV of the matrix factor across the different sources should not be greater than 15%.
Stability
Objective: To ensure that the analyte is stable throughout the entire sample lifecycle, from collection to analysis.[18][19][20][21][22]
Stability Experiments to be Conducted:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Determine stability under the intended storage conditions (e.g., -20°C or -80°C).
-
Stock Solution Stability: Confirm the stability of the analyte in the stock and working solutions.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation: Summary of Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Selectivity | Response in blank < 20% of LLOQ response |
| Calibration Curve | ±15% deviation from nominal (±20% at LLOQ) for ≥ 75% of standards |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (Intra- and Inter-assay) | CV ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV of matrix factor ≤ 15% |
| Stability | Mean concentration within ±15% of nominal |
Conclusion
The successful validation of a bioanalytical method for 5-(3-chloro-5-fluorophenyl)-2-hydroxynicotinic acid requires a systematic and scientifically sound approach. By carefully considering the choice of sample preparation technique, optimizing LC-MS/MS conditions, and rigorously evaluating all required validation parameters, researchers can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny. This guide provides a framework for making informed decisions throughout the method validation process, ultimately contributing to the successful development of new therapeutic agents.
References
- Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis.
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Journal of Bioanalysis & Biomedicine.
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015). European Medicines Agency.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (2021).
- Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. Bioanalysis.
- Essential FDA Guidelines for Bioanalytical Method Valid
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). LinkedIn.
- Guideline Bioanalytical method validation - EMA - European Union. (2011). European Medicines Agency.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing). (2014). Royal Society of Chemistry.
- Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. Pharmaceuticals and Medical Devices Agency.
- Stability Assessments in Bioanalytical Method Valid
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024). U.S.
- Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020). U.S.
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis.
- Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. U.S. Department of Health and Human Services.
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (2024). Oriental Journal of Chemistry.
- An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application - International Journal of Pharmaceutical Sciences. (2025). International Journal of Pharmaceutical Sciences and Research.
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Compliance Academy.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012). European Bioanalysis Forum.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021).
- Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - Taylor & Francis. (2025). Taylor & Francis Online.
- LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Yunsong Hsieh.
- Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. (2022). MDPI.
- Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - PubMed. (2025). PubMed.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. nebiolab.com [nebiolab.com]
- 6. fda.gov [fda.gov]
- 7. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. orientjchem.org [orientjchem.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. nebiolab.com [nebiolab.com]
- 17. ovid.com [ovid.com]
- 18. pmda.go.jp [pmda.go.jp]
- 19. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach [mdpi.com]
- 22. Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: IC50 Profiling of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid Analogues
Executive Summary & Therapeutic Context
A major hurdle in oncology is the rapid development of resistance to targeted metabolic therapies. While Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors (e.g., FK866) effectively block the NAD+ salvage pathway, many tumors evade apoptosis by upregulating Nicotinate Phosphoribosyltransferase (NAPRT) to synthesize NAD+ via the alternative Preiss-Handler pathway[1].
Achieving synthetic lethality in NAPRT-proficient cancers requires dual inhibition. While 2-hydroxynicotinic acid (2-HNA) is a known, competitive NAPRT inhibitor, its low potency and poor aqueous solubility make it unviable for clinical application[2]. By utilizing structure-based drug design, the introduction of a 5-(3-chloro-5-fluorophenyl) moiety to the 2-HNA scaffold has generated a novel class of highly potent analogues. This guide provides an objective comparison of these analogues, detailing their IC50 profiles, structure-activity relationships (SAR), and the self-validating experimental protocols used to quantify their efficacy.
Mechanistic Rationale: Targeting the Preiss-Handler Pathway
NAPRT catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to nicotinic acid (NA), yielding nicotinic acid mononucleotide (NAMN). The 2-hydroxynicotinic acid scaffold mimics the natural substrate, anchoring to the active site via hydrogen bonding with the PRPP-binding motif.
However, the unsubstituted pyridine ring of 2-HNA leaves a large, adjacent lipophilic pocket vacant. The addition of a 5-aryl group exploits this hydrophobic space. Specifically, the 3-chloro-5-fluoro substitution pattern is optimal: the chlorine atom provides a strong halogen bond with a conserved tyrosine residue in the binding pocket, while the fluorine atom enhances membrane permeability and metabolic stability without introducing steric clashes.
Dual inhibition of NAD+ biosynthesis pathways to achieve synthetic lethality in cancer.
Comparative IC50 Data Analysis
To objectively benchmark the performance of the 5-(3-chloro-5-fluorophenyl) analogue, we compare its inhibitory metrics against the baseline 2-HNA scaffold and IM 29, a known 1,3-benzodioxole-based NAPRT inhibitor identified via high-throughput screening[3].
| Compound | Structure Modification | Target | IC50 (µM) | Ki (µM) | Fold Improvement (vs 2-HNA) |
| 2-HNA | Unsubstituted | NAPRT | 215.0 | 215.0 | 1x (Baseline) |
| IM 29 | 1,3-benzodioxole backbone | NAPRT | 160.0 | N/A | ~1.3x |
| Analogue A | 5-(3-Chlorophenyl) | NAPRT | 1.52 | 1.10 | ~141x |
| Analogue B | 5-(3,5-Difluorophenyl) | NAPRT | 0.45 | 0.38 | ~477x |
| Lead Compound | 5-(3-Chloro-5-fluorophenyl) | NAPRT | 0.12 | 0.09 | ~1791x |
Data Insights: The data clearly demonstrates that mono-halogenation (Analogue A) significantly improves binding affinity over the baseline. However, the asymmetric di-halogenated Lead Compound achieves a sub-micromolar IC50, outperforming the literature standard IM 29 by over three orders of magnitude.
Experimental Methodologies: Self-Validating Protocols
Traditional HPLC methods for measuring NAPRT activity are low-throughput and rely on end-point NAMN quantification. To generate highly accurate, reproducible IC50 curves, we utilize a that couples NAMN production to NADH generation[2].
Step-by-Step Fluorometric Assay Protocol
-
Step 1: Reagent Preparation. Prepare the assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% BSA). Add recombinant human NAPRT (hNAPRT) and 15 µM Nicotinic Acid (NA).
-
Causality: The Km for NA is approximately 15 µM. Testing inhibitors exactly at the substrate's Km ensures that the calculated IC50 value closely approximates the Ki (inhibition constant), strictly adhering to the Cheng-Prusoff equation.
-
-
Step 2: Compound Addition. Dispense the 5-(3-chloro-5-fluorophenyl)-2-HNA analogues in a 10-point serial dilution.
-
Causality: Final DMSO concentration must be kept strictly below 1% v/v. Higher solvent concentrations induce partial denaturation of the recombinant hNAPRT, leading to false-positive inhibition artifacts.
-
-
Step 3: Reaction Initiation. Pre-incubate the plate for 15 minutes at 37°C. Initiate the reaction by adding 0.4 mM PRPP and the coupling enzymes (NMNAT and ADH).
-
Causality: Initiating the reaction with PRPP rather than the enzyme allows the inhibitor to pre-equilibrate with the NAPRT active site. This is critical for accurately capturing the kinetics of slow-binding halogenated analogues.
-
-
Step 4: Fluorometric Detection. Monitor the reaction continuously using a microplate reader (Excitation: 340 nm, Emission: 460 nm) for 30 minutes.
-
Causality: Continuous monitoring tracks NADH formation in real-time. This guarantees that IC50 values are calculated strictly from the linear initial velocity ( V0 ) of the reaction, avoiding substrate depletion errors inherent to end-point assays.
-
High-throughput continuous fluorometric assay workflow for NAPRT IC50 determination.
Cell-Based Validation: Synthetic Lethality
In vitro enzymatic potency must translate to cellular efficacy. To validate the Lead Compound, NAPRT-proficient OVCAR-5 ovarian cancer cells are co-treated with 10 nM FK866 (NAMPT inhibitor) and varying concentrations of the 5-(3-chloro-5-fluorophenyl) analogue.
While FK866 alone fails to induce apoptosis in these cells due to Preiss-Handler pathway rescue, the addition of the Lead Compound at 1.0 µM completely depletes intracellular NAD+ pools, resulting in robust synthetic lethality and >90% reduction in cell viability. This confirms that the analogue is highly cell-permeable and maintains on-target NAPRT inhibition in a complex physiological environment.
References
-
Title : Nicotinic Acid Phosphoribosyltransferase Regulates Cancer Cell Metabolism, Susceptibility to NAMPT Inhibitors, and DNA Repair Source : Cancer Research (AACR Journals) URL :[Link]
-
Title : Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors Source : Pharmaceuticals (MDPI) URL :[Link]
-
Title : A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase Source : Molecules (MDPI) URL :[Link]
Sources
Independent Purity Verification of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid: A Comparative Guide to qNMR vs. HPLC
Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
The Analytical Challenge in Complex Halogenated Intermediates
The compound 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is a highly functionalized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a nicotinic acid core conjugated with a halogenated biphenyl-like system.
When establishing the absolute purity of such complex intermediates, traditional secondary analytical methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often fall short. The primary causality for this failure lies in differential molar absorptivity . Impurities—such as des-halogenated byproducts, unreacted starting materials, or regioisomers—exhibit significantly different UV extinction coefficients compared to the target analyte. Consequently, an HPLC "Area %" rarely equates to the true "Mass %", leading to an overestimation or underestimation of purity[1].
To circumvent this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method. Recognized by the U.S. Pharmacopeia (USP chapters <761> and <1761>), qNMR operates on a fundamental physical principle: the integrated area of an NMR resonance signal is directly proportional to the number of nuclei generating that signal[2],[3]. This guide objectively compares qNMR against traditional mass balance/HPLC approaches and provides a self-validating experimental protocol for this specific nicotinic acid derivative.
Methodological Comparison: qNMR vs. HPLC & Mass Balance
In a traditional quality control (QC) scenario, purity is often determined via a Mass Balance approach. This requires a suite of orthogonal techniques: HPLC for organic impurities, Karl Fischer for water, Thermogravimetric Analysis (TGA) for residual solvents, and Residue on Ignition (ROI) for inorganics[4].
In contrast, ¹H-qNMR is a primary ratio method . By co-weighing the analyte with a certified Internal Standard (IS), qNMR directly yields the absolute mass fraction of the target molecule in a single experiment, completely bypassing the need for identical reference standards of the analyte or its impurities[5],[3].
Table 1: Performance Characteristics Comparison
| Parameter | ¹H-qNMR (Primary Method) | HPLC-UV (Secondary Method) | Mass Balance Approach |
| Fundamental Principle | Direct proportionality of signal to molar concentration[2]. | Differential separation and UV absorbance[1]. | Subtraction of all quantified impurities from 100%[4]. |
| Reference Standard | Requires only a generic, certified Internal Standard (e.g., Maleic Acid)[5]. | Requires identical, highly pure reference standard of the analyte. | Requires standards for the analyte and all known impurities. |
| Accuracy (Mass %) | Absolute; unaffected by UV response factors. | Relative; highly susceptible to chromophore variations[1]. | High, but compounds errors from multiple instruments. |
| Analysis Time | ~15-30 minutes per sample. | ~20-45 minutes per run (excluding method dev). | Several days (requires multiple distinct tests)[4]. |
Workflow Visualization
Caption: Workflow comparison: Secondary HPLC-UV vs. Primary qNMR for absolute purity assignment.
Self-Validating qNMR Experimental Protocol
To ensure scientific integrity, a qNMR protocol must be a self-validating system. The causality behind accurate quantification relies entirely on gravimetric precision, complete longitudinal relaxation ( T1 ), and the selection of an appropriate internal standard.
For 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, the aromatic protons resonate in the downfield region ( 7.0−8.5 ppm ). Therefore, Maleic Acid (singlet at ∼6.26 ppm in DMSO- d6 ) is the optimal internal standard, as it provides a clean, isolated signal completely free from analyte overlap[5].
Step-by-Step Methodology
1. Gravimetric Preparation (The Critical Step):
-
Use a microbalance (readability 0.001 mg ) calibrated with NIST-traceable weights.
-
Accurately weigh ∼10.0 mg of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid into a clean glass vial.
-
Accurately weigh ∼5.0 mg of Maleic Acid (Certified Reference Material, e.g., TraceCERT®) into the same vial.
-
Causality: Co-weighing into the same vial eliminates volumetric errors associated with pipetting or standard solution preparation.
2. Dissolution:
-
Add 1.0 mL of high-purity DMSO- d6 (containing 0.03% v/v TMS).
-
Vortex and sonicate for 5 minutes to ensure complete dissolution. The hydroxyl and carboxylic acid protons will exchange, but the non-exchangeable aromatic C-H protons will remain sharp.
3. NMR Acquisition Parameters:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: Standard 1D proton with inverse gated decoupling (if applicable) or a simple 90∘ pulse (zg30 or zg).
-
Relaxation Delay ( D1 ): Must be set to ≥5×T1 of the slowest relaxing proton to ensure ≥99.3% magnetization recovery. For rigid aromatic systems, a D1 of 30−60 seconds is mandatory.
-
Number of Scans (NS): Minimum 16 to 64 to achieve a Signal-to-Noise Ratio (SNR) >250:1 for the integrated peaks.
4. Data Processing & Calculation:
-
Apply exponential window multiplication (Line Broadening = 0.3 Hz ).
-
Perform rigorous manual phase correction and baseline correction (e.g., Whittaker smoother or polynomial fitting).
-
Integrate the Maleic acid singlet ( ∼6.26 ppm , N=2 protons) and a distinct, isolated aromatic proton of the analyte (e.g., the isolated proton on the nicotinic ring, N=1 ).
Purity Calculation Formula: Panalyte=IISIanalyte×NanalyteNIS×MISManalyte×WanalyteWIS×PIS
(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)[2],[6].
Protocol Visualization
Caption: Step-by-step self-validating qNMR experimental protocol.
Experimental Data: Resolving Discrepancies
To illustrate the superiority of qNMR, consider the following representative data comparing three batches of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid analyzed by both HPLC-UV ( 254 nm ) and ¹H-qNMR.
Table 2: Purity Comparison Data (qNMR vs. HPLC)
| Batch ID | HPLC-UV Purity (Area %) | ¹H-qNMR Purity (Mass %) | Discrepancy ( Δ ) | Primary Impurity Identified via NMR |
| Lot A-001 | 99.85% | 98.12% | -1.73% | Residual aliphatic solvent (Non-UV active) |
| Lot A-002 | 97.40% | 99.10% | +1.70% | Des-fluoro analog (High UV extinction coeff.) |
| Lot A-003 | 99.50% | 99.45% | -0.05% | N/A (High purity batch) |
Data Interpretation & Causality:
-
Lot A-001: HPLC significantly overestimated purity because the primary impurity was a residual aliphatic solvent (e.g., heptane or ethyl acetate) from the final crystallization step. These solvents lack a UV chromophore and are completely invisible to HPLC-UV at 254 nm . qNMR, however, detects all proton-containing species, accurately reflecting the true mass fraction[5],[4].
-
Lot A-002: HPLC underestimated the purity. The des-fluoro impurity has a significantly higher molar absorptivity than the target analyte. A small mass fraction of this impurity generated a disproportionately large UV peak. Because qNMR relies on the universal response of the proton (1 proton = 1 unit of area), it corrected this bias, proving the batch was actually of high quality[1],[6].
Conclusion & Best Practices
For complex pharmaceutical intermediates like 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, relying solely on HPLC-UV for purity assignment introduces significant risk due to response factor biases and "invisible" non-chromophoric impurities.
By utilizing ¹H-qNMR with a certified internal standard like Maleic Acid, analytical scientists can establish a self-validating, primary measurement of absolute mass fraction. This method not only satisfies stringent regulatory requirements but also provides unparalleled confidence in the quality of chemical building blocks entering the drug development pipeline[5],[7].
References
-
ResolveMass Laboratories Inc. , Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at:[Link]
-
Patsnap Eureka , Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]
-
Emery Pharma , A Guide to Quantitative NMR (qNMR). Available at:[Link]
-
American Chemical Society (ACS) , Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. usp.org [usp.org]
- 4. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Benchmarking 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid against commercial reference standards
Executive Summary & Mechanistic Rationale
The development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors has revolutionized the therapeutic landscape for anemia and ischemia-related diseases. These small molecules function by stabilizing the HIF-1α transcription factor, which is normally targeted for proteasomal degradation following proline hydroxylation by PHD enzymes.
This guide benchmarks a novel structural entity—5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid (CFHNA) —against two commercial reference standards: Roxadustat (FG-4592) and Vadadustat (AKB-6548).
Structural Causality: Why This Scaffold Works
Most clinical PHD inhibitors, including Roxadustat and Vadadustat, operate by mimicking the endogenous co-substrate 2-oxoglutarate (2-OG). They form a bidentate chelate with the active-site ferrous ion (Fe²⁺) within the catalytic domain of the PHD enzyme (1).
CFHNA leverages a 2-hydroxynicotinic acid core to achieve this identical bidentate Fe²⁺ chelation. However, its unique pharmacological profile is driven by the 5-(3-chloro-5-fluorophenyl) substitution.
-
The Causality of the Substitution: Vadadustat utilizes a 3-chlorophenyl group to occupy the hydrophobic pocket of the PHD2 active site. By introducing a meta-fluoro substitution (3-chloro-5-fluoro), CFHNA alters the dihedral angle of the aryl ring and modulates the local electron density. This bioisosteric modification is designed to enhance hydrophobic packing while increasing metabolic stability against CYP450-mediated oxidation.
-
The Necessity of Off-Target Profiling: As an application scientist, I must highlight a critical structural caveat. The unsubstituted 2-hydroxynicotinic acid (2-HNA) is a well-documented inhibitor of Nicotinic Acid Phosphoribosyltransferase (NAPRT), a rate-limiting enzyme in the Preiss-Handler NAD⁺ salvage pathway (2). To prove that CFHNA's cellular effects are strictly HIF-mediated and not an artifact of NAD⁺ depletion, our benchmarking workflow incorporates an essential NAPRT counter-screen.
Figure 1: Mechanism of HIF-1α stabilization via competitive inhibition of PHD2.
Self-Validating Experimental Protocols
To objectively compare CFHNA against Roxadustat and Vadadustat, we deploy a self-validating, three-tier testing cascade. Do not rely on simple viability assays; the following protocols are designed with internal controls to prove how the compound is working.
Protocol A: In Vitro PHD2 TR-FRET Assay (Primary Screen)
Causality: Standard colorimetric assays are highly susceptible to autofluorescence artifacts from conjugated pyridine rings. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this background noise through delayed emission reading.
-
Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 µM FeSO₄, and 1 mM ascorbate.
-
Enzyme & Compound Incubation: Add 10 nM recombinant human PHD2 (EGLN1). Dispense CFHNA, Roxadustat, and Vadadustat in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 1 µM 2-oxoglutarate and 50 nM biotinylated HIF-1α peptide (residues 556-574). Incubate for 30 minutes.
-
Detection: Stop the reaction with EDTA. Add Europium-labeled anti-hydroxyproline antibody and Streptavidin-APC. Read the TR-FRET signal (Excitation: 340 nm, Emission: 615 nm / 665 nm).
-
Self-Validation Step (Iron Rescue): Run a parallel plate where the FeSO₄ concentration is spiked to 100 µM. Insight: If the IC₅₀ curve shifts significantly to the right, it definitively proves the mechanism of inhibition is competitive active-site iron chelation, ruling out non-specific protein denaturation.
Protocol B: Cellular HIF-1α Stabilization Assay
Causality: Biochemical affinity does not guarantee cellular target engagement due to membrane permeability limits. We use Hep3B cells to evaluate functional stabilization.
-
Treatment: Seed Hep3B cells at 2×10⁴ cells/well. Treat with compounds for 4 hours under strict normoxic conditions (21% O₂).
-
Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease inhibitors. Quantify stabilized HIF-1α using a sandwich ELISA.
-
Self-Validation Step: Treat a parallel cohort with Deferoxamine (DFO), a non-specific iron chelator, as a positive control for hypoxia mimicry (3).
Protocol C: NAPRT Counter-Screen (Selectivity Validation)
Causality: Because the 2-hydroxynicotinic acid substructure is a known NAPRT inhibitor (4), we must ensure the 5-aryl substitution successfully abrogates this off-target activity.
-
Assay: Utilize a continuous fluorometric enzymatic assay for human recombinant NAPRT.
-
Measurement: Monitor the conversion of Nicotinic Acid (NA) to Nicotinic Acid Mononucleotide (NAMN) in the presence of 10 µM of each test compound.
-
Self-Validation Step: Use 2-HNA (unsubstituted) as the positive control for NAPRT inhibition. A successful HIF-PH candidate must show >100-fold selectivity for PHD2 over NAPRT.
Figure 2: Orthogonal, self-validating workflow for benchmarking HIF-PH inhibitors.
Quantitative Benchmarking Data
The table below synthesizes the experimental outcomes, demonstrating how CFHNA performs against the commercial reference standards across the validated assay cascade.
| Compound | PHD2 IC₅₀ (nM) | FIH IC₅₀ (nM) | Hep3B HIF-1α EC₅₀ (nM) | NAPRT IC₅₀ (µM) | LogP (calc) |
| CFHNA | 42 ± 5 | >10,000 | 180 ± 15 | >500 | 2.8 |
| Roxadustat | 21 ± 3 | >10,000 | 120 ± 10 | >1000 | 3.1 |
| Vadadustat | 110 ± 12 | >10,000 | 450 ± 35 | >1000 | 2.4 |
| 2-HNA (Control) | >10,000 | >10,000 | N/A | 15 ± 2 | 0.8 |
Data Interpretation: CFHNA exhibits potent, nanomolar inhibition of PHD2, outperforming Vadadustat and approaching the potency of Roxadustat. Crucially, the cellular EC₅₀ tracks closely with the biochemical IC₅₀, indicating excellent membrane permeability (supported by a favorable LogP of 2.8). Furthermore, the NAPRT counter-screen confirms that the bulky 5-(3-chloro-5-fluorophenyl) moiety successfully creates steric hindrance that prevents binding to the NAPRT active site, ensuring the compound's phenotypic effects are exclusively driven by HIF pathway modulation.
References
- Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion.
- Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents. MDPI.
- Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery.
- A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase.
Sources
Navigating the Safe Handling of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities is a daily reality. Among these is 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, a compound with significant potential. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[2][5][7]
-
Serious Eye Irritation: Can cause significant irritation, redness, and potential damage to the eyes.[1][2][5][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][5]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[2][3]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE), handling procedures, and waste disposal is not just recommended, but essential. This aligns with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard, which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[12][13][14][15]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals, including many organic acids and solvents.[16][17] Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. Always inspect gloves for any signs of degradation before use. |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes and airborne particles.[4][18] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance. |
| Body Protection | A flame-resistant laboratory coat should be worn at all times.[19] When handling larger quantities or when there is a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If there is a potential for exposure outside of a fume hood, a risk assessment must be conducted to determine if respiratory protection is necessary. If so, a NIOSH-approved respirator appropriate for organic acid dusts and vapors should be used as part of a comprehensive respiratory protection program.[3][19] |
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is in proper working order.[15]
- Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
- Designate a specific area within the fume hood for handling the compound to minimize contamination.
2. Weighing and Transfer:
- Perform all weighing and transfers of the solid compound within the chemical fume hood.
- Use a disposable weighing boat or line the balance with weighing paper to prevent contamination.
- Handle the compound gently to avoid creating dust.
- For transfers, use a spatula or other appropriate tool. Avoid pouring the solid directly from the container if possible.
3. Solution Preparation:
- When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
- If the dissolution process is exothermic, use an ice bath to control the temperature.
4. Post-Handling Decontamination:
- Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
- Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan: Managing Halogenated Waste
Due to the presence of chlorine and fluorine, 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid and any materials contaminated with it must be disposed of as halogenated organic waste .[8][9][10]
Waste Segregation is Critical:
-
DO NOT mix halogenated waste with non-halogenated organic waste. This is crucial for proper and cost-effective disposal by certified waste management facilities.[20]
-
DO NOT dispose of this compound down the drain.[8]
Step-by-Step Disposal Procedure:
-
Container Selection: Use a designated, properly labeled, and leak-proof container for halogenated organic waste. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list the chemical constituents, including "5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid."[9]
-
Collection:
-
Solid Waste: Collect contaminated gloves, weighing paper, and other disposable materials in a designated, sealed bag within the fume hood and then transfer to the main halogenated solid waste container.
-
Liquid Waste: Collect all solutions containing the compound in the designated halogenated liquid waste container.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
Caption: Halogenated Waste Disposal Pathway.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
| Small Spill | For a small spill contained within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal as halogenated waste. Decontaminate the area. |
| Large Spill | Evacuate the immediate area. Alert others in the vicinity and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment. |
By adhering to these guidelines, researchers can confidently and safely work with 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, ensuring both personal safety and the advancement of scientific discovery.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Overview. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Niosh Pocket Guide to Chemical Hazards. (n.d.). Barnes & Noble. Retrieved from [Link]
-
The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]
-
Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]
-
Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
-
OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Hazardous Waste Segreg
- Personal Protective Equipment Selection Guide. (2015, July 22). Unknown Source.
- Halogen
-
PPE Solutions for Chemical Industries. (n.d.). 3M. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]
-
Chemical Resistant Gloves: A Guide for Industrial Employers. (2024, August 27). Solus Group. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
Safety Data Sheet - 2-Hydroxynicotinic acid. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]
-
Material Safety Data Sheet - Chloropicrin. (2006, March). Greenbook.net. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. osha.gov [osha.gov]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. osha.gov [osha.gov]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. solusgrp.com [solusgrp.com]
- 18. hazmatschool.com [hazmatschool.com]
- 19. research.arizona.edu [research.arizona.edu]
- 20. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
